Zidovudine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOMLICNUCNMMY-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Record name | 3'-AZIDO-3'-DEOXYTHYMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19838 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020127 | |
| Record name | 3'-Azido-3'-deoxythymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3'-azido-3'-deoxythymidine is a slightly off-white odorless powdery solid. (NTP, 1992), Solid | |
| Record name | 3'-AZIDO-3'-DEOXYTHYMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19838 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zidovudine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4), 10 to 50 mg/mL at 63 °F (NTP, 1992), 71 mg/ml in alc @ 25 °C, In water, 20,000 mg/l @ 25 °C, 1.63e+01 g/L, Water 15 (mg/mL), Ethanol > 20 (mg/mL), DMSO > 20 (mg/mL) | |
| Record name | SID49718184 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | 3'-AZIDO-3'-DEOXYTHYMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19838 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zidovudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00495 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ZIDOVUDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6515 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Zidovudine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | AZT | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/602670%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Vapor Pressure |
5.2X10-20 mm Hg @ 25 °C /Estimated/ | |
| Record name | ZIDOVUDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6515 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to beige, crystalline solid, Needles from petroleum ether | |
CAS No. |
30516-87-1 | |
| Record name | 3'-AZIDO-3'-DEOXYTHYMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19838 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Azidothymidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30516-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zidovudine [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030516871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zidovudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00495 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | zidovudine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3'-Azido-3'-deoxythymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Azido-3'-deoxythymidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZIDOVUDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B9XT59T7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ZIDOVUDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6515 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Zidovudine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
223 to 234 °F (NTP, 1992), 113-115 °C, 106-112 °C, 106 - 112 °C | |
| Record name | 3'-AZIDO-3'-DEOXYTHYMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19838 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zidovudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00495 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ZIDOVUDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6515 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Zidovudine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Zidovudine
Introduction
Zidovudine (3'-azido-3'-deoxythymidine), commonly known as AZT, was the first antiretroviral agent approved for the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection.[1][2] As a nucleoside analog reverse-transcriptase inhibitor (NRTI), its development marked a pivotal moment in the management of AIDS.[2][3] this compound is a prodrug, meaning it requires intracellular metabolic activation to exert its antiviral effect.[4][5] This guide provides a detailed technical overview of this compound's mechanism of action, from its cellular uptake and activation to its specific inhibitory effects on HIV-1 reverse transcriptase and the molecular basis of its associated toxicities.
Core Antiviral Mechanism of Action
The primary therapeutic effect of this compound is the potent and selective inhibition of HIV-1's reverse transcriptase (RT), an enzyme essential for the virus to convert its RNA genome into proviral DNA, a critical step for integration into the host cell's genome and subsequent replication.[6][7] The mechanism is a multi-step process involving cellular transport, enzymatic activation, and competitive inhibition leading to DNA chain termination.
1. Cellular Uptake and Anabolic Phosphorylation: this compound, as a thymidine (B127349) analog, enters host cells, primarily lymphocytes, through both passive diffusion and dedicated nucleoside uptake transporters, such as those from the SLC family (e.g., SLC28A1, SLC22A6).[4][5][8] Once inside the cell, it undergoes a three-step phosphorylation process by host cellular kinases to be converted into its pharmacologically active form, this compound-5'-triphosphate (ZDV-TP).[6][9]
-
Step 1: this compound is first converted to this compound-monophosphate (ZDV-MP) by cellular thymidine kinase (primarily TK1).[4][5]
-
Step 2: ZDV-MP is then phosphorylated to this compound-diphosphate (ZDV-DP) by thymidylate kinase. This step is considered the rate-limiting step in the activation pathway.[4][10]
-
Step 3: Finally, ZDV-DP is converted to the active this compound-triphosphate (ZDV-TP) by nucleoside-diphosphate kinase.[4][9]
2. Inhibition of HIV-1 Reverse Transcriptase: The active ZDV-TP acts as both a competitive inhibitor and a substrate for the HIV-1 reverse transcriptase.
-
Competitive Inhibition: ZDV-TP is structurally similar to the natural substrate, deoxythymidine triphosphate (dTTP). It competes with dTTP for binding to the active site of the reverse transcriptase enzyme.[9][11][12]
-
DNA Chain Termination: Upon binding, reverse transcriptase incorporates this compound monophosphate into the nascent viral DNA strand.[6][9] The critical feature of this compound's structure is the replacement of the 3'-hydroxyl (-OH) group on the deoxyribose ring with an azido (B1232118) (-N₃) group.[4][5] This modification makes the formation of a 3'-5' phosphodiester bond with the next incoming deoxynucleotide impossible, thereby terminating the elongation of the DNA chain.[4][6] This premature termination effectively halts the synthesis of viral DNA.[6]
This compound's efficacy is enhanced by its selective affinity for HIV reverse transcriptase, which is significantly higher than its affinity for human cellular DNA polymerases α and β.[4][5]
Quantitative Analysis of Enzyme Kinetics and Antiviral Activity
The effectiveness of this compound is quantifiable through its enzyme inhibition kinetics and its antiviral activity in cell culture models. ZDV-TP is a potent competitive inhibitor of HIV-1 RT with respect to dTTP.
| Parameter | Enzyme/System | Value | Description | Reference |
| Ki | HIV-1 Reverse Transcriptase | 35 nM | Inhibition constant for ZDV-TP as a competitive inhibitor against dTTP at low concentrations. | [11] |
| Km | HIV-1 Reverse Transcriptase | 5 - 10 µM | Michaelis constant for the natural substrate, dTTP. | [11] |
| Ki (TK2) | Rat Heart Mitochondria | 10.6 ± 4.5 µM | Inhibition constant for this compound (unphosphorylated) against mitochondrial thymidine kinase 2. | [13][14] |
| Ki (TK2) | Rat Liver Mitochondria | 14.0 ± 2.5 µM | Inhibition constant for this compound (unphosphorylated) against mitochondrial thymidine kinase 2. | [14] |
The antiviral potency is determined by the 50% effective concentration (EC₅₀), while cellular toxicity is measured by the 50% cytotoxic concentration (CC₅₀). The ratio of these values (CC₅₀/EC₅₀) provides the selectivity index (SI), a measure of the drug's therapeutic window.
| Cell Type | Virus Strain | Assay Method | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Human C8166 cells | HIV-1 | Syncytium Formation Inhibition | 0.004 | >100 | >25,000 | [15] |
| Human CEM-SS cells | HIV-1 | XTT Cytoprotection | 0.3 | >100 | >333 | [15] |
| Human CEM T-cells | HIV-1 NL4.3 | p24 Antigen ELISA | 1.04 | >100 | >96 | [15] |
Molecular Basis of Toxicity
Despite its selective action against HIV RT, prolonged use of this compound is associated with significant toxicities, primarily due to its off-target effects on host cell mitochondria.[16][17]
The primary mechanism of this compound-induced toxicity is the inhibition of human DNA polymerase gamma (pol-γ) , the exclusive DNA polymerase found in mitochondria responsible for the replication and repair of mitochondrial DNA (mtDNA).[4][16][18]
-
mtDNA Depletion: ZDV-TP can be mistakenly utilized by pol-γ, leading to the termination of mtDNA synthesis.[19] This results in a reduction of mtDNA content within the cell.[16][20]
-
Mitochondrial Dysfunction: Since mtDNA encodes essential protein subunits of the electron transport chain, its depletion impairs mitochondrial protein synthesis and disrupts the machinery for oxidative phosphorylation.[20]
-
Oxidative Stress & Apoptosis: The resulting mitochondrial dysfunction leads to increased production of reactive oxygen species (ROS), causing oxidative stress.[16][18][21] This, along with other factors like L-carnitine depletion, can trigger apoptotic pathways, leading to cell death.[16][19]
Clinically, this mitochondrial toxicity manifests as myopathy (muscle weakness and pain), anemia, neutropenia, and potentially life-threatening lactic acidosis with severe hepatomegaly.[7][16][17][20]
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on standardized in vitro assays.
1. HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT. A common method is a non-radioactive ELISA-based assay.
-
Principle: The assay quantifies the synthesis of DNA by recombinant HIV-1 RT using a poly(A) RNA template and an oligo(dT) primer. The newly synthesized DNA incorporates biotin- and digoxigenin-labeled nucleotides.
-
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the RNA template/primer, labeled nucleotides (biotin-dUTP and DIG-dUTP), and varying concentrations of ZDV-TP (or the inhibitor being tested).
-
Enzyme Addition: Recombinant HIV-1 RT is added to initiate the reaction. The mixture is incubated, typically at 37°C, to allow for DNA synthesis.
-
Capture: The reaction mixture is transferred to a streptavidin-coated microplate. The biotin-labeled DNA product binds to the streptavidin.
-
Detection: The plate is washed to remove unbound components. An anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) is added, which binds to the DIG-labeled DNA.
-
Quantification: After another wash, a peroxidase substrate (e.g., ABTS) is added. The HRP enzyme catalyzes a colorimetric reaction, which is quantified by measuring absorbance with a plate reader. The degree of inhibition is proportional to the reduction in absorbance.
-
2. Cell-Based Antiviral Activity (EC₅₀) Assay
This assay determines the concentration of a drug required to inhibit 50% of viral replication in a cell culture.
-
Principle: HIV-susceptible T-cells are infected with the virus in the presence of serial dilutions of the drug. After a period of incubation, the amount of viral replication is measured.
-
Methodology:
-
Cell Culture: Maintain and culture a susceptible T-cell line (e.g., C8166, CEM) or primary peripheral blood mononuclear cells (PBMCs).[22]
-
Drug Dilution: Prepare serial dilutions of this compound in the appropriate culture medium.
-
Infection: Plate the cells in a 96-well plate. Add the drug dilutions to the wells, followed by a standardized amount of HIV-1 virus stock. Include virus-only and cell-only controls.[15][22]
-
Incubation: Incubate the plates for 3-7 days at 37°C to allow for viral replication.[22]
-
Quantification: Harvest the culture supernatant and measure the level of HIV-1 p24 capsid protein using a commercial ELISA kit. The p24 level is a direct correlate of the amount of viral replication.[22]
-
Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the virus-only control. The EC₅₀ value is determined by fitting the data to a dose-response curve.[22]
-
3. Cytotoxicity (CC₅₀) Assay
This assay is performed in parallel with the antiviral assay to determine the drug concentration that causes a 50% reduction in cell viability.
-
Principle: The metabolic activity of cells is measured as an indicator of their viability after exposure to various concentrations of the drug. The MTT assay is a common method.
-
Methodology:
-
Cell Culture & Plating: Plate the same cells used in the antiviral assay at the same density in a 96-well plate.
-
Drug Addition: Add the same serial dilutions of this compound to the wells. No virus is added. Include a "cells only" control with no drug.[15]
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan (B1609692) precipitate.[15]
-
Solubilization & Measurement: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the "cells only" control. The CC₅₀ value is determined from the resulting dose-response curve.
-
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | PPTX [slideshare.net]
- 3. Antiviral drug - Wikipedia [en.wikipedia.org]
- 4. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Spectrum of antiviral activity and mechanism of action of this compound. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular pharmacokinetic study of this compound and its phosphorylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human immunodeficiency virus reverse transcriptase. Substrate and inhibitor kinetics with thymidine 5'-triphosphate and 3'-azido-3'-deoxythymidine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. This compound Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT) IS A COMPETITIVE INHIBITOR OF THYMIDINE PHOSPHORYLATION IN ISOLATED RAT HEART AND LIVER MITOCHONDRIA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Mechanisms of this compound-induced mitochondrial toxicity and myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. karger.com [karger.com]
- 19. Mechanisms of this compound-Induced Mitochondrial Toxicity and Myopathy - ProQuest [proquest.com]
- 20. This compound-induced experimental myopathy: dual mechanism of mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanisms of this compound-Induced Mitochondrial Toxicity and Myopathy | Semantic Scholar [semanticscholar.org]
- 22. benchchem.com [benchchem.com]
Zidovudine (AZT): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of the Nucleoside Analog Reverse Transcriptase Inhibitor
Abstract
Zidovudine (AZT), a thymidine (B127349) analogue, was the first antiretroviral agent approved for the treatment of Human Immunodeficiency Virus (HIV) infection. This technical guide provides a comprehensive overview of its core pharmacological and clinical characteristics. It delves into the molecular mechanism of action, detailing its intracellular phosphorylation and subsequent inhibition of HIV reverse transcriptase. This document summarizes key quantitative data on its pharmacokinetics, in vitro inhibitory activity, and clinical efficacy. Detailed experimental protocols for essential preclinical assays are provided to facilitate further research and development. Furthermore, this guide explores the mechanisms of viral resistance and the toxicity profile of the drug. Visual diagrams are included to illustrate the metabolic activation pathway, the mechanism of action, and the development of resistance. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of antiviral therapies.
Mechanism of Action
This compound is a nucleoside reverse transcriptase inhibitor (NRTI) that mimics the natural nucleoside, thymidine.[1][2] Its antiviral activity is dependent on its conversion to the active triphosphate form, this compound triphosphate (AZT-TP), through a series of intracellular phosphorylation steps.[3][4]
Cellular enzymes, primarily thymidine kinase, thymidylate kinase, and nucleoside diphosphate (B83284) kinase, sequentially phosphorylate AZT to its monophosphate (AZT-MP), diphosphate (AZT-DP), and finally, the active triphosphate (AZT-TP) form.[2] AZT-TP then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase.[3][4]
The incorporation of AZT-MP into the viral DNA results in chain termination. This is because the 3'-azido group of AZT prevents the formation of a 5'-3' phosphodiester bond with the next incoming deoxynucleotide, thus halting the elongation of the proviral DNA.[2][5] This selective inhibition of viral replication is due to the significantly higher affinity of AZT-TP for HIV reverse transcriptase compared to human DNA polymerases.[3]
Quantitative Data
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been extensively studied in adult populations. The following table summarizes key parameters.
| Parameter | Value | Reference(s) |
| Oral Bioavailability | 64% (± 10%) | [6] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.5 hours | [6] |
| Plasma Half-life (t½) | 0.5 - 3 hours | [6] |
| Intracellular Half-life (AZT-TP) | 3 hours | [7] |
| Apparent Volume of Distribution (Vd) | 1.6 L/kg (± 0.6) | [6] |
| Plasma Protein Binding | < 38% | [6] |
| Systemic Clearance | 1.6 L/h/kg (± 0.6) | [6] |
| Renal Clearance | 0.34 L/h/kg (± 0.05) | [6] |
| Metabolism | Hepatic glucuronidation to GZDV | [6][7] |
| Primary Excretion Route | Renal | [6] |
Table 1: Pharmacokinetic Parameters of this compound in Fasting Adult Patients.
In Vitro Inhibitory Activity
The therapeutic efficacy of AZT is rooted in its selective inhibition of HIV reverse transcriptase over host cellular DNA polymerases. The inhibition constant (Ki) and the 50% inhibitory concentration (IC50) are key measures of this activity.
| Enzyme | Substrate | Inhibition Constant (Ki) / IC50 | Reference(s) |
| HIV-1 Reverse Transcriptase | dTTP | Ki: ~2.35 nM - 9.5 nM | [8][9] |
| Human DNA Polymerase α | dTTP | High Ki (low affinity) | [4] |
| Human DNA Polymerase β | dTTP | High Ki (low affinity) | [10] |
| Human DNA Polymerase γ (mitochondrial) | dTTP | Competitive Ki: 1.8 µM (± 0.2) Noncompetitive Ki': 6.8 µM (± 1.7) | [11] |
Table 2: In Vitro Inhibitory Activity of AZT-Triphosphate (AZT-TP).
Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound in treating HIV infection and preventing perinatal transmission.
| Trial / Study | Patient Population | Regimen | Key Findings | Reference(s) |
| Double-blind, placebo-controlled trial | 282 patients with AIDS or advanced ARC | AZT (250 mg every 4 hours) vs. Placebo | 1 death in AZT group vs. 19 in placebo group (p < 0.001). Fewer opportunistic infections in the AZT group. | [12] |
| ACTG 076 | HIV-infected pregnant women (14-34 weeks gestation) | AZT (100 mg 5 times daily), IV AZT during labor, and AZT syrup for the infant for 6 weeks vs. Placebo | Transmission rate of 8.3% in the AZT group vs. 22.5% in the placebo group. | |
| Thai Short-Course Study | 397 HIV-infected pregnant women (from 36 weeks gestation) | AZT (300 mg twice daily) and 300 mg every 3 hours during labor vs. Placebo | Perinatal transmission rate of 9.2% in the AZT group vs. 18.6% in the placebo group. | [1] |
| French Perinatal Cohort | >11,000 HIV-infected pregnant women on ART | IV AZT during labor and delivery | In women with viral load ≥1000 copies/mL, IV AZT reduced MTCT to 2.9% vs. 7.5% without. No significant benefit in women with viral load <400 copies/mL. | [13] |
Table 3: Summary of Key Clinical Efficacy Data for this compound.
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a non-radioactive, colorimetric assay to determine the inhibitory activity of test compounds against HIV-1 reverse transcriptase, using AZT-TP as a positive control.[9]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
AZT-Triphosphate (positive control) and test compounds
-
Microtiter plates (96-well)
-
Reaction Buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)
-
Template/Primer: Poly(A)•oligo(dT)
-
Deoxynucleoside triphosphates (dNTPs) including biotin-11-dUTP
-
Streptavidin-coated 96-well plates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Plate reader
Procedure:
-
Preparation: Prepare serial dilutions of test compounds and AZT-TP. Prepare a reaction mix containing the template/primer, dNTPs, and biotin-11-dUTP in the reaction buffer.
-
Assay Setup: Add diluted test compounds or AZT-TP to the wells of a microtiter plate. Include negative (solvent only) and background (no enzyme) controls.
-
Enzyme Addition: Add diluted HIV-1 RT to all wells except the background controls. Pre-incubate the plate.
-
Enzymatic Reaction: Initiate the reaction by adding the reaction mix to all wells. Incubate at 37°C for 1 hour.
-
Detection:
-
Stop the reaction as per the kit's instructions.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow binding of the biotinylated DNA.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and read the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxicity of a compound.[14][15][16]
Materials:
-
Cell line (e.g., MT-4 cells)
-
Complete culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compound (e.g., AZT) to the wells. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the CC50 (50% cytotoxic concentration).
Resistance Mechanisms
Prolonged exposure to this compound can lead to the development of HIV-1 resistance. This is primarily due to mutations in the reverse transcriptase gene that reduce the enzyme's susceptibility to the drug.[17][18]
The primary mechanism of high-level AZT resistance involves the ATP-dependent excision of the incorporated AZT-monophosphate from the terminated DNA chain.[17][19] This "unblocking" of the primer allows DNA synthesis to resume. Key mutations associated with this excision mechanism are known as thymidine analogue mutations (TAMs) and include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E.[19][20] The accumulation of these mutations leads to a stepwise increase in the level of resistance.[21]
Toxicity
The clinical use of this compound can be limited by its toxicity profile. The most significant adverse effects include:
-
Hematologic Toxicity: Anemia and neutropenia are common, particularly in patients with advanced HIV disease.
-
Myopathy: Prolonged use of AZT can lead to muscle pain and weakness.[11]
-
Lactic Acidosis and Severe Hepatomegaly with Steatosis: This is a rare but potentially fatal complication associated with nucleoside analogues.
-
Gastrointestinal Intolerance: Nausea, vomiting, and anorexia are frequently reported.[7]
The toxicity of AZT is, in part, attributed to its inhibition of human DNA polymerase γ, the enzyme responsible for mitochondrial DNA replication.[11] This interference with mitochondrial function can lead to the observed myopathy and other adverse effects.
Conclusion
This compound remains a cornerstone in the history of antiretroviral therapy and continues to be a valuable tool in specific clinical contexts, particularly in the prevention of mother-to-child HIV transmission. Its mechanism of action as a chain-terminating inhibitor of HIV reverse transcriptase is well-established. This guide has provided a detailed overview of the quantitative aspects of its pharmacology, clinical efficacy, and the molecular basis of its activity and limitations. The provided experimental protocols serve as a foundation for further research into novel antiretroviral agents. A thorough understanding of the principles outlined herein is essential for the continued development of effective and safer therapies to combat HIV/AIDS.
References
- 1. Short course of AZT halves HIV-1 perinatal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 3. benchchem.com [benchchem.com]
- 4. droracle.ai [droracle.ai]
- 5. AZT-resistant HIV-1 reverse transcriptase - Proteopedia, life in 3D [proteopedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound (AZT) | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. The observed inhibitory potency of 3'-azido-3'-deoxythymidine 5'-triphosphate for HIV-1 reverse transcriptase depends on the length of the poly(rA) region of the template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Toxicity and tolerance mechanisms for azidothymidine, a replication gap-promoting agent, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiac mitochondrial DNA polymerase-gamma is inhibited competitively and noncompetitively by phosphorylated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The efficacy of azidothymidine (AZT) in the treatment of patients with AIDS and AIDS-related complex. A double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intravenous AZT does not provide extra protection against vertical transmission in mothers with undetectable viral load | aidsmap [aidsmap.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Correlation between Viral Resistance to this compound and Resistance at the Reverse Transcriptase Level for a Panel of Human Immunodeficiency Virus Type 1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical significance and characterization of AZT-resistant strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. mdpi.com [mdpi.com]
- 21. 3′-Azido-3′-deoxythymidine drug resistance mutations in HIV-1 reverse transcriptase can induce long range conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of Zidovudine: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Zidovudine (Azidothymidine or AZT) was the first antiretroviral agent approved for the treatment of Human Immunodeficiency Virus (HIV) infection.[1] As a nucleoside reverse transcriptase inhibitor (NRTI), it serves as a cornerstone in combination antiretroviral therapy. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and metabolic fate.
Pharmacokinetics
The disposition of this compound in the body is characterized by rapid absorption and metabolism. Its pharmacokinetic profile has been extensively studied in various patient populations.
Absorption and Bioavailability
This compound is rapidly absorbed following oral administration, with peak plasma concentrations reached within 30 to 60 minutes.[2] The oral bioavailability is approximately 60-70%.[3][4] While food may slow the rate of absorption, it does not significantly affect the overall extent of absorption (AUC).[3]
Distribution
This compound is widely distributed throughout the body.[2] It exhibits low binding to plasma proteins, in the range of 34-38%.[3] The apparent volume of distribution is approximately 1.6 L/kg.[1][3] Notably, this compound crosses the blood-brain barrier, achieving cerebrospinal fluid (CSF) concentrations that are approximately 50% of those in the plasma.[3] It also penetrates semen and crosses the placenta.[1][3]
Metabolism
This compound is primarily metabolized in the liver via glucuronidation to its major, inactive metabolite, 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GZDV).[1][5] This pathway accounts for 50-80% of the administered dose.[1] A minor metabolic pathway involves the reduction of the azido (B1232118) group to form 3'-amino-3'-deoxythymidine (B22303) (AMT).[5] Intracellularly, this compound is anabolized to its active triphosphate form (ZDV-TP) through a series of phosphorylation steps, which is crucial for its antiviral activity.[5][6]
Excretion
The primary route of elimination for this compound and its metabolites is renal excretion.[4] The plasma half-life of this compound is approximately 1.1 hours.[3][4] However, the intracellular half-life of the active triphosphate metabolite is significantly longer, at around 7 hours, which allows for less frequent dosing.[4]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound.
| Parameter | Value | References |
| Bioavailability (Oral) | 60-70% | [3][4] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.5 hours | [2] |
| Plasma Protein Binding | 34-38% | [3] |
| Volume of Distribution (Vd) | 1.6 L/kg | [1][3] |
| Plasma Half-life (t½) | ~1.1 hours | [3][4] |
| Intracellular Half-life (ZDV-TP) | ~7 hours | [4] |
| Major Metabolite | 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GZDV) | [1][5] |
| Primary Route of Excretion | Renal | [4] |
Pharmacodynamics
The pharmacodynamic effect of this compound is primarily its ability to inhibit HIV-1 reverse transcriptase, thereby suppressing viral replication.
Mechanism of Action
This compound is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[6] Cellular enzymes, starting with thymidine (B127349) kinase, convert this compound into this compound monophosphate (ZDV-MP), then diphosphate (B83284) (ZDV-DP), and finally the active this compound triphosphate (ZDV-TP).[6][7] ZDV-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase.[7] The azido group at the 3' position of this compound, once incorporated, prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to chain termination and halting viral DNA synthesis.[6][7] this compound has a significantly higher affinity for HIV reverse transcriptase than for human DNA polymerases, which accounts for its selective antiviral activity.[7]
Antiviral Activity and Resistance
This compound exhibits potent activity against HIV-1. However, prolonged monotherapy can lead to the emergence of drug-resistant viral strains.[8] Resistance is primarily associated with mutations in the viral reverse transcriptase gene.
Quantitative Pharmacodynamic Data
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound in various cell lines.
| Cell Line | HIV-1 Strain | Parameter | Value (µM) | Reference |
| Human CEM T-cells | HIV-1 NL4.3 | IC50 | 1.04 | |
| Human CEM-SS cells | HIV-1 | IC50 | 0.3 | |
| Human C8166 cells | HIV-1 | IC50 | 0.004 | |
| MT-4 cells | Not Specified | CC50 | 34.05 | [1] |
| Naive T-lymphocytes | Alloantigen system | CC50 | 87.5 | [1] |
| Antigen-primed T-lymphocytes | Alloantigen system | CC50 | 316 | [1] |
Signaling Pathways and Experimental Workflows
This compound Intracellular Activation and Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantitation of intracellular this compound phosphates by use of combined cartridge-radioimmunoassay methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A method for the quantification of intracellular this compound nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantitation of Intracellular this compound and Lamivudine Triphosphates in Human Immunodeficiency Virus-Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Intracellular Journey of Zidovudine: A Technical Guide to the Formation of its Active Triphosphate Metabolite
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zidovudine (AZT), a cornerstone of antiretroviral therapy, functions as a prodrug, requiring intracellular conversion to its active form, this compound triphosphate (AZT-TP). This anabolically driven process is a critical determinant of the drug's therapeutic efficacy and is also implicated in its associated toxicities. This technical guide provides an in-depth exploration of the enzymatic cascade responsible for the phosphorylation of AZT, presenting key quantitative data, detailed experimental methodologies for the quantification of its metabolites, and visual representations of the metabolic and regulatory pathways. Understanding these intricate cellular processes is paramount for the optimization of existing therapeutic strategies and the development of novel nucleoside reverse transcriptase inhibitors.
The Metabolic Activation Pathway of this compound
The conversion of this compound to its pharmacologically active triphosphate form is a sequential three-step phosphorylation process catalyzed by host cellular kinases.[1][2]
-
Step 1: Formation of this compound Monophosphate (AZT-MP) this compound is first phosphorylated to AZT-MP. This initial step is primarily catalyzed by Thymidine (B127349) Kinase 1 (TK1) in actively dividing cells, an enzyme that is tightly regulated by the cell cycle.[3] In non-dividing cells, Thymidine Kinase 2 (TK2) , a mitochondrial enzyme, is responsible for this conversion.[4]
-
Step 2: Formation of this compound Diphosphate (B83284) (AZT-DP) AZT-MP is subsequently phosphorylated to AZT-DP by Thymidylate Kinase (TMPK) . This step has been identified as the rate-limiting step in the activation cascade of AZT, leading to a significant accumulation of AZT-MP within the cell.[5] The phosphorylation rate of AZT-MP by human TMPK is markedly reduced compared to its natural substrate, thymidine monophosphate (dTMP).[5]
-
Step 3: Formation of this compound Triphosphate (AZT-TP) The final phosphorylation step, the conversion of AZT-DP to the active AZT-TP, is catalyzed by Nucleoside Diphosphate Kinase (NDPK) .[6] While NDPK has broad substrate specificity, the efficiency of this reaction with AZT-DP is lower than with natural nucleoside diphosphates.[6]
Once formed, AZT-TP acts as a competitive inhibitor of HIV reverse transcriptase and as a chain terminator when incorporated into the viral DNA.[7]
Quantitative Data on this compound Phosphorylation
The following tables summarize key quantitative data related to the enzymatic kinetics of this compound phosphorylation and the resulting intracellular concentrations of its metabolites.
Table 1: Kinetic Parameters of Enzymes in the this compound Phosphorylation Pathway
| Enzyme | Substrate | K_m_ (µM) | V_max_ (relative activity) | k_cat_ (s⁻¹) | Source(s) |
| Thymidine Kinase 2 (human, recombinant) | This compound | ~3 | - | - | [4][8] |
| Thymidylate Kinase (human) | AZT-MP | - | ~60-fold lower than dTMP | - | [5] |
| Nucleoside Diphosphate Kinase (human) | AZT-DP | - | ~10,000-fold lower than dTDP | - | [9] |
Note: Comprehensive kinetic data (K_m_, V_max_, k_cat_) for all human enzymes with this compound substrates are not consistently available in the literature under standardized conditions. The presented data reflects available information.
Table 2: Intracellular Concentrations of this compound and its Metabolites in Peripheral Blood Mononuclear Cells (PBMCs) from HIV-infected Patients
| Metabolite | Concentration (pmol/10⁶ cells) | Patient Population | Source(s) |
| This compound | 0.15 ± 0.08 | HIV-infected patients (300 mg oral dose) | [8] |
| AZT-MP | 1.4 ± 0.08 | HIV-infected patients (300 mg oral dose) | [8] |
| AZT-DP | 0.082 ± 0.02 | HIV-infected patients (300 mg oral dose) | [8] |
| AZT-TP | 0.081 ± 0.03 | HIV-infected patients (300 mg oral dose) | [8] |
| AZT-MP | 732 (median) | Newborns (<15 days old) | [10] |
| AZT-TP | 170 (median) | Newborns (<15 days old) | [10] |
Table 3: Intracellular Pharmacokinetic Parameters of this compound and its Metabolites in PBMCs from Healthy Volunteers after a Single 600 mg Oral Dose
| Parameter | This compound | AZT-MP | AZT-DP | AZT-TP | Source(s) |
| T_max_ (h) | 1.083 | 1.500 | 1.417 | 1.583 | [11] |
| t_½_ (h) | 2.493 | 13.428 | 8.285 | 4.24 | [11] |
| AUC (ng·h/10⁶ cells) | - | 2.548 | - | - | [11] |
Experimental Protocols
Quantification of Intracellular this compound Phosphates in PBMCs by LC-MS/MS
This protocol outlines a common method for the sensitive and specific quantification of this compound and its phosphorylated metabolites in human peripheral blood mononuclear cells (PBMCs).[1][12][13]
3.1.1. Materials and Reagents
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), 70% ice-cold
-
Acetonitrile (B52724) (LC-MS grade), ice-cold
-
Stable isotope-labeled internal standards for AZT, AZT-MP, AZT-DP, and AZT-TP
-
Strong anion exchange (SAX) solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
3.1.2. Procedure
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off.
-
Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the isolated PBMCs twice with ice-cold PBS, centrifuging at 300 x g for 10 minutes at 4°C for each wash.
-
Count the cells using a hemocytometer or an automated cell counter.
-
-
Cell Lysis and Protein Precipitation:
-
To a cell pellet of a known number of cells (e.g., 10 x 10⁶), add 500 µL of ice-cold 70% methanol.
-
Vortex vigorously for 1 minute to lyse the cells.
-
Add 500 µL of ice-cold acetonitrile and vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
-
Extraction and Solid-Phase Extraction (SPE):
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable buffer for SPE (e.g., 2% ammonium (B1175870) hydroxide).
-
Condition a strong anion exchange SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the phosphorylated metabolites with a suitable solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Separate the analytes using a suitable HPLC column and mobile phase, often employing ion-pair chromatography.
-
Detect and quantify the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Use stable isotope-labeled internal standards to correct for matrix effects and variations in extraction efficiency.
-
Visualizing the Pathways
This compound Metabolic Activation Pathway
References
- 1. Ultrasensitive method to quantify intracellular this compound mono-, di- and triphosphate concentrations in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human thymidine kinase 1. Regulation in normal and malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decreased thymidine kinase levels in peripheral blood cells from HIV-seropositive individuals: implications for this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Potentiating AZT activation: structures of wild-type and mutant human thymidylate kinase suggest reasons for the mutants' improved kinetics with the HIV prodrug metabolite AZTMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of nucleoside diphosphate kinase in the activation of anti-HIV nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 8. The kinetic effects on thymidine kinase 2 by enzyme-bound dTTP may explain the mitochondrial side effects of antiviral thymidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High Levels of this compound (AZT) and Its Intracellular Phosphate Metabolites in AZT- and AZT-Lamivudine-Treated Newborns of Human Immunodeficiency Virus-Infected Mothers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular pharmacokinetic study of this compound and its phosphorylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Quantitation of this compound triphosphate concentrations from human peripheral blood mononuclear cells by anion exchange solid phase extraction and liquid chromatography-tandem mass spectroscopy; an indirect quantitation methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phoenix Drug: An In-depth Technical Guide to the Early Research of Zidovudine in Cancer Therapy
Executive Summary: Zidovudine (3'-azido-3'-deoxythymidine, AZT), a drug that rose to prominence as the first approved treatment for HIV, was originally conceived as a potential warrior in the fight against cancer. Synthesized in 1964, its initial journey as an anti-cancer agent was short-lived due to a lack of efficacy in early murine models.[1][2][3][4] However, the dawn of the AIDS epidemic in the 1980s led to its serendipitous rediscovery and a second look at its unique mechanisms of action. This technical guide delves into the foundational preclinical and early clinical research that explored the multifaceted anti-neoplastic properties of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its early promise in oncology.
Mechanism of Action in Cancer Cells
This compound, a thymidine (B127349) analog, exerts its anti-cancer effects through a multi-pronged approach that disrupts fundamental cellular processes essential for tumor growth and survival.[2][5] Intracellularly, it is phosphorylated to its active triphosphate form (AZT-TP), which then acts as a competitive inhibitor and a substrate for reverse transcriptases, including telomerase, and can also be incorporated into nuclear and mitochondrial DNA by cellular polymerases, albeit with lower efficiency.[5][6]
The primary anti-neoplastic mechanisms of this compound identified in early research include:
-
DNA Chain Termination and Damage: Incorporation of AZT-monophosphate into replicating DNA leads to premature chain termination, resulting in DNA strand breaks and cytotoxicity.[5][7] This accumulation of DNA damage can trigger cell cycle arrest to allow for repair, or if the damage is too extensive, induce apoptosis.[5][8]
-
Telomerase Inhibition: Many cancer cells rely on the enzyme telomerase, a reverse transcriptase, to maintain telomere length and achieve cellular immortality.[5][9] As a reverse transcriptase inhibitor, this compound was shown to inhibit telomerase activity in various cancer cell lines, leading to telomere shortening and subsequent cell senescence or apoptosis.[5][10][11]
-
Cell Cycle Arrest: this compound treatment has been demonstrated to induce cell cycle arrest at different phases, most notably the S and G2/M phases, in a variety of cancer cell types.[5][12] This arrest prevents the proliferation of malignant cells.
-
Induction of Apoptosis: By causing significant DNA damage and disrupting cellular homeostasis, this compound can trigger the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[5]
-
Radiosensitization: Early studies explored this compound's potential as a radiosensitizer, demonstrating that it could enhance the efficacy of radiation therapy in killing cancer cells.[9][11]
The following diagram illustrates the core mechanisms of this compound's anti-cancer activity.
Caption: Core mechanisms of this compound's anti-cancer activity.
Preclinical In Vitro Research
A significant body of early research focused on evaluating the efficacy of this compound in various cancer cell lines. These studies provided crucial insights into its dose-dependent effects and differential sensitivity across cancer types.
Experimental Protocols
Cell Culture and Drug Treatment:
-
Cell Lines: A variety of human cancer cell lines were utilized, including hepatoma (HepG2), colorectal carcinoma (HT29, WiDr), breast cancer, esophageal squamous cell carcinoma (Eca109, Eca9706), and ovarian cancer (CaOV3, TOV112D, TOV21G).[5][9][10][12][13] Normal cell lines, such as the immortalized normal liver cell line (THLE2), were often used as controls to assess differential toxicity.[5]
-
Culture Conditions: Cells were typically cultured in standard media such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and maintained in a humidified incubator at 37°C with 5% CO2.[13]
-
This compound Treatment: this compound was dissolved in a suitable solvent (e.g., water or DMSO) and added to the cell culture medium at various concentrations for specified durations (e.g., 24, 48, 72 hours, or up to 4 weeks for long-term exposure studies).[5][9]
Cytotoxicity and Proliferation Assays:
-
MTT Assay: This colorimetric assay was frequently used to assess cell metabolic activity as an indicator of cell viability and proliferation. Cells were incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is reduced by metabolically active cells to form a purple formazan (B1609692) product. The absorbance of the dissolved formazan was measured spectrophotometrically.[13][14]
-
Clonogenic Assay: To determine the long-term reproductive viability of cells after drug treatment, a clonogenic assay was performed. A known number of cells were seeded and allowed to form colonies over a period of 7-14 days. The colonies were then fixed, stained, and counted.[9][14]
-
Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter with trypan blue exclusion was employed to determine the number of viable and non-viable cells.[5]
Apoptosis and Cell Cycle Analysis:
-
Flow Cytometry: This technique was used to analyze cell cycle distribution and quantify apoptosis. For cell cycle analysis, cells were fixed, treated with RNase, and stained with a fluorescent DNA-binding dye like propidium (B1200493) iodide (PI). The DNA content of individual cells was then measured to determine the percentage of cells in G0/G1, S, and G2/M phases.[5][12] For apoptosis, cells were often stained with Annexin V and PI.
Telomerase Activity Assay:
-
TRAP Assay (Telomeric Repeat Amplification Protocol): This highly sensitive assay was used to measure telomerase activity. Cell extracts were incubated with a substrate oligonucleotide, and the telomerase-extended products were then amplified by PCR. The PCR products were typically resolved by polyacrylamide gel electrophoresis and visualized.[5][11]
Quantitative Data from In Vitro Studies
The following tables summarize key quantitative findings from early in vitro studies of this compound in various cancer cell lines.
Table 1: Dose-Dependent Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Exposure Time | Effect | Reference |
| HepG2 | Hepatoma | 2, 20, 100 | 3 weeks | 23.3%, 35.6%, and 80.6% decrease in viable cells, respectively | [5] |
| HepG2 | Hepatoma | 2, 20, 100 | 4 weeks | 22.6%, 35.4%, and 90.2% decrease in viable cells, respectively | [5] |
| HepG2 | Hepatoma | >20 | >48 hours | Reduction in telomerase activity | [5] |
| Human Parathyroid | Parathyroid Cancer | 100 | 48 hours | Significant inhibition of telomerase activity | [5] |
| HepG2 | Hepatocellular Carcinoma | Not specified | 7 days | Up to 47% reduction in metabolic activity | [13][15] |
| HT29 | Colorectal Carcinoma | Not specified | 7 days | No significant effect on metabolic activity | [13] |
| Breast Cancer Cell Lines | Breast Cancer | Wide range | Not specified | Inhibition of cell growth and colony formation | [10] |
| Eca109, Eca9706 | Esophageal Squamous Cell Carcinoma | Not specified | 48 hours | Downregulation of telomerase activity | [11] |
| TOV21G, CaOV3 | Ovarian Cancer | Not specified | Not specified | Inhibition of cell growth | [12] |
Table 2: this compound Incorporation into Cellular DNA
| Cell Line | This compound Concentration | Exposure Time | AZT Molecules per 10^6 Nucleotides | Reference |
| HepG2, THLE2 | Dose-dependent | Not specified | 20.1 to 267.5 | [5] |
Preclinical In Vivo Research
Following promising in vitro results, the anti-tumor efficacy of this compound was evaluated in animal models.
Experimental Protocols
-
Animal Models: Syngeneic mouse models (e.g., BALB/c mice) and immunodeficient mice (e.g., severe combined immunodeficiency - SCID mice) were commonly used.[5]
-
Tumor Xenografts: Human cancer cells (e.g., 518A2 melanoma cells, human colon cancer xenografts) or murine cancer cells (e.g., F3II mouse mammary carcinoma cells, MC38 colorectal carcinoma cells) were subcutaneously or intraperitoneally injected into the mice to establish tumors.[5][13][16]
-
Drug Administration: this compound was administered to the tumor-bearing mice through various routes, including intraperitoneal injection or oral administration.[13][16] Dosing schedules and concentrations were varied to determine optimal therapeutic windows.
-
Tumor Growth Measurement: Tumor size was periodically measured using calipers, and tumor volume was calculated. At the end of the study, tumors were often excised and weighed.[13]
-
Survival Analysis: In some studies, the overall survival of the treated mice was monitored and compared to control groups.[5]
Quantitative Data from In Vivo Studies
Table 3: In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Cancer Type | This compound Treatment | Outcome | Reference |
| Syngeneic BALB/c mice | Mammary Carcinoma (F3II cells) | Not specified | Reduced tumor incidence and increased survival | [5] |
| SCID mice | Melanoma (518A2 xenografts) | Not specified | Reduced tumor growth | [5] |
| Mice with human colon cancer xenografts | Colon Cancer | 300-600 mg/kg weekly (intraperitoneal) in combination with methotrexate (B535133) or fluorouracil | Significant inhibition of tumor growth | [16] |
| Murine subcutaneous model | Colorectal Carcinoma (MC38 cells) | Clinically relevant doses | Significantly impaired tumor growth | [13] |
| Murine subcutaneous model | Colorectal Carcinoma (MC38 cells) | Combination with efavirenz | Almost complete blockage of in vivo tumor growth | [13] |
Early Clinical Research
The encouraging preclinical data prompted the initiation of Phase I and II clinical trials to evaluate the safety and efficacy of this compound in cancer patients, often in combination with established chemotherapeutic agents.
Experimental Protocols
-
Patient Population: Patients with advanced malignancies, including colorectal cancer, leukemia, and lymphoma, were enrolled in these early trials.[5][16]
-
Combination Therapies: this compound was frequently administered in combination with drugs like 5-fluorouracil (B62378) (5-FU) and leucovorin.[7][16] The rationale was that inhibiting pyrimidine (B1678525) metabolism with 5-FU could enhance the anti-cancer effects of this compound.[7]
-
Dose Escalation Studies: Phase I trials typically involved dose escalation of this compound to determine the maximum tolerated dose (MTD) when given in combination with other agents.[7][17]
-
Pharmacokinetic and Pharmacodynamic Analyses: Blood samples were collected to measure plasma concentrations of this compound (pharmacokinetics).[7][16] The biological effects of the drug, such as the induction of DNA strand breaks in peripheral blood mononuclear cells, were also assessed (pharmacodynamics).[7][16]
Quantitative Data from Early Clinical Trials
Table 4: this compound in Early Phase Clinical Trials
| Trial Phase | Cancer Type | This compound Dose | Combination Agents | Key Findings | Reference |
| Phase I/II | Advanced Malignancies | Up to 10 g/m² (short infusion) | 5-Fluorouracil, Leucovorin | Clinical responses observed; high peak plasma concentrations were crucial. | [16] |
| Phase I | Advanced Malignancies | 2-20 g/m²/day (continuous infusion) | 5-Fluorouracil, Leucovorin | Dose-dependent increase in DNA strand breaks; no added toxicity from this compound. | [7] |
| Phase I | Metastatic Cancer | 1.5-11.0 g/m² (short infusion) | 5-Fluorouracil, Leucovorin | Dose-dependent increase in peak plasma levels; dose-limiting toxicity was hypotension. One partial response in a colorectal cancer patient. | [17] |
Signaling Pathways and Experimental Workflows
This compound's Impact on the Akt-GSK3β-Snail Pathway in Pancreatic Cancer
In the context of gemcitabine-resistant pancreatic cancer, this compound was found to resensitize cancer cells to gemcitabine (B846) by inhibiting the Akt-GSK3β-Snail signaling pathway.[18] This pathway is implicated in the epithelial-to-mesenchymal transition (EMT), a process that contributes to drug resistance.
Caption: this compound's inhibition of the Akt-GSK3β-Snail pathway.
Experimental Workflow for In Vitro Evaluation of this compound
The following diagram outlines a typical experimental workflow for assessing the in vitro anti-cancer effects of this compound.
Caption: In vitro experimental workflow for this compound.
Conclusion and Future Directions
The early research into this compound for cancer therapy painted a picture of a compound with significant, albeit complex, anti-neoplastic potential. Its ability to induce DNA damage, inhibit telomerase, and arrest the cell cycle provided a strong rationale for its investigation as an anti-cancer agent. While its journey ultimately led it to become a cornerstone of HIV treatment, the foundational research in oncology highlighted important mechanisms that continue to be relevant in the development of novel cancer therapies. The early clinical trials, particularly those in combination with other agents, underscored the importance of optimizing dosing and administration schedules to achieve therapeutic efficacy. Although this compound did not emerge as a standalone blockbuster cancer drug, its story serves as a powerful testament to the potential for drug repurposing and the intricate interplay between different fields of medical research. Further exploration of this compound and its analogs in combination with modern targeted therapies and immunotherapies could yet unlock its full potential in the ongoing fight against cancer.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound or Azidothymidine (AZT) | Embryo Project Encyclopedia [embryo.asu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Long-Term Exposure to this compound Delays Cell Cycle Progression, Induces Apoptosis, and Decreases Telomerase Activity in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. High-dose intravenous this compound with 5-fluorouracil and leucovorin. A phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of DNA Repair Pathways in Response to this compound-induced DNA Damage in Immortalized Human Liver THLE2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, abacavir and lamivudine increase the radiosensitivity of human esophageal squamous cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Azidothymidine (AZT) Inhibits Proliferation of Human Ovarian Cancer Cells by Regulating Cell Cycle Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination of Antiretroviral Drugs this compound and Efavirenz Impairs Tumor Growths in a Mouse Model of Cancer | MDPI [mdpi.com]
- 14. Azidothymidine (AZT) as a potential modifier of radiation response in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combination of Antiretroviral Drugs this compound and Efavirenz Impairs Tumor Growths in a Mouse Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic optimisation of the treatment of cancer with high dose this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase I trial of high-dose infused this compound combined with leucovorin plus fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound, an anti-viral drug, resensitizes gemcitabine-resistant pancreatic cancer cells to gemcitabine by inhibition of the Akt-GSK3β-Snail pathway - PMC [pmc.ncbi.nlm.nih.gov]
Zidovudine's Impact on Mitochondrial DNA Polymerase Gamma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zidovudine (AZT), a cornerstone of early antiretroviral therapy, exerts a significant off-target effect on mitochondrial DNA polymerase gamma (Pol γ), the sole replicase for mitochondrial DNA (mtDNA). This interaction is a primary driver of the mitochondrial toxicity observed in patients, manifesting as myopathy, lactic acidosis, and other adverse effects. This technical guide provides an in-depth examination of the molecular interactions between this compound and Pol γ, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying mechanisms and workflows. Understanding these intricate details is crucial for the development of safer nucleoside reverse transcriptase inhibitors (NRTIs) and for managing the long-term toxicities associated with this class of drugs.
Mechanism of Action: this compound and Pol γ Inhibition
This compound, a thymidine (B127349) analog, is a prodrug that requires intracellular phosphorylation to its active triphosphate form, this compound triphosphate (AZT-TP). While AZT-TP is a potent inhibitor of HIV reverse transcriptase, it also serves as a substrate and inhibitor for human mitochondrial DNA polymerase gamma.[1] The primary mechanism of toxicity stems from the inhibition of Pol γ, leading to impaired mtDNA replication, depletion of mtDNA, and subsequent mitochondrial dysfunction.[2][3][4]
The inhibition of Pol γ by AZT-TP is characterized by a mixed-inhibition model, exhibiting both competitive and noncompetitive kinetics.[5] AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of the polymerase.[5] Additionally, it can bind to an allosteric site, inhibiting the enzyme noncompetitively. This dual mechanism contributes to the potent inhibitory effect of AZT-TP on mtDNA synthesis.
The consequences of Pol γ inhibition are profound, leading to a reduction in the synthesis of mtDNA-encoded proteins, which are essential components of the electron transport chain. This impairment of oxidative phosphorylation results in decreased ATP production, increased production of reactive oxygen species (ROS), and a shift towards anaerobic metabolism, culminating in cellular damage and the clinical manifestations of mitochondrial toxicity.[3][6]
Figure 1: Simplified signaling pathway of this compound-induced mitochondrial toxicity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effect of this compound on mitochondrial DNA polymerase gamma and related mitochondrial functions.
Table 1: Kinetic Parameters of Pol γ Inhibition by AZT-TP
| Parameter | Value | Species/System | Reference |
| Km for dTTP | 0.8 ± 0.3 µmol/L | Bovine Cardiac Mitochondria | [5] |
| Ki (competitive) for AZT-TP | 1.8 ± 0.2 µmol/L | Bovine Cardiac Mitochondria | [5] |
| Ki' (noncompetitive) for AZT-TP | 6.8 ± 1.7 µmol/L | Bovine Cardiac Mitochondria | [5] |
Table 2: Effects of this compound on Mitochondrial Parameters in Cellular and Animal Models
| Parameter Measured | Cell/Animal Model | This compound Concentration/Dose | Observed Effect | Reference |
| mtDNA Content | Human Muscle Cells | 4-5000 µmol/L (10 days) | Dose-dependent decrease | [4] |
| mtDNA Content | Rat Skeletal Muscle | In vivo treatment | Significant decrease | [6] |
| Cell Proliferation | Human Muscle Cells | 4-5000 µmol/L (10 days) | Dose-dependent decrease | [4] |
| Complex IV (COX) Activity | Human Muscle Cells | 1-1000 µmol/L (10 days) | Dose-dependent decrease | [4] |
| Lactate Production | Human Muscle Cells | 4-5000 µmol/L (10 days) | Increased | [4] |
| Mitochondrial Respiration | C2C12 Myotubes | 6, 30, 150 µM (up to 8 days) | Decreased | [3] |
| Reactive Oxygen Species | C2C12 Myotubes | 6, 30, 150 µM (up to 8 days) | Increased | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on Pol γ and mitochondrial function.
Polymerase Gamma Activity Assay
This protocol is adapted from commercially available kits and literature reports for measuring the enzymatic activity of Pol γ in the presence of inhibitors.
Objective: To determine the rate of DNA synthesis by Pol γ and assess the inhibitory effect of AZT-TP.
Materials:
-
Recombinant human DNA polymerase gamma
-
Activated calf thymus DNA (template-primer)
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
[³H]-dTTP or a fluorescent DNA intercalating dye
-
This compound triphosphate (AZT-TP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter (for radiolabeled assay) or fluorescence plate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing assay buffer, activated DNA, dATP, dCTP, dGTP, and [³H]-dTTP.
-
Inhibitor Preparation: Prepare serial dilutions of AZT-TP in assay buffer.
-
Enzyme Preparation: Dilute recombinant Pol γ to the desired concentration in assay buffer.
-
Assay Initiation: In a microcentrifuge tube or 96-well plate, combine the reaction mixture, the desired concentration of AZT-TP (or vehicle control), and initiate the reaction by adding the diluted Pol γ.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Precipitation: Stop the reaction by adding cold 10% TCA. Precipitate the newly synthesized DNA on ice for 30 minutes.
-
Filtration: Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters. Wash the filters with 5% TCA and then with ethanol (B145695).
-
Quantification:
-
Radiolabeled Assay: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescent Assay: Use a fluorescent dye that binds to double-stranded DNA. Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Calculate the percentage of Pol γ inhibition for each AZT-TP concentration and determine the IC₅₀ value. For kinetic studies, vary the concentration of dTTP and AZT-TP to determine Km, Vmax, and Ki values using Lineweaver-Burk or nonlinear regression analysis.
Mitochondrial DNA Quantification by Real-Time PCR (qPCR)
This protocol outlines the relative quantification of mtDNA copy number compared to nuclear DNA (nDNA).
Objective: To measure the depletion of mtDNA in cells or tissues following this compound treatment.
Materials:
-
DNA extraction kit
-
Primers for a mitochondrial gene (e.g., MT-ND1, MT-CO2)
-
Primers for a single-copy nuclear gene (e.g., B2M, RNase P)
-
SYBR Green or TaqMan-based qPCR master mix
-
Real-time PCR instrument
-
Nuclease-free water
Procedure:
-
DNA Extraction: Isolate total genomic DNA from control and this compound-treated cells or tissues using a commercial DNA extraction kit.
-
DNA Quantification and Quality Control: Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
qPCR Reaction Setup: Prepare separate qPCR reactions for the mitochondrial and nuclear target genes. Each reaction should include the qPCR master mix, forward and reverse primers, and template DNA. Include no-template controls for each primer set.
-
qPCR Amplification: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial (mtCt) and nuclear (nCt) targets for each sample.
-
Calculate the delta Ct (ΔCt) for each sample: ΔCt = mtCt - nCt.
-
Calculate the relative mtDNA copy number using the 2-ΔΔCt method, normalizing the this compound-treated samples to the control samples.
-
Transmission Electron Microscopy (TEM) of Mitochondria
This protocol provides a general workflow for visualizing mitochondrial morphology in cultured cells.
Objective: To assess ultrastructural changes in mitochondria, such as swelling, cristae disruption, and the presence of inclusions, in response to this compound treatment.
Materials:
-
Control and this compound-treated cultured cells
-
Primary fixative (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide)
-
Dehydration series of ethanol (e.g., 50%, 70%, 90%, 100%)
-
Propylene (B89431) oxide
-
Epoxy resin
-
Uranyl acetate (B1210297) and lead citrate (B86180) (for staining)
-
Ultramicrotome
-
Transmission electron microscope
Procedure:
-
Fixation: Fix the cell monolayer with the primary fixative for 1-2 hours at room temperature.
-
Post-fixation: Wash the cells with buffer and then post-fix with the secondary fixative for 1 hour.
-
Dehydration: Dehydrate the samples by incubating them in a graded series of ethanol concentrations.
-
Infiltration: Infiltrate the samples with propylene oxide and then with a mixture of propylene oxide and epoxy resin, followed by pure resin.
-
Embedding and Polymerization: Embed the samples in fresh resin in molds and polymerize at 60°C for 48 hours.
-
Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Staining: Mount the sections on copper grids and stain with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope and capture images of mitochondria.
-
Analysis: Analyze the images for changes in mitochondrial size, shape, cristae morphology, and the presence of any abnormalities.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on mitochondrial function.
Figure 2: General experimental workflow for studying this compound's mitochondrial effects.
Conclusion
The inhibition of mitochondrial DNA polymerase gamma by this compound triphosphate is a well-established mechanism underlying its associated mitochondrial toxicity. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of these interactions is paramount for the rational design of new NRTIs with improved safety profiles and for the clinical management of patients receiving antiretroviral therapy. Future research should continue to explore the nuances of Pol γ inhibition by various nucleoside analogs and investigate potential strategies to mitigate these off-target effects.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Accurate measurement of circulating mitochondrial DNA content from human blood samples using real-time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Approach to Sample Preparation for Electron Microscopy and the Assessment of Mitochondrial Morphology in Tissue and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zaguan.unizar.es [zaguan.unizar.es]
- 5. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 6. researchgate.net [researchgate.net]
Structural Analysis of Zidovudine and Its Analogs: A Technical Guide
This guide provides a comprehensive technical overview of the structural analysis of Zidovudine (AZT) and its analogs for researchers, scientists, and drug development professionals. It delves into the compound's mechanism of action, structure-activity relationships, and the key experimental and computational methodologies used for its characterization.
Introduction to this compound (AZT)
This compound, also known as azidothymidine (AZT), was the first nucleoside analog reverse transcriptase inhibitor (NRTI) approved for the treatment of HIV infection.[1][2] It is a synthetic analog of thymidine (B127349) where the 3'-hydroxyl group on the deoxyribose ring is replaced by an azido (B1232118) group.[3][4] This structural modification is central to its mechanism of action. As a prodrug, this compound requires intracellular phosphorylation to its active triphosphate form, which then acts as a competitive inhibitor and chain terminator of the HIV-1 reverse transcriptase (RT).[5][6] The development of drug resistance and dose-limiting toxicities has spurred extensive research into this compound analogs with improved efficacy and safety profiles.[7][8]
Mechanism of Action and Signaling Pathway
The antiviral activity of this compound is contingent on its conversion to the active triphosphate metabolite within the host cell. This process involves a series of enzymatic steps that can be depicted as a signaling pathway.
This compound enters the host cell via passive diffusion and uptake transporters.[3][5] Inside the cell, it is sequentially phosphorylated by host cell kinases: thymidine kinase, thymidylate kinase, and nucleoside diphosphate (B83284) kinase, to form this compound-5'-monophosphate (ZDV-MP), this compound-5'-diphosphate (ZDV-DP), and the active this compound-5'-triphosphate (ZDV-TP), respectively.[5][9] ZDV-TP then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the HIV-1 reverse transcriptase.[9][10] Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the this compound moiety prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to chain termination and the cessation of viral DNA synthesis.[10]
Structure-Activity Relationships of this compound Analogs
The therapeutic efficacy and toxicity of this compound are intrinsically linked to its chemical structure. Modifications at various positions of the molecule have been explored to enhance antiviral activity, reduce toxicity, and overcome drug resistance. The following table summarizes the biological activities of selected this compound analogs with modifications at the 5'-hydroxyl position.
| Compound | R Group (at 5'-position) | EC50 (µM) | IC50 (µM) | Selectivity Index (SI) | Reference |
| This compound (AZT) | -OH | 0.0022 | >1000 | >454545 | [6] |
| AZT-Val | -O-oxalyl-N-valinethymidine | ~0.002 | >100 | >50000 | [8] |
| AZT-Leu | -O-oxalyl-N-leucinethymidine | ~0.004 | >100 | >25000 | [8] |
| AZT-iLeu | -O-oxalyl-N-isoleucinethymidine | ~0.003 | >100 | >33333 | [8] |
| AZT-Phen | -O-oxalyl-N-phenylalaninethymidine | ~0.003 | >100 | >33333 | [8] |
| AZT-Cycl | Tricyclic carbamate | 1 | >1000 | >1000 | [10] |
| Compound 39 | -P(O)(O-CH2CF3)2 | 0.4 | 600 | 1500 | [7] |
| Compound 41 | Ester-linked triterpenoid | N/A | 0.010 | 3500 | [11] |
| Compound 45 | Carbonate-linked AZT dimer | 0.0028 | >100 | >35714 | [6] |
| Compound 46 | Ester-linked KNI-413 | 19 nM | N/A | N/A | [11] |
EC50: 50% effective concentration for antiviral activity. IC50: 50% inhibitory concentration for cell growth (cytotoxicity). SI = IC50/EC50. N/A: Not Available.
Experimental Protocols for Structural Analysis
The structural elucidation and characterization of this compound and its analogs rely on a combination of analytical techniques. Below are detailed methodologies for key experiments.
X-ray Crystallography
X-ray crystallography provides precise three-dimensional structural information, including bond lengths, bond angles, and conformational details.
Methodology:
-
Crystallization:
-
Obtain high-purity (>98%) this compound or its analog.
-
Screen for crystallization conditions using techniques such as vapor diffusion (hanging drop or sitting drop), cooling, or solvent evaporation with a variety of solvents and precipitants.
-
Optimize conditions to grow single crystals of sufficient size (typically >0.1 mm in all dimensions) and quality.[12][13]
-
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem using methods like direct methods for small molecules or molecular replacement if a similar structure is known.[13][15]
-
Build an initial atomic model into the calculated electron density map.
-
Refine the model against the experimental data to obtain the final crystal structure with high resolution.[14] The final structure is typically deposited in a public database such as the Protein Data Bank (PDB).[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the chemical structure and conformation of molecules in solution.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound analog in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O).
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.
-
Transfer the solution to a high-precision NMR tube.[16]
-
-
Data Acquisition:
-
Place the sample in a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Acquire one-dimensional (1D) spectra, such as ¹H and ¹³C NMR, to identify the types and connectivity of atoms.
-
Perform two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to establish proton-carbon correlations.
-
-
Spectral Analysis:
-
Process the raw data (Fourier transformation, phase and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and 2D correlations to assign all proton and carbon signals and elucidate the complete molecular structure.
-
Computational Modeling and Molecular Docking
Computational methods are employed to predict the binding affinity and interaction of this compound analogs with their biological target, HIV-1 reverse transcriptase.
Methodology:
-
Preparation of Receptor and Ligand:
-
Obtain the 3D structure of HIV-1 reverse transcriptase from the Protein Data Bank (e.g., PDB IDs: 1REV, 3KLH).[3][17]
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Generate a 3D structure of the this compound analog and optimize its geometry using computational chemistry software.
-
-
Molecular Docking:
-
Define the binding site on the reverse transcriptase, typically based on the location of the natural substrate or a known inhibitor.[18]
-
Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the analog within the defined active site.[9][19][20] The software samples various conformations and orientations of the ligand and scores them based on a force field.
-
-
Analysis of Results:
-
Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the analog and the protein residues.
-
Compare the docking scores and binding modes of different analogs to rationalize their structure-activity relationships.
-
References
- 1. Crystal structures of this compound- or Lamivudine-resistant human immunodeficiency virus type 1 reverse transcriptases containing mutations at codons 41, 184, and 215 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. rcsb.org [rcsb.org]
- 4. ClinPGx [clinpgx.org]
- 5. Crystal Structures of this compound- or Lamivudine-Resistant Human Immunodeficiency Virus Type 1 Reverse Transcriptases Containing Mutations at Codons 41, 184, and 215 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Use of this compound Pharmacophore in Multi-Target-Directed Ligands for AIDS Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiretroviral activity and cytotoxicity of novel this compound (AZT) derivatives and the relation to their chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular docking analysis of this compound triphosphate with conserved residues from NS3 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Use of this compound Pharmacophore in Multi-Target-Directed Ligands for AIDS Therapy | MDPI [mdpi.com]
- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 15. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 16. Frontiers | 1H-NMR metabolomics investigation of CSF from children with HIV reveals altered neuroenergetics due to persistent immune activation [frontiersin.org]
- 17. rcsb.org [rcsb.org]
- 18. researchgate.net [researchgate.net]
- 19. bioinformation.net [bioinformation.net]
- 20. 2014 DOCK tutorial with HIV Protease - Rizzo_Lab [ringo.ams.stonybrook.edu]
The Intracellular Activation of Zidovudine: A Technical Guide to its Phosphorylation Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the intracellular phosphorylation of Zidovudine (AZT), a critical process for its antiviral activity. This compound, a nucleoside reverse transcriptase inhibitor (NRTI), requires sequential phosphorylation by host cellular enzymes to its active triphosphate form. This document provides a comprehensive overview of the enzymatic pathway, quantitative kinetic data, detailed experimental protocols for its study, and visual representations of the core concepts.
The Intracellular Phosphorylation Pathway of this compound
This compound is a prodrug that must be anabolized within the host cell to exert its therapeutic effect against Human Immunodeficiency Virus (HIV).[1] This activation is a three-step enzymatic process, converting this compound into its pharmacologically active triphosphate metabolite, this compound triphosphate (ZDV-TP).[2][3]
The pathway is as follows:
-
Step 1: Monophosphorylation: this compound is first phosphorylated to this compound monophosphate (ZDV-MP). This initial and crucial step is primarily catalyzed by the cytosolic enzyme Thymidine Kinase 1 (TK1) .[1][2]
-
Step 2: Diphosphorylation: ZDV-MP is subsequently converted to this compound diphosphate (B83284) (ZDV-DP) by the enzyme Thymidylate Kinase (TMPK) . This step has been identified as the rate-limiting step in the activation cascade due to the poor substrate affinity of TMPK for ZDV-MP.[2][4][5]
-
Step 3: Triphosphorylation: The final phosphorylation from ZDV-DP to the active this compound triphosphate (ZDV-TP) is carried out by Nucleoside Diphosphate Kinase (NDPK) .[2][3]
Once formed, ZDV-TP acts as a competitive inhibitor of the HIV reverse transcriptase and as a chain terminator when incorporated into the nascent viral DNA, effectively halting viral replication.[1]
Quantitative Data: Enzyme Kinetics
The efficiency of each phosphorylation step is determined by the kinetic parameters of the respective enzymes. The following tables summarize the available quantitative data for the key enzymes in the this compound phosphorylation pathway.
Table 1: Kinetic Parameters of Human Cytosolic Thymidine Kinase 1 (TK1) for this compound [6]
| Substrate | Km (μM) | Vmax (μmol/min/mg) | kcat (s⁻¹) |
| This compound (AZT) | 0.52 | 10 | 3.5 |
| Thymidine (natural substrate) | 0.54 - 1.4 | 26.6 | 9.5 |
Table 2: Kinetic Parameters of Human Thymidylate Kinase (TMPK) for this compound Monophosphate [7]
| Substrate | Km (μM) | Relative Vmax (% of TMP) |
| This compound Monophosphate (ZDV-MP) | 7.6 - 8 | ~0.3% |
| Thymidine Monophosphate (TMP) | 12.3 | 100% |
Table 3: Kinetic Parameters of Nucleoside Diphosphate Kinase (NDPK) with this compound Diphosphate Analogues [8]
| Substrate | Rate of Phosphate (B84403) Transfer (s⁻¹) | KS (mM) |
| Dideoxynucleotide Triphosphates (general) | 0.02 - 3.5 | 1 - 5 |
Experimental Protocols
The study of this compound's intracellular phosphorylation involves two primary approaches: cell-based assays to measure the formation of metabolites within intact cells and in vitro enzymatic assays to characterize the individual kinase activities.
Cell-Based Assay for Intracellular this compound Phosphorylation
This protocol outlines a general procedure for treating cells with this compound and quantifying the intracellular concentrations of the parent drug and its phosphorylated metabolites using High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS).
1. Cell Culture and Treatment:
-
Select a suitable cell line (e.g., peripheral blood mononuclear cells (PBMCs), CEM-T4, H9).
-
Culture the cells under appropriate conditions (media, temperature, CO₂).
-
Incubate the cells with a known concentration of this compound for a specified time course.
2. Cell Harvesting and Extraction:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Lyse the cells and extract the intracellular contents using a cold extraction solution (e.g., 70% methanol).
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the intracellular metabolites.
3. Sample Analysis by LC-MS/MS:
-
Separate this compound and its phosphorylated metabolites (ZDV-MP, ZDV-DP, ZDV-TP) using a suitable HPLC column (e.g., a C18 reversed-phase column).
-
Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detect and quantify the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte will be monitored for accurate quantification.
In Vitro Enzymatic Assays
These assays are designed to determine the kinetic parameters (Km and Vmax) of the individual kinases involved in this compound phosphorylation.
1. Thymidine Kinase (TK) Assay:
-
Utilize purified recombinant human TK1 or cell extracts containing TK activity.
-
Prepare a reaction mixture containing the enzyme, a range of this compound concentrations, ATP as the phosphate donor, and a suitable buffer.
-
Incubate the reaction at 37°C for a defined period.
-
Terminate the reaction (e.g., by heating or adding a stop solution).
-
Quantify the formation of ZDV-MP using HPLC or a radioassay with [³H]-Zidovudine.
-
Determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
2. Thymidylate Kinase (TMPK) Assay:
-
Use purified recombinant human TMPK.
-
The assay principle is similar to the TK assay, but with ZDV-MP as the substrate.
-
Quantify the formation of ZDV-DP.
3. Nucleoside Diphosphate Kinase (NDPK) Assay:
-
Employ purified recombinant human NDPK.
-
Use ZDV-DP as the substrate and a phosphate donor like ATP.
-
Quantify the formation of ZDV-TP.
Mandatory Visualizations
This compound Intracellular Phosphorylation Pathway
Caption: Intracellular phosphorylation pathway of this compound.
Experimental Workflow for Measuring Intracellular this compound Phosphorylation
Caption: Workflow for intracellular this compound metabolite analysis.
References
- 1. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. This compound and Lamivudine for HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of Active Site Dynamics Leads to Increased Activity with 3'-Azido-3'-deoxythymidine Monophosphate for F105Y Mutant Human Thymidylate Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Development of an Optimized Dose for Coformulation of this compound with Drugs That Select for the K65R Mutation Using a Population Pharmacokinetic and Enzyme Kinetic Simulation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-steady state of reaction of nucleoside diphosphate kinase with anti-HIV nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Linchpin of Antiviral Activity: Unraveling the Role of the 3'-Azido Group in Zidovudine's Function
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Zidovudine (3'-azido-3'-deoxythymidine, AZT), the first antiretroviral agent approved for the treatment of HIV-1 infection, remains a cornerstone in our understanding of antiviral therapy. Its efficacy is intrinsically linked to a key structural modification: the replacement of the 3'-hydroxyl group on the deoxyribose sugar with an azido (B1232118) (-N₃) group. This seemingly minor alteration is the linchpin of this compound's potent and selective inhibition of HIV-1 reverse transcriptase (RT), the enzyme crucial for the replication of the virus. This in-depth technical guide will dissect the pivotal role of the 3'-azido group in the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and logical diagrams to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The 3'-Azido Group: A Molecular Saboteur of Viral Replication
The primary mechanism of action of this compound hinges on its ability to act as a chain terminator during the synthesis of viral DNA. This process is initiated by the intracellular phosphorylation of this compound to its active triphosphate form, this compound triphosphate (AZT-TP).[1][2][3] AZT-TP then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by HIV-1 RT.[1][4]
Once incorporated, the 3'-azido group executes its critical function. Unlike the 3'-hydroxyl group of natural nucleotides, the 3'-azido group is unable to form the necessary 3'-5' phosphodiester bond with the next incoming deoxynucleotide triphosphate. This inability to form a phosphodiester linkage abruptly halts the elongation of the DNA chain, a process known as chain termination.[1] This premature termination of viral DNA synthesis effectively prevents the completion of the reverse transcription process, thereby inhibiting the replication of the HIV-1 virus.
The selectivity of this compound for HIV-1 RT over human DNA polymerases is a crucial aspect of its therapeutic window. AZT-TP has an approximately 100-fold greater affinity for HIV-1 RT than for human DNA polymerase alpha.[5][6] While it can inhibit human DNA polymerase gamma, which is responsible for mitochondrial DNA replication, this occurs at higher concentrations and is a known source of some of the drug's toxicities.[7][8]
Intracellular Activation: The Metabolic Journey to Potency
This compound is administered as a prodrug and must undergo a three-step phosphorylation process within the host cell to become pharmacologically active. This metabolic activation is a critical prerequisite for its antiviral function.
-
Monophosphorylation: this compound is first phosphorylated to this compound monophosphate (AZT-MP) by the cellular enzyme thymidine (B127349) kinase.[1][9] This is the initial and often rate-limiting step in the activation pathway.[9]
-
Diphosphorylation: AZT-MP is subsequently converted to this compound diphosphate (B83284) (AZT-DP) by the enzyme thymidylate kinase.[1][9]
-
Triphosphorylation: Finally, AZT-DP is phosphorylated to the active this compound triphosphate (AZT-TP) by nucleoside diphosphate kinases.[1][9]
Only in its triphosphate form can this compound effectively compete with endogenous nucleotides and be incorporated by HIV-1 RT.
Quantitative Analysis of this compound's Interactions
The following tables summarize key quantitative data related to the phosphorylation and inhibitory activity of this compound and its metabolites.
Table 1: Kinetic Parameters of this compound Phosphorylation
| Substrate | Enzyme | Km (µM) | Ki (µM) | Tissue/Cell Type | Reference |
| This compound | Thymidine Kinase | 3.4 ± 0.6 | Isolated Perfused Rat Heart | [10] | |
| This compound | Thymidine Kinase 2 (for Thymidine) | 10.6 ± 4.5 | Rat Heart Mitochondria | [10] | |
| This compound | Thymidine Kinase 2 (for Thymidine) | 14.0 ± 2.5 | Rat Liver Mitochondria | [10] |
Table 2: Inhibition Constants (Ki) of this compound Triphosphate (AZT-TP) against DNA Polymerases
| Enzyme | Inhibition Type | Ki (µM) | Comments | Reference |
| HIV-1 Reverse Transcriptase | Competitive | Not explicitly found | ~100-fold more selective than for human DNA polymerase α | [5][6] |
| Human DNA Polymerase α | Weak Inhibition | Not explicitly found | [7][8] | |
| Human DNA Polymerase β | Not significantly inhibited | Not explicitly found | [7] | |
| Human DNA Polymerase γ | Competitive | 1.8 ± 0.2 | [10] | |
| Human DNA Polymerase γ | Noncompetitive | 6.8 ± 1.7 | [10] |
Visualizing the Mechanism and Metabolism
To further elucidate the role of the 3'-azido group, the following diagrams, generated using the DOT language, illustrate the key pathways and logical relationships.
Caption: this compound's metabolic activation and mechanism of action.
Caption: Workflow for a typical HIV-1 reverse transcriptase inhibition assay.
Experimental Protocols
1. HIV-1 Reverse Transcriptase Inhibition Assay (ELISA-based)
This protocol outlines a common method for determining the inhibitory activity of compounds like this compound triphosphate against HIV-1 RT.
-
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Microplate pre-coated with a template-primer (e.g., poly(A)•oligo(dT))
-
Reaction buffer (containing MgCl₂, KCl, Tris-HCl)
-
Deoxynucleotide triphosphate (dNTP) mix (dATP, dCTP, dGTP, dTTP, and digoxigenin-dUTP)
-
This compound triphosphate (AZT-TP) or other test inhibitors
-
Anti-digoxigenin-peroxidase (POD) antibody conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of AZT-TP in reaction buffer.
-
To the wells of the microplate, add the reaction buffer, dNTP mix, and the various concentrations of AZT-TP.
-
Initiate the reaction by adding a standardized amount of HIV-1 RT to each well. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at 37°C for 1 hour.
-
Wash the wells multiple times with wash buffer to remove unincorporated dNTPs.
-
Add the anti-digoxigenin-POD conjugate to each well and incubate at 37°C for 1 hour.
-
Wash the wells again to remove unbound antibody.
-
Add the peroxidase substrate and incubate at room temperature until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each AZT-TP concentration and determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
2. In Vitro this compound Phosphorylation Assay
This protocol provides a framework for assessing the intracellular conversion of this compound to its phosphorylated metabolites.
-
Materials:
-
Cell line (e.g., peripheral blood mononuclear cells (PBMCs) or a lymphoid cell line like MOLT-4)
-
Cell culture medium and supplements
-
[³H]-Zidovudine (radiolabeled)
-
Methanol (for extraction)
-
High-performance liquid chromatography (HPLC) system with an anion-exchange column
-
Scintillation counter
-
Unlabeled this compound, AZT-MP, AZT-DP, and AZT-TP standards
-
-
Procedure:
-
Culture the cells to the desired density.
-
Incubate the cells with a known concentration of [³H]-Zidovudine for a specified time period (e.g., 2, 4, 8, 24 hours).
-
Harvest the cells by centrifugation and wash them with cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Lyse the cells and extract the intracellular contents with cold 60% methanol.
-
Centrifuge the extract to pellet cellular debris.
-
Inject the supernatant onto the HPLC system.
-
Separate the this compound and its phosphorylated metabolites using a gradient of a suitable buffer (e.g., ammonium (B1175870) phosphate).
-
Collect fractions corresponding to the retention times of the unlabeled standards (this compound, AZT-MP, AZT-DP, AZT-TP), which are determined in separate runs.
-
Quantify the amount of radioactivity in each fraction using a scintillation counter.
-
Calculate the intracellular concentration of each metabolite based on the specific activity of the [³H]-Zidovudine and the cell number.
-
Conclusion
The 3'-azido group is the defining structural feature of this compound, endowing it with its potent anti-HIV-1 activity. By acting as a non-functional mimic of the 3'-hydroxyl group, it facilitates the incorporation of this compound into the nascent viral DNA, only to irrevocably terminate its elongation. This elegant mechanism of chain termination, coupled with its selective affinity for HIV-1 reverse transcriptase, established the foundational principles of nucleoside reverse transcriptase inhibitors. A thorough understanding of the role of the 3'-azido group, from its impact on enzyme kinetics to its journey through the cellular phosphorylation pathway, is indispensable for the continued development of novel and more effective antiretroviral therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to this critical endeavor.
References
- 1. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 2. droracle.ai [droracle.ai]
- 3. This compound phosphorylation and mitochondrial toxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound phosphorylation in peripheral blood mononuclear cells from patients infected with human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound phosphorylation in peripheral blood mononuclear cells from patients infected with human immunodeficiency virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an Optimized Dose for Coformulation of this compound with Drugs That Select for the K65R Mutation Using a Population Pharmacokinetic and Enzyme Kinetic Simulation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azidothymidine triphosphate is an inhibitor of both human immunodeficiency virus type 1 reverse transcriptase and DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Correlation between Viral Resistance to this compound and Resistance at the Reverse Transcriptase Level for a Panel of Human Immunodeficiency Virus Type 1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Antiretroviral Therapy: An In-Depth Technical Guide to the Initial In Vitro Studies of Zidovudine's Anti-HIV Activity
December 2025
Executive Summary
Zidovudine (3'-azido-3'-deoxythymidine, AZT), a synthetic thymidine (B127349) analog, marked a pivotal turning point in the fight against the Human Immunodeficiency Virus (HIV). Initially synthesized in the 1960s as a potential anticancer agent, its potent and selective inhibitory activity against HIV was first reported in 1985. This discovery laid the foundation for the development of the first class of antiretroviral drugs, the nucleoside reverse transcriptase inhibitors (NRTIs). This technical guide provides a comprehensive overview of the seminal in vitro studies that characterized the initial anti-HIV activity of this compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental protocols, quantitative data, and the molecular mechanism of action as understood from these foundational studies.
Mechanism of Action: A Selective Strike Against Viral Replication
The anti-HIV activity of this compound is not inherent to the molecule itself but is dependent on its intracellular conversion to the active triphosphate form, this compound triphosphate (AZT-TP). This process is mediated by host cellular kinases. Once formed, AZT-TP acts as a potent and selective inhibitor of HIV reverse transcriptase (RT), the viral enzyme essential for converting the viral RNA genome into proviral DNA.
The mechanism of inhibition is twofold:
-
Competitive Inhibition: AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of HIV RT.
-
Chain Termination: Upon incorporation into the growing viral DNA chain, the 3'-azido group of this compound prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating DNA chain elongation.
Crucially, the initial studies demonstrated that AZT-TP has a significantly higher affinity for HIV reverse transcriptase than for human cellular DNA polymerases, providing a basis for its selective antiviral activity.
Signaling Pathway of this compound's Anti-HIV Action
Zidovudine's Impact on the Retroviral Replication Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zidovudine (ZDV), also known as azidothymidine (AZT), was the first approved antiretroviral agent and remains a cornerstone in the understanding of anti-HIV therapy. As a nucleoside reverse transcriptase inhibitor (NRTI), its primary mechanism of action is the disruption of the retroviral replication cycle at a critical early stage. This technical guide provides an in-depth analysis of this compound's mechanism of action, its metabolic activation, and its precise impact on retroviral replication. It consolidates quantitative data on its antiviral activity, details key experimental protocols for its evaluation, and presents visual diagrams of the core biological and experimental processes to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction: The Role of this compound in Antiretroviral Therapy
This compound is a synthetic thymidine (B127349) analog where the 3'-hydroxyl group on the deoxyribose sugar is replaced by an azido (B1232118) group.[1] This structural modification is fundamental to its function as a potent inhibitor of retroviral replication, particularly Human Immunodeficiency Virus (HIV).[2] By targeting the viral enzyme reverse transcriptase, this compound effectively halts the conversion of the viral RNA genome into proviral DNA, a step that is essential for the virus to integrate into the host cell's genome and propagate.[3]
Cellular Uptake and Metabolic Activation
This compound is administered as a prodrug and must undergo intracellular phosphorylation to become pharmacologically active.[4][5] This multi-step enzymatic conversion is carried out by host cellular kinases.
Cellular Entry: this compound enters target cells, such as T lymphocytes, through both passive diffusion and via uptake transporters.[4][5]
Phosphorylation Cascade:
-
This compound to this compound-monophosphate (ZDV-MP): This initial phosphorylation is catalyzed by cellular thymidine kinase.[4][6]
-
ZDV-MP to this compound-diphosphate (ZDV-DP): ZDV-MP is subsequently phosphorylated by thymidylate kinase. This step is considered the rate-limiting step in the activation pathway.[4][5]
-
ZDV-DP to this compound-triphosphate (ZDV-TP): The final phosphorylation to the active triphosphate form is mediated by nucleoside diphosphate (B83284) kinase.[4][6]
The active moiety, ZDV-TP, is a structural analog of the natural deoxythymidine triphosphate (dTTP).[3]
Mechanism of Action: Inhibition of Reverse Transcriptase
The antiviral activity of this compound is exerted by its active triphosphate form, ZDV-TP, through a dual mechanism that targets the retroviral reverse transcriptase (RT).
-
Competitive Inhibition: ZDV-TP competes with the natural substrate, dTTP, for binding to the active site of the HIV reverse transcriptase.[5][6] this compound exhibits a higher affinity for the viral reverse transcriptase compared to human DNA polymerases, which contributes to its selective antiviral effect.[3][4]
-
DNA Chain Termination: Once incorporated into the growing viral DNA chain, the absence of the 3'-hydroxyl group on the this compound molecule prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide.[2][3] This results in the premature termination of the elongating DNA chain, effectively halting the process of reverse transcription.[7][8]
The inability to complete the synthesis of proviral DNA prevents the integration of the viral genome into the host cell's chromosome, thereby blocking the establishment of a productive infection.[3]
Quantitative Data on this compound's Antiviral Activity
The efficacy of this compound has been quantified in numerous in vitro and clinical studies. The following tables summarize key quantitative data regarding its antiviral activity and clinical effectiveness.
| Table 1: In Vitro Antiviral Activity of this compound against HIV-1 | ||||
| Cell Type | Virus Strain | Assay Method | IC50 / EC50 (µM) | Reference |
| Human CEM T-cells | HIV-1 NL4.3 | p24 antigen capture ELISA | 1.04 | [1] |
| Human CEM-SS cells | HIV-1 | XTT cytoprotection assay | 0.3 | [1] |
| Human C8166 cells | HIV-1 | Inhibition of syncytium formation | 0.004 | [1] |
| General (in vitro) | HIV-1 | Not Specified | ~1 | [9] |
| Table 2: Clinical Efficacy of this compound in HIV-1 Infected Individuals | |||
| Patient Population | Dosage | Outcome Measure | Result |
| Asymptomatic, CD4+ < 500 cells/mm³ | 500 mg/day | Progression to AIDS | Reduced risk by ~50% compared to placebo |
| Asymptomatic, CD4+ < 500 cells/mm³ | 500 mg/day | Change in CD4+ cell count | Significant increase compared to placebo |
| Mildly symptomatic, CD4+ < 500 cells/mm³ | 1200 mg/day | Progression of HIV disease | This compound delayed disease progression |
| Treatment-experienced | Salvage regimen | Virologic success (<50 copies/mL) at 24 weeks | 63.8% |
| Treatment-experienced | Salvage regimen | Median change in CD4+ count at 24 weeks | +70 cells/mm³ |
Detailed Experimental Protocols
In Vitro Antiviral Activity Assay (p24 Antigen ELISA)
This assay determines the concentration of a compound required to inhibit viral replication by 50% (IC50).
I. Cell Preparation and Infection:
-
Culture primary human T-cells or a susceptible T-cell line (e.g., CEM).
-
Activate primary T-cells with phytohemagglutinin (PHA) for 2-3 days, then maintain in media with interleukin-2 (B1167480) (IL-2).[1]
-
Plate the cells in a 96-well plate.[1]
II. Compound Addition and Viral Inoculation:
-
Prepare serial dilutions of this compound.
-
Add the dilutions to the appropriate wells. Include a "no drug" control.[1]
-
Infect the cells with a pre-titered stock of HIV-1.[1]
III. Incubation and Sample Collection:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.[1]
-
On day 7, collect the cell culture supernatant for analysis.[1]
IV. p24 Antigen Quantification:
-
Use a commercial HIV-1 p24 antigen capture ELISA kit.
-
Follow the manufacturer's protocol to measure the amount of p24 antigen in the supernatants.
-
Calculate the percentage of viral inhibition for each drug concentration compared to the "no drug" control.[1]
-
Determine the IC50 value from the dose-response curve.
Reverse Transcriptase (RT) Activity Assay (Colorimetric)
This assay quantifies the activity of reverse transcriptase and can be used to screen for RT inhibitors.
I. Reaction Setup:
-
Prepare a reaction mixture containing a template-primer (e.g., poly(A)·oligo(dT)), dNTPs including a biotin- and digoxigenin-labeled dUTP, and the sample containing reverse transcriptase (e.g., purified enzyme or viral lysate).[10]
-
Add the test compound (e.g., ZDV-TP) at various concentrations.
II. RT Reaction:
-
Incubate the mixture to allow the reverse transcriptase to synthesize a new DNA strand.
III. Detection:
-
The newly synthesized DNA, labeled with biotin (B1667282) and digoxigenin, is captured on a streptavidin-coated microplate.[10]
-
An anti-digoxigenin antibody conjugated to an enzyme (e.g., alkaline phosphatase) is added.[10]
-
A colorimetric substrate for the enzyme is added, and the resulting color change is measured using a spectrophotometer.[10]
-
The intensity of the color is proportional to the RT activity.
Visualizations of Pathways and Workflows
Retroviral Replication Cycle and this compound's Point of Intervention
Caption: this compound inhibits the retroviral replication cycle at the reverse transcription stage.
This compound's Mechanism of Action: Cellular Activation and RT Inhibition
Caption: Cellular activation of this compound and its subsequent inhibition of reverse transcriptase.
Experimental Workflow for In Vitro Antiviral Activity Assay
Caption: Workflow for determining the in vitro antiviral activity of this compound.
Conclusion
This compound's impact on the retroviral replication cycle is a well-defined process centered on its role as a chain-terminating nucleoside analog. Its efficacy is dependent on intracellular phosphorylation to its active triphosphate form, which then selectively inhibits the viral reverse transcriptase. This targeted disruption of a crucial enzymatic step in the viral life cycle prevents the formation of proviral DNA and subsequent integration into the host genome, thereby blocking viral replication. The quantitative data and experimental protocols presented herein provide a comprehensive framework for understanding and evaluating the antiviral properties of this compound and serve as a foundational model for the development of other nucleoside reverse transcriptase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Spectrum of antiviral activity and mechanism of action of this compound. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Azt - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. This compound and Lamivudine for HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical properties and stability of Zidovudine in solution
An In-depth Technical Guide to the Chemical Properties and Stability of Zidovudine in Solution
Introduction
This compound (3'-azido-3'-deoxythymidine), commonly known as AZT, was the first nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment of HIV infection.[1][2] As a cornerstone of antiretroviral therapy, a thorough understanding of its chemical properties and stability in solution is paramount for researchers, scientists, and drug development professionals. The stability of this compound directly impacts its efficacy, safety, and shelf-life in pharmaceutical formulations. This guide provides a comprehensive overview of its physicochemical characteristics, solubility, and degradation profile under various stress conditions, supported by detailed experimental protocols and data.
Chemical and Physical Properties
This compound is a synthetic nucleoside analogue of thymidine.[2] It presents as a white to off-white, odorless crystalline powder.[3][4] The solid bulk drug is stable indefinitely when stored at room temperature (25 °C).[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | 3'-azido-3'-deoxythymidine | [1] |
| Synonyms | Azidothymidine, AZT, ZDV | [1] |
| Molecular Formula | C₁₀H₁₃N₅O₄ | [1][4] |
| Formula Weight | 267.3 g/mol | [1] |
| Melting Point | 125 °C (decomposes at 242 °C) | [3][5] |
| UV/Vis. λmax | 209, 266 nm | [1] |
| logP | 0.05 | [4] |
| pKa | 9.68 | [6] |
Solubility Profile
This compound's solubility is influenced by the solvent, pH, and temperature.[3] It is a polar molecule, which contributes to its solubility in aqueous environments.[3][7]
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water (25 °C) | 20 mg/mL | [4] |
| Ethanol | ~10 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [1] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [1] |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [1] |
It is generally recommended not to store aqueous solutions of this compound for more than one day.[1]
Stability in Solution
The stability of this compound is critically dependent on environmental factors such as pH, light, temperature, and the presence of oxidizing agents. Forced degradation studies are essential to identify potential degradation products and establish the drug's intrinsic stability.[8][9]
Impact of pH (Hydrolysis)
This compound exhibits variable stability across different pH ranges.
-
Acidic Conditions: The drug degrades under strong acidic conditions when heated.[2] Studies using 2M HCl at 80°C for 72 hours showed the formation of two major degradation products.[2] Thymine (B56734) has been identified as a major decomposition product under hydrolytic stress.[10]
-
Neutral Conditions: In neutral aqueous solutions (water) at 80°C, the drug is relatively stable, though one degradation product was observed after 48 hours.[2][11]
-
Alkaline Conditions: The drug degrades in basic solutions, such as 1N or 2M NaOH at 80°C, primarily yielding thymine and 3'-amino-3'-deoxythymidine (B22303) (AMT), a known toxic catabolite.[2][11][12]
Photostability
This compound is susceptible to degradation upon exposure to light.[10] Photolytic studies involving exposure to both UV and visible light resulted in the formation of multiple degradation products, including thymine and the toxic catabolite AMT.[11][12]
Thermal and Oxidative Stability
-
Thermal Stress: As a solid, this compound is stable at 60°C for at least 24 hours.[4] In solution, it is considered stable to thermal stress in the absence of other degrading factors like extreme pH.[10] However, another study noted that thermal degradation of solid this compound begins at approximately 190°C.[5]
-
Oxidative Stress: this compound is generally stable against oxidation.[10][11] Studies using 3% or 10% hydrogen peroxide showed little to no significant degradation.[2]
Stability in Intravenous Admixtures
The stability of this compound in common intravenous fluids is crucial for clinical applications. A key study demonstrated its stability in polyvinyl chloride (PVC) infusion bags.
Table 3: Summary of Forced Degradation Studies on this compound in Solution
| Stress Condition | Reagents and Conditions | Outcome | Major Degradation Products | Reference |
| Acid Hydrolysis | 1N - 2M HCl, refluxed at 80°C | Significant Degradation | Thymine, DP-1, DP-2 | [2][10][11] |
| Base Hydrolysis | 1N - 2M NaOH, refluxed at 80°C | Significant Degradation | Thymine, 3'-amino-3'-deoxythymidine (AMT) | [11][12] |
| Neutral Hydrolysis | Water, refluxed at 80°C | Minor Degradation | One product (Z3) | [2][11] |
| Oxidation | 3-10% H₂O₂, Room Temp | Stable | No significant degradation | [2][10][11] |
| Photolysis | UV and Visible Light Exposure | Significant Degradation | Seven products, including Thymine and AMT | [10][11] |
| Thermal Stress | 80°C (in solution) | Stable | No significant degradation | [2][10] |
Table 4: Stability of this compound (4 mg/mL) in Intravenous Admixtures
| Infusion Fluid | Storage Temperature | Stability Period | Remaining Concentration | Reference |
| 5% Dextrose Injection | Room Temp (25°C ± 1°C) | 192 hours (8 days) | >97% | [13][14] |
| 5% Dextrose Injection | Refrigerated (4°C ± 1°C) | 192 hours (8 days) | >97% | [13][14] |
| 0.9% Sodium Chloride | Room Temp (25°C ± 1°C) | 192 hours (8 days) | >97% | [13][14] |
| 0.9% Sodium Chloride | Refrigerated (4°C ± 1°C) | 192 hours (8 days) | >97% | [13][14] |
Experimental Protocols
Detailed and validated methodologies are required to accurately assess the stability of this compound.
Protocol for Stability-Indicating HPLC Method
This method is designed to separate the intact drug from its degradation products.
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[10][15]
-
Column: A reverse-phase C-18 column (e.g., LiChrospher® 100 RP-18, 125 x 4.0 mm, 5 µm).[10][15]
-
Mobile Phase: A mixture of water and methanol, typically in a ratio of 77:23 v/v or 80:20 v/v.[10][16] An alternative is 10 mM Ammonium acetate (B1210297) buffer (pH 3.8): acetonitrile (B52724) (60:40, v/v).
-
Flow Rate: 1.0 to 1.2 mL/min.[15]
-
Linearity: The method should be validated for linearity, typically in a concentration range of 25-500 µg/mL or 70-150 µg/mL.[10][15]
-
Sample Preparation: Dilute the sample with the mobile phase or an appropriate diluent (e.g., acetonitrile:water 1:1) to fall within the linear range.
Protocol for Forced Degradation Studies
These studies are performed according to ICH guidelines (Q1A R2) to establish the drug's degradation pathways.[2][8]
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 2 mg/mL) in a mixture of acetonitrile and water (1:1, v/v).[2]
-
Acid Hydrolysis: Dilute the stock solution 1:1 with 2M HCl and reflux at 80°C for 72 hours.[2] After the stress period, cool and neutralize the sample before analysis.
-
Base Hydrolysis: Dilute the stock solution 1:1 with 2M NaOH and reflux at 80°C for 72 hours.[2] After the stress period, cool and neutralize the sample.
-
Neutral Hydrolysis: Dilute the stock solution 1:1 with water and reflux at 80°C for 72 hours.[2]
-
Oxidative Degradation: Dilute the stock solution with 10% hydrogen peroxide and keep at room temperature for 10 hours.[2]
-
Photolytic Degradation: Expose the stock solution in a quartz petri dish to 1.2 million lux hours of fluorescent light and 200 watt hours/m² of UV light in a photostability chamber.[2]
-
Thermal Degradation: Place the powdered drug in an oven at 80°C for 48 hours.[2] Dissolve the sample for analysis.
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to quantify the remaining drug and detect degradation products.
Visualizations
Caption: Intracellular activation pathway of this compound.[1]
Caption: Experimental workflow for a forced degradation study.
Caption: Logical relationships in this compound degradation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. A stability-indicating LC–MS/MS method for this compound: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | C10H13N5O4 | CID 35370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thermal Stability and Decomposition Kinetic Studies of Acyclovir and this compound Drug Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Safety, Bioavailability and Pharmacokinetics of this compound through Lactoferrin Nanoparticles during Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jpharmsci.com [jpharmsci.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. Validated specific HPLC method for determination of this compound during stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability behaviour of antiretroviral drugs and their combinations. 6: evidence of formation of potentially toxic degradation products of this compound u ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00678K [pubs.rsc.org]
- 12. Stability behaviour of antiretroviral drugs and their combinations. 6: evidence of formation of potentially toxic degradation products of this compound under hydrolytic and photolytic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Stability of this compound in 5% dextrose injection and 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. scielo.br [scielo.br]
- 16. Development and validation of a RP-HPLC method for the determination of this compound and its related substances in sustained-release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Determination of In Vitro Antiviral Activity of Zidovudine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zidovudine (AZT), the first antiretroviral agent approved for the treatment of HIV, is a nucleoside reverse transcriptase inhibitor (NRTI).[1] It is a synthetic thymidine (B127349) analog that, upon intracellular phosphorylation to its active triphosphate form, is incorporated into the growing viral DNA chain by HIV's reverse transcriptase.[1] The absence of a 3'-hydroxyl group in this compound's structure prevents the formation of the subsequent phosphodiester bond, leading to the termination of DNA chain elongation and thereby inhibiting viral replication.[1] This document provides detailed protocols for assessing the in vitro antiviral activity of this compound against HIV-1, a critical step in the evaluation of its therapeutic potential.
Quantitative Data Summary
The antiviral efficacy of this compound is typically quantified by its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represents the concentration of the drug required to inhibit viral replication by 50%. Concurrently, its cytotoxic effect on host cells is determined by the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a crucial parameter for evaluating the therapeutic window of an antiviral compound.
| Parameter | Description | Typical Value (µM) | Assay Method | Cell Line |
| IC50 / EC50 | Concentration for 50% inhibition of viral replication | 0.004 - 1.04[1] | p24 Antigen ELISA, XTT cytoprotection, Inhibition of syncytium formation[1] | Human CEM T-cells, Human CEM-SS cells, Human C8166 cells[1] |
| CC50 | Concentration for 50% reduction in cell viability | >1000 | Trypan Blue Exclusion, Sulforhodamine B (SRB) Assay[2] | Peripheral Blood Mononuclear Cells (PBMCs), MT-2 cells[2] |
| Selectivity Index (SI) | CC50 / IC50 | >961 | Calculated from CC50 and IC50 values | Varies |
Experimental Protocols
Cell Culture and Virus Propagation
-
Cell Lines: Susceptible T-cell lines such as MT-4, CEM, or peripheral blood mononuclear cells (PBMCs) are commonly used.[1][2][3]
-
Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For primary cells like PBMCs, the medium should also contain interleukin-2 (B1167480) (IL-2).[1]
-
Virus Stock: A well-characterized laboratory-adapted strain of HIV-1, such as HTLV-IIIB or NL4.3, is propagated in a suitable T-cell line.[1][4] The virus titer is determined to establish the appropriate multiplicity of infection (MOI) for the assays.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to the host cells.
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.[3]
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of each dilution to the wells. Include control wells with cells and medium only (100% viability).[3]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration equivalent to the antiviral assay (typically 5-7 days).[3]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1]
-
Solubilization: Add 150 µL of MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[1][3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
Antiviral Activity Assay (p24 Antigen Assay)
This assay quantifies the inhibition of HIV-1 replication by measuring the amount of the viral core protein p24 in the cell culture supernatant.[3][5]
-
Cell Seeding and Infection: Seed target cells in a 96-well plate. Infect the cells with a pre-titered amount of HIV-1 stock.[1][2]
-
Compound Addition: Immediately after infection, add serial dilutions of this compound to the wells. Include a "no drug" virus control.[1]
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7 days.[1]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant for p24 analysis.[3]
-
p24 ELISA: Quantify the p24 antigen concentration in the supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viral inhibition for each this compound concentration relative to the virus control. The IC50 or EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[3]
Reverse Transcriptase (RT) Activity Assay
As an alternative to the p24 antigen assay, the activity of reverse transcriptase in the culture supernatant can be measured as an indicator of viral replication.
-
Sample Preparation: Cell-free viral supernatant is lysed to release the RT enzyme.[6][7]
-
RT Reaction: The lysate is added to a reaction mixture containing a template RNA (e.g., MS2 RNA), primers, and dNTPs.[6][7]
-
Quantification of cDNA: The amount of cDNA synthesized by the viral RT is quantified. This can be done using various methods, including:
-
Data Analysis: The RT activity is proportional to the amount of cDNA produced. The percentage of inhibition is calculated for each this compound concentration, and the IC50 is determined.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. redcliffelabs.com [redcliffelabs.com]
- 6. PERT Assay Protocol - Creative Biogene [creative-biogene.com]
- 7. Quantification of Reverse Transcriptase Activity by Real-Time PCR as a Fast and Accurate Method for Titration of HIV, Lenti- and Retroviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Studying Zidovudine Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zidovudine (AZT), the first approved nucleoside reverse transcriptase inhibitor (NRTI), remains a critical component in the treatment of Human Immunodeficiency Virus (HIV) infection. Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is paramount for optimizing dosing regimens and minimizing toxicity. Animal models are indispensable tools in the preclinical assessment of this compound's pharmacokinetics, providing essential data before human clinical trials. These application notes provide an overview of commonly used animal models and detailed protocols for conducting PK studies.
Commonly Used Animal Models
The selection of an appropriate animal model is crucial for obtaining relevant and translatable pharmacokinetic data. Rodents and non-human primates are frequently used in this compound research.
-
Rats: The rat is a widely used model due to its cost-effectiveness, ease of handling, and the extensive historical data available. Pharmacokinetic studies in rats can provide initial insights into absorption, distribution, metabolism, and excretion (ADME) properties.
-
Rabbits: Rabbits offer advantages such as a larger body size, which facilitates easier blood sampling. Their metabolic profile for some compounds can be more predictive of human metabolism compared to rodents.
-
Monkeys: Non-human primates, such as the cynomolgus or rhesus monkey, are highly valuable due to their physiological and genetic proximity to humans. Pharmacokinetic data from monkeys are often considered a key step in preclinical development before moving to human trials.[1]
Pharmacokinetic Data Summary
The following tables summarize key pharmacokinetic parameters of this compound in various animal models. These values can vary based on the specific strain, sex, age, and experimental conditions.
Table 1: Pharmacokinetics of this compound in Rats
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Clearance (L/h/kg) | Reference |
| Oral | 10 | ~1.5 (serum) | ~0.5 | ~4.2 (serum) | ~1.5 | - | Adapted from[2][3] |
| Intravenous | 50 | - | - | 8.2 (µmol·min/mL) | 1.3 | 0.78 | [4][5][6] |
| Intravenous | 60 | 72.1 | - | 80 (h·mg/L) | 1.39 | 0.78 | [5] |
Note: AUC values from different studies may have different units and have been presented as reported in the source.
Table 2: Pharmacokinetics of this compound in Rabbits
| Route of Administration | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM·h) | T½ (h) | Clearance (L/h/kg) | Reference |
| Oral (Syrup) | 10 | 3.6 | 1.0 | 6.6 | - | - | [7] |
| Intravenous | 10 | - | - | 6.8 | 1.2 | 6.1 | [7] |
| Intravenous Infusion | 1.5 (mg/h·kg) | 1.2 (µg/mL) | Steady State | - | - | - | [8] |
Table 3: Pharmacokinetics of this compound in Monkeys (Erythrocebus patas)
| Route of Administration | Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC₀-∞ (µg·h/mL) | T½ (h) | Reference |
| Oral | 40 | 2.35 | 0.83 | 2.99 | ~0.7 | [1] |
Experimental Protocols & Methodologies
Protocol 1: Oral Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for assessing the pharmacokinetics of this compound following oral administration to rats.
1. Animals and Housing:
-
Species: Sprague-Dawley or Wistar rats.
-
Weight: 200-250 g.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle. Provide access to standard chow and water ad libitum.
-
Acclimation: Allow at least one week for acclimation before the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.
2. This compound Formulation and Administration:
-
Formulation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., water, 0.5% methylcellulose).
-
Dose: A typical oral dose for pharmacokinetic studies in rats is in the range of 10-50 mg/kg.
-
Administration: Administer the formulation accurately via oral gavage using a ball-tipped gavage needle. The volume should typically not exceed 10 mL/kg.
3. Blood Sampling:
-
Schedule: Collect blood samples at predetermined time points, for example: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Technique: Collect blood (approximately 200-300 µL per time point) from the retro-orbital sinus, saphenous vein, or via a cannulated vessel. Anesthesia (e.g., isoflurane) is required for retro-orbital sampling.
-
Anticoagulant: Collect blood into tubes containing an anticoagulant such as EDTA or heparin.
4. Plasma Processing and Storage:
-
Separation: Centrifuge the blood samples at approximately 2000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Storage: Transfer the resulting plasma supernatant to clean, labeled tubes and store frozen at -80°C until analysis.
Protocol 2: Intravenous Pharmacokinetic Study in Rats
This protocol is for assessing this compound pharmacokinetics after intravenous administration.
1. Animals and Housing:
-
Follow the same procedures as in Protocol 1.
2. This compound Formulation and Administration:
-
Formulation: Prepare a sterile, isotonic solution of this compound for injection.
-
Dose: A typical intravenous dose is in the range of 10-60 mg/kg.[5]
-
Administration: Administer the dose as a bolus injection or short infusion into a tail vein. Warming the tail with a heat lamp can help dilate the veins for easier injection.
3. Blood Sampling and Plasma Processing:
-
Follow the same procedures as in Protocol 1, with a sampling schedule appropriate for intravenous administration (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
Protocol 3: Bioanalytical Method for this compound Quantification in Plasma
This section describes a general High-Performance Liquid Chromatography (HPLC) with UV detection method for quantifying this compound in plasma samples.
1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol) containing an internal standard.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or HPLC vial for analysis.
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).[9]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at approximately 265 nm.[9]
-
Quantification: Create a calibration curve using standard solutions of this compound in blank plasma to determine the concentration in the unknown samples.
Visualizations
Caption: Workflow for a typical in vivo pharmacokinetic study.
Caption: Metabolic pathways of this compound (AZT).
References
- 1. Metabolism and pharmacokinetics of the combination this compound plus Lamivudine in the adult Erythrocebus patas monkey determined by liquid chromatography-tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Safety, Bioavailability and Pharmacokinetics of this compound through Lactoferrin Nanoparticles during Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Safety, Bioavailability and Pharmacokinetics of this compound through Lactoferrin Nanoparticles during Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and tissue distribution of this compound in rats following intravenous administration of this compound myristate loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Intravenous Acyclovir, this compound, and Acyclovir-Zidovudine in Pregnant Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Anti-HIV Dextrin–this compound Conjugate Improving the Pharmacokinetics of this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Oral this compound Entrapped in Biodegradable Nanospheres in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound transport in the rabbit brain during intravenous and intracerebroventricular infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of this compound/lamivudine/nevirapine in human plasma using ion-pair HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Zidovudine Dose-Response Curve Analysis in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing dose-response curve analysis of Zidovudine (also known as AZT) in cell culture. This document outlines the mechanism of action of this compound, detailed protocols for assessing its antiviral efficacy and cytotoxicity, and a summary of quantitative data from various studies.
Introduction
This compound (3'-azido-3'-deoxythymidine or AZT) was the first antiretroviral agent approved for the treatment of HIV infection.[1] It is a synthetic thymidine (B127349) analogue belonging to the class of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).[2] Understanding its dose-dependent effects on both viral replication and host cell viability is crucial for preclinical drug development and for studying mechanisms of antiretroviral resistance. This document provides standardized protocols for generating and analyzing this compound dose-response curves in a laboratory setting.
Mechanism of Action
This compound is a prodrug that requires intracellular phosphorylation to become active.[3] Cellular enzymes, primarily thymidine kinase, convert this compound into this compound monophosphate (ZDV-MP), which is subsequently phosphorylated to the diphosphate (B83284) (ZDV-DP) and then the active triphosphate (ZDV-TP) forms.[3]
ZDV-TP acts as a competitive inhibitor of HIV reverse transcriptase, an enzyme essential for the conversion of the viral RNA genome into proviral DNA.[4] ZDV-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain. Upon incorporation, the 3'-azido group of this compound prevents the formation of the next 3'-5' phosphodiester bond, leading to premature chain termination and the cessation of viral DNA synthesis.[3][5]
Figure 1: Mechanism of action of this compound (AZT).
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of this compound in various cell lines as reported in the literature. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a measure of the drug's therapeutic window.
Table 1: Antiviral Activity (IC50) of this compound against HIV-1
| Cell Line | HIV-1 Strain | IC50 (µM) | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | HTLV-IIIB | 0.00014 | [4] |
| MT-2 | Not Specified | >1 | [6] |
| H9 | 3B | 0.0003 | [4] |
| Clinical Isolates | Various | 0.003 to >2.0 | [7] |
Table 2: Cytotoxicity (CC50) of this compound
| Cell Line | Assay Method | CC50 (µM) | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | Trypan Blue | 19.3 ± 2.1 | [8] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Sulforhodamine B | >1000 | [8][9] |
| MT-2 | Not Specified | Not Specified | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Antiviral Activity (IC50) using HIV-1 p24 Antigen ELISA
This protocol assesses the ability of this compound to inhibit HIV-1 replication in a susceptible cell line by measuring the production of the viral p24 capsid protein.
Materials:
-
HIV-1 susceptible cell line (e.g., PBMCs, MT-4, H9)
-
Complete cell culture medium
-
This compound stock solution (in DMSO or cell culture medium)
-
HIV-1 viral stock
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Cell Preparation: Culture and maintain the chosen cell line according to standard protocols. On the day of the assay, ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Cell Seeding: Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^5 cells/well) in a volume of 100 µL of complete medium.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A typical starting concentration might be 10 µM, with 10-fold serial dilutions.
-
Infection and Treatment: Add 50 µL of the this compound dilutions to the appropriate wells. Subsequently, add 50 µL of a pre-titered amount of HIV-1 stock to each well, except for the uninfected control wells.[10]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-7 days.[8]
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well for p24 antigen analysis.
-
p24 ELISA: Perform the p24 antigen ELISA according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each this compound concentration relative to the untreated virus-infected control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[11]
-
Figure 2: Experimental workflow for the antiviral activity assay.
Protocol 2: Determination of Cytotoxicity (CC50) using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cell line used in the antiviral assay
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at the same density as in the antiviral assay in a volume of 100 µL.
-
Compound Addition: Add 100 µL of the same serial dilutions of this compound to the wells. Include a "cells only" control with no compound.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (4-7 days) at 37°C in a humidified 5% CO2 incubator.[10]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration compared to the "cells only" control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the CC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[10]
-
References
- 1. omicsonline.org [omicsonline.org]
- 2. This compound | PPTX [slideshare.net]
- 3. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ClinPGx [clinpgx.org]
- 6. This compound resistance, syncytium-inducing phenotype, and HIV disease progression in a case-control study. The VA Cooperative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of human immunodeficiency virus type 1 replication in vitro by the bisheteroarylpiperazine atevirdine (U-87201E) in combination with this compound or didanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. scielo.br [scielo.br]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes: Zidovudine-Resistant HIV-1 Strain Development
These application notes provide a comprehensive overview and protocols for the in vitro establishment of Zidovudine (also known as AZT)-resistant Human Immunodeficiency Virus Type 1 (HIV-1) strains. The development of such strains is critical for studying the mechanisms of antiretroviral drug resistance, evaluating the efficacy of new therapeutic agents, and developing diagnostic assays to monitor resistance in clinical settings. Resistance to this compound is primarily associated with specific mutations in the viral reverse transcriptase (RT) enzyme, which is the target of this nucleoside analog inhibitor.[1][2][3]
The primary method for generating resistant strains in the laboratory is through selective pressure by continuous passage of the virus in cell culture with gradually increasing concentrations of the drug.[4][5] This process mimics the evolution of resistance that can occur in patients undergoing antiretroviral therapy. The resulting viral populations can then be characterized both genotypically, by sequencing the RT gene to identify resistance-conferring mutations, and phenotypically, by determining the drug concentration required to inhibit viral replication.[6][7]
Key Resistance Mutations
This compound resistance in HIV-1 is conferred by a series of mutations in the pol gene, which encodes the reverse transcriptase enzyme. High-level resistance is typically the result of the accumulation of multiple mutations.[1][8] These are often referred to as thymidine (B127349) analog mutations (TAMs).
Table 1: Common this compound Resistance Mutations in HIV-1 Reverse Transcriptase
| Codon | Wild-Type Amino Acid | Common Mutant Amino Acid(s) | Role in Resistance |
|---|---|---|---|
| 41 | Methionine (M) | Leucine (L) | Contributes to high-level resistance in combination with other mutations.[8][9] |
| 67 | Aspartic Acid (D) | Asparagine (N) | Common mutation contributing to resistance.[1] |
| 70 | Lysine (K) | Arginine (R) | Often one of the first mutations to appear, conferring low-level resistance.[1][9] |
| 210 | Leucine (L) | Tryptophan (W) | Contributes to the TAM pathway.[2] |
| 215 | Threonine (T) | Tyrosine (Y) or Phenylalanine (F) | A primary mutation that significantly reduces this compound susceptibility.[1][2] |
| 219 | Lysine (K) | Glutamine (Q) or Glutamic Acid (E) | Contributes to high-level resistance.[1][4] |
Experimental Protocols
Protocol 1: In Vitro Selection of this compound-Resistant HIV-1 by Serial Passage
This protocol describes the method for selecting this compound-resistant HIV-1 variants by passaging the virus in a susceptible T-cell line (e.g., MT-2, MT-4, or CEM) with escalating drug concentrations.[2][4][5]
Materials:
-
Wild-type, infectious HIV-1 strain (e.g., HXB2, NL4-3).
-
Susceptible T-cell line (e.g., MT-2 cells).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin).
-
This compound (AZT) stock solution.
-
P24 antigen ELISA kit for monitoring viral replication.[10]
Methodology:
-
Initial Infection: Infect a culture of 1-2 x 10^6 susceptible cells with the wild-type HIV-1 strain at a multiplicity of infection (MOI) of approximately 0.001 to 0.1.[2]
-
Initial Drug Concentration: After infection, culture the cells in a medium containing this compound at a concentration approximately equal to the 50% inhibitory concentration (IC50) for the wild-type virus (e.g., 0.01-0.03 µM).[2][5]
-
Monitoring: Monitor the culture for signs of viral replication, such as syncytia formation (cytopathic effect) or by measuring p24 antigen concentration in the supernatant every 3-4 days.[10]
-
Virus Harvest: When viral replication peaks (as indicated by maximum p24 levels or cytopathic effect), harvest the cell-free supernatant containing the progeny virus by centrifugation.
-
Serial Passage: Use the harvested virus supernatant to infect a fresh culture of susceptible cells.
-
Dose Escalation: In this new passage, double the concentration of this compound in the culture medium.
-
Repeat: Repeat steps 3-6 for multiple passages. The gradual increase in drug concentration provides the selective pressure for resistant variants to emerge and dominate the viral population.[5] Partially resistant strains may appear after 8-12 passages.[5]
-
Characterization: After a significant increase in the IC50 is observed, characterize the resulting virus stock both phenotypically (Protocol 2) and genotypically (Protocol 3).
Figure 1: Workflow for in vitro selection of this compound-resistant HIV-1.
Protocol 2: Phenotypic Analysis (IC50 Determination)
This protocol determines the drug susceptibility of the selected viral strain by measuring its replication across a range of this compound concentrations.
Methodology:
-
Prepare a 96-well plate with susceptible target cells.
-
Create serial dilutions of this compound in the culture medium in triplicate for each viral strain to be tested (the selected strain and the parental wild-type strain).
-
Infect the cells with a standardized amount of each virus.
-
Incubate the plate for 3-7 days.
-
Measure the extent of viral replication in each well, typically by quantifying p24 antigen in the supernatant.
-
Calculate the drug concentration that inhibits viral replication by 50% (IC50) by plotting the percentage of inhibition against the drug concentration.
-
The fold-change in resistance is calculated by dividing the IC50 of the resistant strain by the IC50 of the wild-type strain.[11]
Protocol 3: Genotypic Analysis (RT Gene Sequencing)
This protocol identifies the mutations responsible for the resistance phenotype.
Methodology:
-
Extract viral RNA from the culture supernatant of the resistant strain.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to convert the viral RNA into cDNA and amplify the pol gene region encoding the reverse transcriptase.[12]
-
Purify the PCR product.
-
Sequence the amplified DNA using Sanger sequencing or next-generation sequencing methods.
-
Align the resulting sequence with the sequence of the parental wild-type virus to identify amino acid substitutions at known resistance-associated codons.[1]
Data Presentation
The accumulation of mutations correlates with an increasing level of resistance, as measured by the fold-change in IC50.
Table 2: Example Phenotypic Susceptibility of this compound-Resistant HIV-1 Mutants
| RT Genotype | Example this compound IC50 (µM) | Fold-Change in Resistance | Resistance Level |
|---|---|---|---|
| Wild-Type (HXB2) | 0.014 | 1 | Susceptible |
| K70R | ~0.06 | ~4 | Low |
| T215Y | ~0.22 | ~16 | Intermediate |
| D67N + K70R + T215Y | ~0.8 | ~57 | High |
| M41L + D67N + K70R + T215F + K219Q | >2.5 | >180 | Very High |
(Note: IC50 values are illustrative and can vary based on the specific viral backbone and cell line used. Data compiled from multiple sources).[1][2][5]
Figure 2: Logical progression of this compound resistance through mutation accumulation.
References
- 1. Multiple mutations in HIV-1 reverse transcriptase confer high-level resistance to this compound (AZT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Antiviral drug - Wikipedia [en.wikipedia.org]
- 4. This compound-resistant human immunodeficiency virus selected by passage in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Phenotypic and genotypic HIV-1 drug resistance assays provide complementary information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HIV-1 genotypic and phenotypic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. journals.asm.org [journals.asm.org]
- 10. hiv.lanl.gov [hiv.lanl.gov]
- 11. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kbroman.org [kbroman.org]
Application Notes and Protocols: In Vitro Analysis of Zidovudine in Combination with other Nucleoside Reverse Transcriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of Zidovudine (AZT) in combination with other nucleoside reverse transcriptase inhibitors (NRTIs). This document outlines the synergistic, additive, and antagonistic interactions of various AZT-based combinations, presents detailed experimental protocols for key assays, and includes visual representations of relevant pathways and workflows.
Introduction
This compound (AZT), the first approved antiretroviral agent, remains a significant component of combination antiretroviral therapy (cART). The co-administration of AZT with other NRTIs is a common strategy to enhance antiviral efficacy, reduce drug dosages, and mitigate the development of drug-resistant HIV strains. The nature of the interaction between two drugs can be synergistic, where the combined effect is greater than the sum of their individual effects; additive, where the combined effect is equal to the sum of their individual effects; or antagonistic, where the combined effect is less than the sum of their individual effects.[1] Understanding these interactions in vitro is a critical step in preclinical drug development and the optimization of cART regimens.
Quantitative Data Summary: In Vitro Synergy of this compound with other NRTIs
The following tables summarize the in vitro interactions between this compound and other commonly used NRTIs. The data has been compiled from various studies and is presented to facilitate comparison. The primary metric for quantifying drug synergy is the Combination Index (CI), calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2][3][4]
Table 1: this compound (AZT) and Lamivudine (B182088) (3TC) Combination
| Cell Line | Virus Strain | Parameter | Value | Interaction | Reference |
| MT-4 | HIV-1 | EC50 (AZT) | 0.01 µM | - | [5] |
| MT-4 | HIV-1 | EC50 (3TC) | 1 µM | - | [5] |
| MT-4 | HIV-1 | CI at 50% inhibition | < 1 | Synergistic | [6] |
| PBMCs | HIV-1 | CI | < 1 | Synergistic | [7] |
| - | HIV-1 | αAZT,3TC | 0.9692 (95% CI: 0.9417-0.9966) | Synergistic | [8] |
Table 2: this compound (AZT) and Abacavir (B1662851) (ABC) Combination
| Cell Line | Virus Strain | Parameter | Value | Interaction | Reference |
| CrFK | FIV | - | - | Synergistic | [9] |
| PBMCs | HIV-1 | - | - | Synergistic | [10] |
Table 3: this compound (AZT) and Didanosine (B1670492) (ddI) Combination
| Cell Line | Virus Strain | Parameter | Value | Interaction | Reference |
| PBMCs | HIV-1 (AZT-resistant) | CI | < 1 | Synergistic | [11] |
| MT-2 | HIV-1 | - | - | Additive | [12] |
| PBMCs | HIV-1 | - | - | Synergistic | [10] |
Table 4: this compound (AZT) and Stavudine (B1682478) (d4T) Combination
| Cell Line | Virus Strain | Parameter | Value | Interaction | Reference |
| PBMCs | HIV-1 (AZT-sensitive) | - | - | Additive/Synergistic | [7] |
| PBMCs | HIV-1 (AZT-resistant) | - | - | Antagonistic | [7] |
| In vivo data | HIV-1 | - | - | Antagonistic | [13][14] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Checkerboard Synergy Assay
This assay is a standard in vitro method to evaluate the interaction between two antimicrobial or antiviral agents.[15]
Materials:
-
HIV-1 susceptible cell line (e.g., MT-4, C8166) or peripheral blood mononuclear cells (PBMCs)
-
Laboratory-adapted HIV-1 strain (e.g., HIV-1IIIB)
-
This compound and other NRTI stock solutions
-
96-well microtiter plates
-
Cell culture medium
-
Reagent for quantifying viral replication (e.g., p24 antigen ELISA kit)
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Drug Dilution: Prepare serial dilutions of this compound along the x-axis of the plate and the second NRTI along the y-axis. This creates a matrix of drug combinations. Include wells with each drug alone and no-drug controls.
-
Viral Infection: Infect the cells with a pre-titered amount of HIV-1.
-
Incubation: Incubate the plates for 4-7 days at 37°C in a humidified CO2 incubator.
-
Quantification of Viral Replication: At the end of the incubation period, collect the cell culture supernatant and quantify the level of viral replication, typically by measuring the p24 antigen concentration using an ELISA.
-
Data Analysis: Calculate the percentage of viral inhibition for each drug combination compared to the no-drug control. Analyze the data using the Chou-Talalay method to determine the Combination Index (CI).[2][3][4]
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration range of the drugs that are non-toxic to the host cells, which is crucial for differentiating specific antiviral effects from general cytotoxicity.
Materials:
-
Host cell line (same as used in the synergy assay)
-
This compound and other NRTI stock solutions
-
96-well microtiter plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as in the checkerboard assay.
-
Drug Treatment: Add serial dilutions of the individual drugs and their combinations to the wells. Include a no-drug control.
-
Incubation: Incubate the plates for the same duration as the synergy assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the drug that reduces cell viability by 50%.
Reverse Transcriptase (RT) Activity Assay
This assay directly measures the activity of the HIV reverse transcriptase enzyme and its inhibition by NRTIs.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and oligo(dT) primer
-
Labeled nucleotides (e.g., [3H]-dTTP) or a colorimetric/fluorometric detection system
-
This compound-triphosphate and the triphosphate form of the other NRTI
-
Assay buffer
-
Microtiter plates
Protocol:
-
Reaction Setup: In a microtiter plate, combine the assay buffer, poly(A)•oligo(dT) template-primer, and the labeled nucleotide.
-
Inhibitor Addition: Add varying concentrations of the triphosphorylated forms of the NRTIs, both individually and in combination.
-
Enzyme Addition: Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of newly synthesized DNA. For radiolabeled assays, this involves precipitating the DNA and measuring radioactivity. For colorimetric or fluorometric assays, follow the manufacturer's instructions.
-
Data Analysis: Determine the concentration of each drug and combination that inhibits 50% of the RT activity (IC50).
Visualizations
Signaling Pathway: HIV Reverse Transcription and NRTI Inhibition
Caption: Mechanism of HIV reverse transcription and inhibition by this compound and other NRTIs.
Experimental Workflow: In Vitro Synergy Assessment
Caption: Workflow for in vitro assessment of antiviral synergy.
Logical Relationship: Interpretation of Combination Index (CI)
Caption: Interpretation of the Combination Index (CI) for drug interaction.
References
- 1. Inhibition of human immunodeficiency virus type 1 infection in vitro by combination of delavirdine, this compound and didanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound and Lamivudine for HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Triple Combination Indinavir-Zidovudine-Lamivudine Is Highly Synergistic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined effect of this compound (ZDV), lamivudine (3TC) and abacavir (ABC) antiretroviral therapy in suppressing in vitro FIV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Two-drug combinations of this compound, didanosine, and recombinant interferon-alpha A inhibit replication of this compound-resistant human immunodeficiency virus type 1 synergistically in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of combinations of ampligen and this compound or dideoxyinosine against human immunodeficiency viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. In vivo antagonism with this compound plus stavudine combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Zidovudine Incorporation into DNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of Zidovudine (AZT) incorporation into cellular DNA. The methodologies described herein are essential for preclinical and clinical research aimed at understanding the efficacy, mechanism of action, and potential genotoxicity of this widely used antiretroviral nucleoside analog. Three primary analytical techniques are covered: Radioimmunoassay (RIA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a proposed method based on Quantitative Polymerase Chain Reaction (qPCR).
Introduction
This compound, a synthetic thymidine (B127349) analog, is a potent inhibitor of viral reverse transcriptase.[1] Upon intracellular phosphorylation to its active triphosphate form (AZT-TP), it is incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication.[1] However, AZT can also be incorporated into the DNA of host cells, a phenomenon linked to potential long-term side effects. Accurate and sensitive measurement of AZT incorporation into DNA is therefore critical for evaluating its therapeutic index and safety profile.
Mechanism of Action: this compound DNA Incorporation and Chain Termination
This compound's mechanism of action hinges on its structural similarity to the natural nucleoside, thymidine. Cellular kinases phosphorylate this compound to this compound-5'-triphosphate (AZT-TP).[2] This active form competes with the natural thymidine triphosphate for incorporation into newly synthesized DNA by DNA polymerases, including viral reverse transcriptase.[2] The key structural difference in this compound is the presence of an azido (B1232118) group (-N3) at the 3' position of the deoxyribose sugar, instead of the hydroxyl group (-OH) found in thymidine.[3] The absence of the 3'-OH group makes it impossible to form a phosphodiester bond with the next incoming nucleotide, thus terminating the elongation of the DNA strand.[2][3]
References
- 1. Role of DNA Repair Pathways in Response to this compound-induced DNA Damage in Immortalized Human Liver THLE2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitation of the 5'-triphosphate metabolites of this compound, lamivudine, and stavudine in peripheral mononuclear blood cells of HIV infected patients by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
Zidovudine (AZT) in SIV-Infected Macaque Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI), in Simian Immunodeficiency Virus (SIV)-infected macaque models. The SIV-infected non-human primate model is a cornerstone for the preclinical evaluation of antiretroviral drugs and vaccines against Human Immunodeficiency Virus (HIV).[1] This document summarizes key quantitative data from various studies, details experimental protocols for essential assays, and provides visual representations of the drug's mechanism of action and typical experimental workflows.
Data Presentation: Efficacy of this compound in SIV-Infected Macaques
The following tables summarize the quantitative data on the efficacy of this compound in both prophylactic and therapeutic settings in SIV-infected macaque models.
Table 1: Prophylactic Efficacy of this compound in SIV-Infected Macaques
| Animal Model | SIV Strain | This compound (AZT) Regimen | Key Quantitative Outcomes | Reference |
| Infant Rhesus Macaques (3-month-old) | Uncloned SIVmac | 50 mg/kg, orally, every 8 hours, starting 2 hours prior to virus inoculation for 6 weeks | Complete prevention of infection: No detectable cell-free or cell-associated virus in blood, no proviral DNA in PBMCs, and no anti-SIV antibodies. | [2] |
| Cynomolgus Macaques | SIVmac251 | Total daily dose of 100 mg/kg, subcutaneously, administered at 12-hour intervals starting 24 hours before SIV inoculation and continued for 28 days | Significantly smaller and delayed peaks of p27 antigenemia, serum viremia, and cellular viremia compared to placebo. Did not prevent infection. | [3][4] |
| Rhesus Macaques | Acutely lethal SIV variant | Treatment initiated within 24 hours of virus exposure | Provided some protection against the acutely lethal SIV variant. | [5] |
Table 2: Therapeutic Efficacy of this compound in SIV-Infected Macaques
| Animal Model | SIV Strain | This compound (AZT) Regimen | Key Quantitative Outcomes | Reference |
| Infant Rhesus Macaques (3-month-old) | Uncloned SIVmac | 50 mg/kg, orally, every 8 hours, starting 6 weeks after virus inoculation for 10 weeks | No detectable effect on the course of the disease in established infection. | [2] |
| Newborn Rhesus Macaques | Uncloned SIVmac | Immediate oral treatment upon inoculation | Reduced virus load, enhanced antiviral immune responses, and delayed disease progression. | [6] |
| Cynomolgus Macaques | SIVmac251 | Quadruple antiretroviral therapy including this compound, starting 6 months after infection for 7 days | Rapid first-phase decline in plasma virus levels with a mean half-life of 0.47 days. | [7] |
Mechanism of Action of this compound
This compound is a thymidine (B127349) analogue that inhibits the SIV (and HIV) reverse transcriptase enzyme.[8] Upon entering a host cell, this compound is phosphorylated by cellular kinases to its active triphosphate form (ZDV-TP).[9][10] ZDV-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain during reverse transcription. The incorporation of ZDV-TP results in chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral DNA synthesis.[9][10]
Experimental Protocols
Quantification of SIV p27 Antigen by ELISA
This protocol is a general guideline for the quantification of the SIV core protein p27 in plasma or cell culture supernatants, a common method for monitoring viral load.
Materials:
-
SIV p27 Antigen Capture ELISA Kit (e.g., ZeptoMetrix, ABL, Inc.)[11][12]
-
Microplate reader capable of reading absorbance at 450 nm
-
Wash buffer
-
Sample disruption/lysis buffer
-
Recombinant SIV p27 standards
-
Detector antibody (e.g., biotinylated polyclonal anti-SIV)
-
Enzyme conjugate (e.g., streptavidin-peroxidase)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1N H2SO4)
-
Test samples (plasma or cell culture supernatant)
Procedure:
-
Plate Preparation: Bring all reagents and samples to room temperature. Prepare wash buffer as per the kit instructions.
-
Sample Preparation: If necessary, dilute test samples in an appropriate buffer (e.g., complete tissue culture media) to fall within the assay's linear range.[11] Lyse the virus in the samples and standards by adding disruption/lysis buffer as per the kit protocol.
-
Standard Curve: Prepare a serial dilution of the SIV p27 standard to create a standard curve (e.g., 2000 pg/ml down to 62.5 pg/ml).[11]
-
Coating: The microwells are pre-coated with a monoclonal antibody specific for SIV p27.[12]
-
Incubation: Add prepared standards and samples to the wells in duplicate and incubate according to the kit's instructions to allow the capture of the p27 antigen.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound materials.
-
Detector Antibody: Add the detector antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add the enzyme conjugate and incubate.
-
Washing: Repeat the washing step.
-
Substrate Incubation: Add the substrate solution and incubate in the dark for color development.
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of SIV p27 in the samples by interpolating their absorbance values from the standard curve.
Quantification of SIV RNA Viral Load by qRT-PCR
This protocol outlines the general steps for quantifying SIV RNA in plasma using quantitative reverse transcription PCR (qRT-PCR).
Materials:
-
Plasma samples from SIV-infected macaques
-
Viral RNA extraction kit (e.g., Qiagen QIAamp Viral RNA Mini Kit)
-
Reverse transcriptase
-
DNA polymerase (for PCR)
-
SIV-specific primers and probe (e.g., targeting the gag or LTR region)[13]
-
qRT-PCR instrument
-
RNA standards of known concentration for absolute quantification
Procedure:
-
RNA Extraction: Extract viral RNA from plasma samples using a commercial kit according to the manufacturer's protocol. To increase sensitivity, a larger volume of plasma can be concentrated by ultracentrifugation before RNA extraction.[14]
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted viral RNA using reverse transcriptase and SIV-specific primers or random hexamers.[15]
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing the cDNA, SIV-specific primers, a fluorescent probe, and DNA polymerase.
-
Run the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.
-
-
Standard Curve: A standard curve is generated by running a serial dilution of RNA standards of known copy numbers alongside the samples.
-
Data Analysis: The viral load (in RNA copies/mL of plasma) is calculated by comparing the amplification cycle (Ct value) of the sample to the standard curve.
Immunophenotyping of Macaque T-Lymphocytes by Flow Cytometry
This protocol provides a general workflow for the quantification of CD4+ and CD8+ T-cell populations in whole blood or peripheral blood mononuclear cells (PBMCs) from macaques.
Materials:
-
Whole blood or isolated PBMCs from macaques
-
Fluorescently-conjugated monoclonal antibodies against macaque CD3, CD4, and CD8.
-
Red blood cell lysis buffer (for whole blood)
-
Wash buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
-
Analysis software
Procedure:
-
Cell Preparation:
-
Whole Blood: Add an appropriate volume of whole blood to a tube containing the antibody cocktail.
-
PBMCs: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend the cells at a suitable concentration.
-
-
Staining: Add the cocktail of fluorescently-conjugated antibodies to the cells and incubate in the dark to allow for antibody binding.
-
Lysis (for whole blood): Add red blood cell lysis buffer to the whole blood samples and incubate to lyse the erythrocytes.
-
Washing: Wash the cells with wash buffer to remove unbound antibodies. Centrifuge and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in an appropriate buffer for flow cytometry analysis.
-
Data Acquisition: Acquire the data on a flow cytometer. The instrument will pass the cells one by one through laser beams and detect the fluorescence emitted from each cell.
-
Data Analysis:
-
Gate on the lymphocyte population based on their forward and side scatter properties.
-
From the lymphocyte gate, identify the T-cells (CD3+).
-
Within the T-cell population, differentiate and quantify the CD4+ and CD8+ subsets.[16]
-
The results can be expressed as a percentage of total lymphocytes or as absolute cell counts if counting beads or a hematology analyzer is used in parallel.[17]
-
Experimental Workflow for this compound Efficacy Studies in SIV-Infected Macaques
The following diagram illustrates a typical experimental workflow for evaluating the prophylactic or therapeutic efficacy of this compound in SIV-infected macaques.
References
- 1. droracle.ai [droracle.ai]
- 2. Simian immunodeficiency virus (SIV) infection of infant rhesus macaques as a model to test antiretroviral drug prophylaxis and therapy: oral 3'-azido-3'-deoxythymidine prevents SIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of dosing frequency on ZDV prophylaxis in macaques infected with simian immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An animal model for antilentiviral therapy: effect of this compound on viral load during acute infection after exposure of macaques to simian immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonhuman primate models for evaluation of AIDS therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immediate this compound treatment protects simian immunodeficiency virus-infected newborn macaques against rapid onset of AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Viral Decay in Simian Immunodeficiency Virus-Infected Macaques Receiving Quadruple Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Azt - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. ablinc.com [ablinc.com]
- 12. web-resources.zeptometrix.com [web-resources.zeptometrix.com]
- 13. Optimization of PCR for quantification of simian immunodeficiency virus genomic RNA in plasma of rhesus macaques (Macaca mulatta) using armored RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of PCR for quantification of simian immunodeficiency virus (SIV) genomic RNA in plasma of rhesus macaques (Macaca mulatta) using armored RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. Immunophenotyping of lymphocyte, monocyte and dendritic cell subsets in normal rhesus macaques by 12-color flow cytometry: Clarification on DC heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. altasciences.com [altasciences.com]
Application Notes and Protocols for Evaluating Zidovudine (AZT) Efficacy Using Cell Culture Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zidovudine (AZT), a synthetic thymidine (B127349) analogue, was the first antiretroviral agent approved for the treatment of HIV infection.[1] It is a nucleoside reverse transcriptase inhibitor (NRTI) that effectively suppresses HIV replication.[2] Cellular enzymes convert AZT into its active triphosphate form, which then competes with the natural substrate, thymidine triphosphate, for incorporation into viral DNA by HIV's reverse transcriptase.[2][3] The incorporation of AZT leads to the termination of the growing DNA chain because it lacks the 3'-hydroxyl group necessary for the next phosphodiester bond formation, thus halting viral replication.[2][4]
These application notes provide detailed protocols for in vitro cell culture-based assays to evaluate the efficacy of this compound. The described methods are fundamental for determining its antiviral activity, cytotoxicity, and mechanism of action, which are critical steps in the drug development and evaluation process.
Mechanism of Action of this compound
This compound acts as a chain terminator for the viral reverse transcriptase enzyme.[5] Once inside a host cell, cellular kinases phosphorylate this compound into its active triphosphate form (AZT-TP).[2][3] This active metabolite is then incorporated by the HIV reverse transcriptase into the newly synthesizing viral DNA.[4] Because AZT-TP lacks a 3'-hydroxyl group, no further nucleotides can be added, leading to the termination of DNA elongation and the inhibition of viral replication.[2][4]
References
High-performance liquid chromatography (HPLC) for Zidovudine quantification
An Application Note and Protocol for the Quantification of Zidovudine by High-Performance Liquid Chromatography (HPLC)
Introduction
This compound (ZDV), also known as Azidothymidine (AZT), is a nucleoside reverse transcriptase inhibitor (NRTI) that was the first antiretroviral drug approved for the treatment of HIV/AIDS.[1] It functions as a structural analog of thymidine (B127349) and inhibits the HIV-1 reverse transcriptase enzyme.[2] Accurate and reliable quantification of this compound in bulk drug substances and pharmaceutical dosage forms is crucial for ensuring product quality, stability, and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[2] This document provides a detailed application note summarizing various validated HPLC methods and a comprehensive protocol for the quantification of this compound.
Principle
The methods described are based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. In RP-HPLC, the stationary phase is nonpolar (typically a C18 column), and the mobile phase is polar. This compound, a moderately polar compound, is injected into the system. It partitions between the polar mobile phase and the nonpolar stationary phase. The composition of the mobile phase is optimized to achieve efficient separation and a reasonable retention time. The separated this compound is then detected by a UV detector at its maximum absorbance wavelength (around 266 nm), and the resulting peak area is proportional to its concentration.[1][3]
Application Notes: Summary of HPLC Methods
Several validated RP-HPLC methods have been developed for the quantification of this compound. The following tables summarize the operational parameters and validation data from various studies to allow for easy comparison.
Table 1: Chromatographic Conditions for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | C-18[4] | Waters RP-18 XTerra™[5] | Inertsil ODS (4.6 x 250mm, 5µ) | Zodiac C18 (250x4.6mm)[1] | YMC, Pack ODS A (250 x 4.6mm, 5µ)[6] |
| Mobile Phase | Water:Methanol (B129727) (77:23)[4] | Water:Methanol (80:20, v/v)[5] | 10mM Ammonium acetate (B1210297) (pH 3.8):Acetonitrile (60:40, v/v) | Methanol:Acetonitrile (40:60 v/v)[1] | Acetate buffer (pH 4.0):Methanol (80:20, v/v)[6] |
| Flow Rate | Not Specified | 1.0 mL/min[5] | 1.2 mL/min | 1.0 mL/min[1] | 0.8 mL/min[6] |
| Detection λ | 265 nm[4] | 266 nm[5] | 268 nm | 270 nm[1] | 270 nm[6] |
| Injection Vol. | Not Specified | Not Specified | 4 µL | 20 µL[1] | Not Specified |
| Temperature | Ambient | Ambient | Ambient (25°C) | Ambient[1] | Not Specified |
| Retention Time | Not Specified | Not Specified | ~2.86 min | ~2.51 min[1] | < 10 min[6] |
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Linearity Range (µg/mL) | 25-500[4] | 40.0-220.0[5] | 30-150 | 10-60[1] | 25-350[3] |
| Correlation Coeff. (r²) | 0.9995[4] | Not Specified | Not Specified | 0.995[1] | 0.9995[3] |
| LOD (µg/mL) | Not Specified | 0.655[5] | 0.405 | 0.062[1] | 2.92[3] |
| LOQ (µg/mL) | Not Specified | 1.985[5] | 1.080 | Not Specified | 8.87[3] |
| Accuracy (% Recovery) | 100.6-100.9[4] | Not Specified | Not Specified | 98.77-101.45[1] | Not Specified |
| Intra-day Precision (%RSD) | <0.9[4] | Not Specified | 0.5-0.7 | Not Specified | Not Specified |
| Inter-day Precision (%RSD) | <1.6[4] | Not Specified | 1.4-1.6 | Not Specified | Not Specified |
Detailed Experimental Protocol
This protocol is based on a validated, stability-indicating RP-HPLC method adapted from published literature.[3][5] It is a robust method suitable for the routine quality control analysis of this compound in tablet formulations.
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with isocratic pump, UV/Vis or Photodiode Array (PDA) detector, autosampler, and column oven.
-
Data acquisition and processing software (e.g., Empower 2).
-
Analytical balance.
-
Ultrasonic bath.
-
Volumetric flasks (10 mL, 50 mL, 100 mL).
-
Pipettes.
-
Syringes and 0.45 µm syringe filters (e.g., Nylon, H-PTFE).[7]
-
HPLC column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Reagents and Solutions
-
This compound Working Standard.
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Diluent: A mixture of water and methanol (80:20 v/v) can be used.[5]
-
Mobile Phase: Prepare a mixture of HPLC-grade water and methanol in the ratio of 80:20 (v/v).[5] Filter the mobile phase through a 0.45 µm membrane filter and degas in an ultrasonic bath for 15-20 minutes before use.
Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Water:Methanol (80:20, v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: Ambient (e.g., 25°C).
-
Run Time: Approximately 6-10 minutes.[1]
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 50 mg of this compound working standard and transfer it to a 50 mL volumetric flask.[2]
-
Add approximately 35 mL of diluent and sonicate for 10-15 minutes to dissolve completely.[2]
-
Allow the solution to cool to room temperature and make up the volume to the mark with the diluent.
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions (e.g., 40, 80, 120, 160, 200, 220 µg/mL) by appropriate dilution with the diluent to construct a calibration curve.[5]
Sample Preparation (from Tablets)
-
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.[2]
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 15-20 minutes with intermittent shaking to ensure complete dissolution of the drug.[2]
-
Allow the solution to cool to room temperature and make up the volume to the mark with the diluent. This yields a solution with a nominal concentration of 1000 µg/mL.
-
Further dilute this solution with the diluent to obtain a final concentration within the linear range of the method (e.g., dilute 10 mL to 100 mL for a final concentration of 100 µg/mL).
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, the chromatographic system must be equilibrated by pumping the mobile phase for at least 30 minutes. Perform at least five replicate injections of a working standard solution (e.g., 100 µg/mL). The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is less than 2.0%.
Data Analysis and Calculation
-
Inject the blank (diluent), standard solutions, and sample solutions into the chromatograph.
-
Record the peak areas from the resulting chromatograms.
-
Construct a calibration curve by plotting the peak area of the standard solutions versus their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.
-
Calculate the concentration of this compound in the sample preparation using the regression equation.
-
The amount of this compound per tablet can be calculated using the following formula:
Amount (mg/tablet) = (C × D × A) / W
Where:
-
C = Concentration of this compound in the sample solution (µg/mL) from the calibration curve.
-
D = Dilution factor of the sample preparation.
-
A = Average tablet weight (mg).
-
W = Weight of tablet powder taken for analysis (mg).
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in method validation.
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Key parameters for HPLC method validation as per ICH guidelines.
References
- 1. ijrpc.com [ijrpc.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Validated specific HPLC method for determination of this compound during stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a RP-HPLC method for the determination of this compound and its related substances in sustained-release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. informativejournals.com [informativejournals.com]
- 7. tandfonline.com [tandfonline.com]
Application Notes & Protocols: A Comprehensive Framework for the Preclinical Evaluation of Zidovudine (AZT) Prodrugs
Audience: Researchers, scientists, and drug development professionals.
Introduction Zidovudine (AZT), the first approved nucleoside reverse transcriptase inhibitor (NRTI), remains a critical component of antiretroviral therapy. However, its clinical utility can be hampered by a short plasma half-life, significant cellular toxicity, and the emergence of viral resistance.[1] A promising strategy to overcome these limitations is the development of prodrugs. Prodrugs are inactive bioreversible derivatives of a parent drug that undergo enzymatic or chemical conversion in the body to release the active compound.[2] This document provides a detailed experimental framework and protocols for the systematic evaluation of novel this compound prodrugs, from initial stability screening to in vivo pharmacokinetic analysis.
This compound's Mechanism of Action
This compound is a thymidine (B127349) analog that must be anabolized intracellularly to its active triphosphate form (ZDV-TP) to exert its antiviral effect.[3][4] This process is mediated by host cell kinases. ZDV-TP acts as a competitive inhibitor of HIV reverse transcriptase and, upon incorporation into the growing viral DNA strand, causes chain termination due to the absence of a 3'-hydroxyl group.[3][5] This effectively halts the replication of the virus.[6]
Experimental Evaluation Workflow
A logical, stepwise approach is crucial for efficiently evaluating this compound prodrugs. The workflow begins with fundamental in vitro characterization and progresses to more complex in vivo studies for the most promising candidates. This ensures that resources are focused on compounds with the highest potential for clinical success.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate at which the prodrug is converted to the parent AZT in human plasma. This is critical to ensure the prodrug is stable enough to reach its target but can be cleaved to release the active drug.
Methodology:
-
Preparation: Thaw fresh frozen human plasma at 37°C. Prepare a stock solution of the prodrug and AZT (as a control) in a suitable solvent (e.g., DMSO).
-
Incubation: Spike the prodrug into pre-warmed plasma to a final concentration of 10 µM. Incubate the mixture in a shaking water bath at 37°C.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the plasma mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile (B52724) to precipitate plasma proteins and stop the enzymatic reaction.
-
Sample Processing: Vortex the mixture vigorously, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube and analyze the concentrations of the remaining prodrug and the released AZT using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Data Analysis: Plot the percentage of remaining prodrug against time. Calculate the half-life (t½) from the slope of the line, assuming first-order kinetics.[2][7]
Protocol 2: In Vitro Antiviral Efficacy Assay
Objective: To determine the concentration of the prodrug required to inhibit HIV-1 replication by 50% (IC50).
Methodology:
-
Cell Culture: Use a cell line highly susceptible to HIV-1, such as MT-4 or CEM T-lymphocyte cells.[7][8] Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the prodrug and parent AZT in the culture medium.
-
Infection Assay:
-
Seed the cells into a 96-well plate.
-
Add the various concentrations of the test compounds to the wells.
-
Infect the cells with a known titer of an HIV-1 laboratory strain (e.g., HIV-1 IIIB).
-
Include controls: uninfected cells (cell control) and infected, untreated cells (virus control).
-
-
Incubation: Incubate the plates for 4-5 days at 37°C.
-
Quantification of Viral Replication: Measure the extent of viral replication. A common method is the MTT assay, which measures the cytopathic effect of the virus.[8] Alternatively, quantify a viral protein like p24 antigen in the culture supernatant using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the prodrug that reduces the viability of host cells by 50% (CC50).
Methodology:
-
Cell Seeding: Seed uninfected host cells (the same line used in the efficacy assay) into a 96-well plate at an optimal density and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with the same serial dilutions of the prodrug and parent AZT used in the efficacy assay. Include untreated cells as a control.[8]
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 4-5 days) at 37°C.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[8][9]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the CC50 value by plotting cell viability against drug concentration. The Selectivity Index (SI) is then calculated as the ratio of CC50 to IC50, with a higher SI value indicating a more favorable therapeutic window.
Protocol 4: Cellular Uptake and Efflux
Objective: To quantify the intracellular accumulation of the prodrug and/or released AZT, providing insight into its ability to cross the cell membrane.
Methodology:
-
Cell Preparation: Culture cells (e.g., H9 or CEM) to a density of approximately 1x10^6 cells/mL.
-
Radiolabeled Compound: Use a radiolabeled version of the prodrug or parent AZT (e.g., [3H]AZT) for sensitive detection.
-
Uptake Experiment:
-
Incubate the cells in a buffer solution containing the radiolabeled compound at a specific concentration (e.g., 1 µM) at 37°C.
-
At various time points (e.g., 1, 5, 15, 30 minutes), take aliquots of the cell suspension.
-
-
Separation: Rapidly separate the cells from the incubation medium. This can be done by layering the cell suspension over a silicone oil cushion in a microcentrifuge tube and centrifuging to pellet the cells below the oil.
-
Cell Lysis: Lyse the cell pellet with a suitable lysis buffer.
-
Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.
-
Data Analysis: Convert the radioactivity counts (counts per minute) to molar amounts of the compound per million cells. Compare the uptake kinetics of the prodrug to that of the parent AZT.[2]
Protocol 5: In Vivo Pharmacokinetic (PK) Study
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of the prodrug in an animal model.
Methodology:
-
Animal Model: Use a suitable animal model, such as Sprague-Dawley rats or rabbits.[10][11] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Dosing: Administer the prodrug and parent AZT via a relevant route (e.g., oral gavage or intravenous injection) at a specific dose (e.g., 10 mg/kg AZT equivalent).[11][12]
-
Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the prodrug and AZT from the plasma samples and quantify their concentrations using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
t½: Elimination half-life.
-
AUC: Area under the plasma concentration-time curve, which represents total drug exposure.[10]
-
Data Presentation
Quantitative data from the experimental evaluation should be summarized in clear, concise tables to facilitate comparison between different prodrug candidates and the parent drug, this compound.
Table 1: Summary of In Vitro Efficacy and Cytotoxicity
| Compound | Anti-HIV Activity IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
|---|---|---|---|
| This compound | 0.12 | 150 | 1,250 |
| Prodrug A | 0.08 | >1000 | >12,500 |
| Prodrug B | 0.20 | 250 | 1,250 |
| Prodrug C | 1.50 | >1000 | >667 |
(Note: Data are hypothetical and for illustrative purposes only)
Table 2: Summary of In Vitro Stability and Cellular Uptake
| Compound | Half-life in Human Plasma (t½, min) | Intracellular Concentration (pmol/10⁶ cells at 30 min) |
|---|---|---|
| This compound | >240 | 15.2 |
| Prodrug A | 120 | 45.8 |
| Prodrug B | 15 | 18.5 |
| Prodrug C | 210 | 10.1 |
(Note: Data are hypothetical and for illustrative purposes only)
Table 3: Summary of In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | t½ (h) |
|---|---|---|---|---|---|
| This compound | 10 | 850 | 0.5 | 1,750 | 0.96 |
| Prodrug A | 10 (AZT Eq.) | 1200 | 1.5 | 4,800 | 2.16 |
| Prodrug B | 10 (AZT Eq.) | 650 | 0.5 | 1,500 | 0.85 |
(Note: Data are hypothetical and for illustrative purposes only, based on trends observed in literature[10])
Conclusion
The successful development of this compound prodrugs requires a rigorous and systematic evaluation process. The protocols and workflow outlined in this document provide a comprehensive framework for characterizing novel prodrug candidates. By assessing stability, antiviral efficacy, cytotoxicity, cellular uptake, and in vivo pharmacokinetics, researchers can identify lead compounds with improved therapeutic properties, potentially leading to safer and more effective treatment options for individuals living with HIV.
References
- 1. scielo.br [scielo.br]
- 2. Synthesis and biological evaluation of prodrugs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Azt - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Synthesis of this compound prodrugs with broad-spectrum chemotherapeutic properties for the effective treatment of HIV/AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. diva-portal.org [diva-portal.org]
- 10. In vitro and in vivo pharmacokinetic characterization of two novel prodrugs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative pharmacokinetics of two prodrugs of this compound in rabbits: enhanced levels of this compound in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Comparative pharmacokinetics of two prodrugs of this compound in rabbits: enhanced levels of this compound in brain tissue | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Zidovudine-Induced Mitochondrial Toxicity in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro experiments investigating Zidovudine (AZT)-induced mitochondrial toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (AZT)-induced mitochondrial toxicity?
A1: The primary mechanism is the inhibition of mitochondrial DNA polymerase-gamma (Pol-γ), the sole enzyme responsible for replicating mitochondrial DNA (mtDNA).[1] AZT, a thymidine (B127349) analog, is incorporated into the growing mtDNA chain by Pol-γ, leading to chain termination and subsequent depletion of mtDNA.[1] This impairs the synthesis of essential protein subunits of the electron transport chain (ETC), resulting in mitochondrial dysfunction.
Q2: Are there other mechanisms involved in AZT's mitochondrial toxicity?
A2: Yes, several other mechanisms contribute to AZT-induced mitochondrial toxicity. These include increased production of reactive oxygen species (ROS), leading to oxidative stress and damage to mitochondrial components.[1][2] AZT can also directly inhibit certain mitochondrial respiratory chain enzymes and disrupt the process of autophagy, which is crucial for clearing damaged mitochondria.[1]
Q3: My cells are dying too rapidly after AZT treatment, making it difficult to study the specific mitochondrial effects. What could be the cause?
A3: Rapid cell death could be due to several factors. The concentration of AZT may be too high for your specific cell line. It is recommended to perform a dose-response experiment to determine an optimal concentration that induces mitochondrial toxicity without causing acute, widespread cell death. Also, ensure your cell cultures are not contaminated and are maintained in optimal conditions. Some cell lines are inherently more sensitive to AZT, so you might consider using a more robust cell line for your experiments.
Q4: I am seeing a lot of variability in my results between experiments. How can I improve consistency?
A4: Consistency can be improved by standardizing several aspects of your experimental protocol. Ensure that you use cells within a consistent and low passage number range. Seed cells at a uniform density for all experiments and make sure they are in the logarithmic growth phase when you begin treatment. Adhere to a strict and consistent timeline for AZT exposure. When performing assays, ensure that all reagents are properly stored and handled, and always include appropriate positive and negative controls.
Q5: What are some potential therapeutic strategies to counteract AZT-induced mitochondrial toxicity in cell lines?
A5: Several strategies have been investigated to mitigate AZT's harmful effects on mitochondria. These include supplementation with antioxidants like N-acetylcysteine (NAC), Vitamin C, and Vitamin E to combat oxidative stress.[2] L-carnitine has been shown to reduce the accumulation of lipid droplets and preserve mitochondrial morphology.[3][4] Uridine supplementation can help to reverse mtDNA depletion and improve cell proliferation.[5][6] Additionally, activators of the NRF2 pathway, a key regulator of the antioxidant response, are being explored as a potential protective strategy.[7]
Troubleshooting Guides
Issue 1: Inconsistent or No Detectable Decrease in Mitochondrial DNA (mtDNA) Content
| Possible Cause | Troubleshooting Step |
| Insufficient AZT concentration or treatment duration | Perform a time-course and dose-response experiment to determine the optimal conditions for mtDNA depletion in your specific cell line. Some studies show significant depletion after 48 hours of treatment with 10-100 µg/ml AZT in rat skeletal muscle cells.[8] |
| Cell line is resistant to AZT-induced mtDNA depletion | Some cell lines may have more efficient DNA repair mechanisms or different sensitivities to AZT. Consider using a cell line known to be susceptible, such as C2C12 myoblasts or HepG2 hepatocytes. |
| Issues with DNA extraction or qPCR assay | Ensure high-quality total DNA is extracted. For qPCR, use validated primers for both a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M) for normalization. Run appropriate controls, including a no-template control and a standard curve. |
Issue 2: High Background or Inconsistent Readings in ROS Assays (e.g., MitoSOX Red)
| Possible Cause | Troubleshooting Step |
| Autofluorescence of cells or media | Include an unstained control to measure background fluorescence. Use phenol (B47542) red-free media during the assay. |
| Photobleaching of the fluorescent probe | Minimize exposure of stained cells to light. Acquire images promptly after staining. |
| Suboptimal probe concentration or incubation time | Titrate the MitoSOX Red concentration (typically 2.5-5 µM) and incubation time (usually 10-30 minutes) to find the optimal signal-to-noise ratio for your cell type. |
| Cell stress unrelated to AZT treatment | Handle cells gently during staining and washing steps to avoid inducing ROS production through mechanical stress. |
Issue 3: Difficulty in Interpreting Mitochondrial Membrane Potential (ΔΨm) Assay Results (e.g., JC-1)
| Possible Cause | Troubleshooting Step |
| Incomplete depolarization or hyperpolarization | Include a positive control for depolarization, such as the uncoupler CCCP (carbonyl cyanide m-chlorophenyl hydrazone), to ensure the assay is working correctly. |
| Quenching of the JC-1 signal | Avoid excessive cell density, as this can lead to quenching of the fluorescent signal. |
| Inappropriate filter sets on the microscope or plate reader | Ensure you are using the correct filter sets to detect both the green monomers (indicating depolarized mitochondria) and the red J-aggregates (indicating polarized mitochondria). |
| Cell death is occurring through a different pathway | Assess for markers of other cell death pathways, such as apoptosis (caspase activation), to determine if the loss of ΔΨm is a primary or secondary event. |
Data Presentation
Table 1: Quantitative Effects of this compound (AZT) on Mitochondrial Parameters in Cell Lines
| Cell Line | AZT Concentration | Treatment Duration | Parameter Measured | Observed Effect | Reference |
| Rat Skeletal Muscle Cells | 10-100 µg/ml | 48 hours | mtDNA Content | 23% to 66% reduction | [8] |
| U2OS | 50-1000 µM | 3 days | Intracellular ROS | Dose-dependent increase | [9] |
| Human Myotubes | ≥250 µM | Up to 3 weeks | Cell Viability | Depopulation of myotubes | [4] |
| Human Myotubes | ≥250 µM | Up to 3 weeks | Lipid Accumulation | Increased lipid droplets | [4] |
| H9c2 | 100 µM | 48 hours | Mitochondrial Membrane Potential | Significant decrease | [10] |
Table 2: Efficacy of Protective Agents Against AZT-Induced Mitochondrial Toxicity
| Protective Agent | Cell Line | AZT Concentration | Protective Effect | Quantitative Outcome | Reference |
| L-carnitine | Human Myotubes | ≥250 µM | Prevents myotube destruction and lipid accumulation | Reduced volumetric density of lipid droplets from 12.2 to 1.4 | [4] |
| Uridine | HepG2 | 7 µM (+ 8 µM Lamivudine) | Protects against cell proliferation inhibition | Normalized cell proliferation | [5] |
| Uridine | Human Granulocyte-Macrophage Progenitors | 5 µM | Reverses cytotoxicity | Essentially complete reversal at 50 µM uridine | [6] |
| Vitamins C and E | Mice (in vivo) | 10 mg/kg/day | Prevents oxidative damage to cardiac mtDNA | Prevented the >120% increase in 8-oxo-dG in mtDNA | [11] |
| N-acetylcysteine (NAC) | Murine Bone Marrow Progenitors | 0.1-50 µM | Protects against hematopoietic toxicity | Increased IC50 for AZT by 2- to 4-fold | [12] |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial DNA (mtDNA) Content by qPCR
-
Cell Treatment: Seed cells at an appropriate density and treat with the desired concentrations of AZT for the specified duration. Include an untreated control group.
-
Total DNA Extraction: Harvest cells and extract total genomic DNA using a commercially available kit, following the manufacturer's instructions.
-
DNA Quantification: Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
qPCR Reaction Setup: Prepare a qPCR master mix containing a fluorescent dye (e.g., SYBR Green), forward and reverse primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M), and your DNA template.
-
qPCR Cycling: Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes. Calculate the relative mtDNA content using the ΔΔCt method, normalizing the mitochondrial gene expression to the nuclear gene expression.
Protocol 2: Assessment of Mitochondrial ROS Production using MitoSOX Red
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and treat with AZT.
-
MitoSOX Red Staining: Prepare a 2.5-5 µM working solution of MitoSOX Red in warm serum-free media. Remove the treatment media from the cells, wash once with warm PBS, and then incubate the cells with the MitoSOX Red solution for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with warm PBS.
-
Imaging or Flow Cytometry:
-
Microscopy: Add fresh warm media and immediately acquire images using a fluorescence microscope with the appropriate filter set for red fluorescence.
-
Flow Cytometry: Resuspend the cells in FACS buffer and analyze using a flow cytometer, detecting the fluorescence in the appropriate channel (e.g., PE).
-
-
Data Analysis: Quantify the mean fluorescence intensity of the MitoSOX Red signal. Normalize the data to the untreated control.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
-
Cell Treatment: Treat cells with AZT as previously described. Include a positive control for depolarization (e.g., 10-50 µM CCCP for 30 minutes).
-
JC-1 Staining: Prepare a 1-5 µg/mL working solution of JC-1 in warm media. Incubate the cells with the JC-1 solution for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with warm PBS.
-
Analysis:
-
Microscopy: Acquire images using filter sets for both green (monomers) and red (J-aggregates) fluorescence.
-
Plate Reader/Flow Cytometry: Measure the fluorescence intensity at both emission wavelengths (green ~525 nm, red ~590 nm).
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
Caption: Mechanism of this compound-induced mitochondrial toxicity.
References
- 1. Mechanisms of this compound-induced mitochondrial toxicity and myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZT treatment induces molecular and ultrastructural oxidative damage to muscle mitochondria. Prevention by antioxidant vitamins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of L-carnitine on the AZT-induced destruction of human myotubes. Part II: Treatment with L-carnitine improves the AZT-induced changes and prevents further destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of L-carnitine on the this compound-induced destruction of human myotubes. Part I: L-carnitine prevents the myotoxicity of AZT in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uridine abrogates mitochondrial toxicity related to nucleoside analogue reverse transcriptase inhibitors in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uridine reverses the toxicity of 3'-azido-3'-deoxythymidine in normal human granulocyte-macrophage progenitor cells in vitro without impairment of antiretroviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of short-term this compound exposure on mitochondrial DNA content and succinate dehydrogenase activity of rat skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Azidothymidine-triphosphate impairs mitochondrial dynamics by disrupting the quality control system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AZT induces oxidative damage to cardiac mitochondria: protective effect of vitamins C and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The protective role of zinc and N-acetylcysteine in modulating this compound induced hematopoietic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies aimed at mitigating Zidovudine (AZT)-related bone marrow suppression.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My animal models are showing severe anemia shortly after initiating this compound treatment. What are the immediate steps to manage this?
A1: Severe anemia is a primary manifestation of this compound-induced bone marrow toxicity.[1][2] Immediate intervention is critical.
-
Troubleshooting Steps:
-
Confirm Onset and Severity: Anemia typically develops within the first few weeks of AZT therapy.[3][4] Monitor hemoglobin (Hgb) or hematocrit (Hct) levels frequently. Severe anemia is often defined as Hgb < 7.5 g/dL.[4]
-
Interrupt this compound Administration: Temporarily cease AZT administration to allow for bone marrow recovery.[4]
-
Consider Erythropoietin (EPO) Support: For moderate to severe anemia, administration of recombinant human erythropoietin (rHuEPO) is a standard intervention.[5][6][7] The response to EPO is often more significant in subjects with endogenous serum erythropoietin levels ≤500 mU/mL.[7][8]
-
Blood Transfusion: In cases of life-threatening anemia, blood transfusions may be necessary to stabilize the animal.[4][9]
-
Review Dosing and Administration Frequency: Research suggests that the frequency of AZT administration can impact its toxicity. A study in mice indicated that a 7-hour dosing interval was less toxic than other frequencies.[10]
-
Q2: I am observing significant neutropenia in my AZT-treated cohort. What are the recommended strategies to counteract this?
A2: Neutropenia is another common hematological side effect of this compound.[9]
-
Troubleshooting Steps:
-
Quantify Neutropenia: Regularly monitor absolute neutrophil counts (ANC).
-
Administer G-CSF or GM-CSF: Granulocyte Colony-Stimulating Factor (G-CSF) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) are effective in reversing AZT-induced neutropenia.[6][11][12][13] Co-administration of these growth factors can often allow for the continuation of this compound treatment.[11][12]
-
Combination Cytokine Therapy: Some studies suggest that a combination of GM-CSF and Interleukin-3 (IL-3) may be a superior therapeutic intervention for AZT-induced neutropenia.[14] Similarly, Interleukin-1 (IL-1) administered with GM-CSF has been shown to reduce AZT-induced hematopoietic toxicity, with GM-CSF amplifying the beneficial effects of IL-1 on myelopoiesis.[15]
-
Consider Lithium Carbonate: In vivo studies in mice have demonstrated that lithium carbonate can reverse this compound-induced myelosuppression, leading to an increase in peripheral white blood cells (WBC) and hematopoietic progenitors (CFU-GM).[16]
-
Q3: My experimental results are inconsistent, and the degree of bone marrow suppression varies between animals even at the same AZT dose. What could be the contributing factors?
A3: Variability in this compound-induced myelosuppression is a known challenge.
-
Troubleshooting Steps:
-
Baseline Hematological Parameters: Ensure all animals have comparable baseline hematological values before starting the experiment. Pre-existing anemia or bone marrow compromise can exacerbate AZT toxicity.[4]
-
Pharmacokinetic Variability: While one study did not find a direct correlation between plasma concentrations of AZT and the development of early bone marrow toxicity, individual differences in drug metabolism could still play a role.[17][18]
-
Concurrent Medications: Be aware of any other drugs being administered, as they may have synergistic toxic effects on the bone marrow. For instance, co-administration of pyrimethamine (B1678524) with this compound has been shown to result in synergistic decreases in lymphocyte and neutrophil numbers in mice.[19]
-
Underlying Inflammation or Infection: The presence of underlying infections can contribute to bone marrow suppression and may potentiate the toxic effects of this compound.[20]
-
Q4: Are there any protective agents that can be co-administered with this compound to prevent bone marrow suppression from the outset?
A4: Several agents have been investigated for their potential to mitigate AZT-induced myelosuppression when administered concurrently.
-
Potential Protective Agents:
-
L-carnitine: L-carnitine has been shown to reduce lymphocyte apoptosis and oxidative stress in subjects treated with this compound.[21] In vitro studies have also demonstrated its ability to prevent the myotoxic effects of AZT.[22]
-
Antioxidants: this compound can induce oxidative damage.[23][24] Co-administration of antioxidants like Vitamin C and E has been shown to prevent this damage in both human subjects and mice.[23] Resveratrol has also been shown to attenuate AZT-induced cardiotoxicity by decreasing mitochondrial reactive oxygen species.[25]
-
Interleukin-1 (IL-1): Daily administration of IL-1 alpha has been demonstrated to reduce AZT-induced toxicity on peripheral blood indices and hematopoietic stem cells in mice.[15]
-
Basic Fibroblast Growth Factor (b-FGF): In vitro studies have shown that b-FGF can reduce this compound's toxicity to various hematopoietic progenitors, and this effect can be amplified by IL-1.[26]
-
Quantitative Data Summary
Table 1: Efficacy of Hematopoietic Growth Factors in Mitigating this compound-Induced Myelosuppression
| Interventional Agent | Animal Model/ Study Population | This compound Dose | Key Outcomes | Reference |
| Recombinant Human Erythropoietin (rHuEPO) | HIV-infected patients with anemia | Varied | In patients with baseline EPO levels ≤500 IU/L, rHuEPO significantly increased hematocrit and reduced the need for transfusions. | [7][8] |
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | AIDS/ARC patients with neutropenia | Varied | Raised neutrophil counts, allowing for continued this compound treatment. | [11][12] |
| Interleukin-1 (IL-1) alpha ± GM-CSF | Normal Mice | Dose-escalation | IL-1 reduced AZT toxicity on peripheral blood and progenitor stem cells. GM-CSF amplified the positive effect on myelopoiesis. | [15] |
| Interleukin-3 (IL-3) + GM-CSF | Murine bone marrow cells (in vitro) | 0.1-50 µM | Ameliorated the suppressive effects of AZT on CFU-GM. | [14] |
Table 2: Efficacy of Other Mitigating Agents
| Interventional Agent | Animal Model/ Study Population | This compound Dose | Key Outcomes | Reference |
| Lithium Carbonate | Normal Mice | Dose-escalation | Reversed AZT-induced increases in peripheral WBC, platelets, and CFU-GM/CFU-Meg progenitors. Less effective for anemia. | [16] |
| L-carnitine | HIV-infected subjects | Standard therapeutic | Reduced lymphocyte apoptosis and oxidative stress. | [21] |
| Vitamins C and E | HIV-infected patients and Mice | Standard therapeutic (patients), Not specified (mice) | Prevented increased urinary excretion of 8-oxo-dG (a marker of oxidative DNA damage). | [23] |
Key Experimental Protocols
Protocol 1: In Vivo Murine Model for Assessing Mitigation of this compound-Induced Myelosuppression
-
Animal Model: BALB/c or C57BL mice are commonly used.[16][19]
-
This compound Administration:
-
Administration of Mitigating Agent:
-
The investigational agent is typically administered daily, either prior to or concurrently with this compound. For example, IL-1 alpha was administered daily at 5 units/animal with or without GM-CSF at 10 µg/kg.[15]
-
-
Monitoring:
-
Peripheral Blood Analysis: Collect blood samples (e.g., via retro-orbital sinus) at baseline and regular intervals to perform complete blood counts (CBC) to assess WBC, red blood cells (RBC), hemoglobin, hematocrit, and platelet levels.[15][16]
-
Bone Marrow and Spleen Analysis: At the end of the study, harvest bone marrow and spleen to perform colony-forming unit (CFU) assays for various hematopoietic progenitors (e.g., CFU-GM, BFU-E, CFU-Meg).[15][16][27]
-
-
Endpoint Analysis: Compare the hematological parameters and progenitor cell counts between the control group (vehicle), the this compound-only group, and the group receiving this compound plus the mitigating agent.
Protocol 2: Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors
-
Cell Source: Bone marrow cells harvested from the femurs and tibiae of mice.
-
Methodology:
-
Prepare a single-cell suspension of bone marrow cells.
-
Plate the cells in a semi-solid medium (e.g., MethoCult™) containing appropriate growth factors to support the growth of specific progenitor lineages (e.g., GM-CSF for CFU-GM, EPO for BFU-E).
-
Add this compound and/or the mitigating agent at various concentrations to the culture.
-
Incubate the plates under standard cell culture conditions (37°C, 5% CO2).
-
After an appropriate incubation period (typically 7-14 days), count the number of colonies for each progenitor type.
-
-
Data Analysis: Express the results as the number of colonies per a specific number of plated cells. Compare the colony counts in the presence of this compound with and without the mitigating agent to the control cultures.
Visualizations
Caption: Mechanism of this compound-induced bone marrow suppression.
Caption: Experimental workflow for mitigating AZT-induced myelosuppression.
References
- 1. researchgate.net [researchgate.net]
- 2. Anemia and erythropoiesis in patients with the acquired immunodeficiency syndrome (AIDS) and Kaposi sarcoma treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced reversible pure red cell aplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Recombinant erythropoietin for this compound-induced anemia in AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hematopoietic growth factors as adjuncts to antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.miami.edu]
- 8. Recombinant human erythropoietin in the treatment of anemia associated with human immunodeficiency virus (HIV) infection and this compound therapy. Overview of four clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound toxicity to murine bone marrow may be affected by the exact frequency of drug administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Granulocyte-macrophage colony-stimulating factor and this compound in the treatment of neutropenia and human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recombinant human granulocyte-macrophage colony-stimulating factor ameliorates this compound-induced neutropenia in patients with acquired immunodeficiency syndrome (AIDS)/AIDS-related complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of granulocyte colony-stimulating factor (G-CSF) on neutropenia in this compound-treated patients with AIDS and ARC: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound (AZT) treatment suppresses granulocyte-monocyte colony stimulating factor receptor type alpha (GM-CSFR alpha) gene expression in murine bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prevention of the hematopoietic toxicity associated with this compound in vivo with IL-1 alone or in combination with GM-CSF administered to normal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modulation of the haematopoietic toxicity associated with this compound in vivo with lithium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound pharmacokinetics in this compound-induced bone marrow toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound pharmacokinetics in this compound-induced bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synergistic bone marrow toxicity of pyrimethamine and this compound in murine in vivo and in vitro models: mechanism of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. onlinejima.com [onlinejima.com]
- 21. L-carnitine reduces lymphocyte apoptosis and oxidant stress in HIV-1-infected subjects treated with this compound and didanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of L-carnitine on the this compound-induced destruction of human myotubes. Part I: L-carnitine prevents the myotoxicity of AZT in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. AZT treatment induces molecular and ultrastructural oxidative damage to muscle mitochondria. Prevention by antioxidant vitamins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound Induces Downregulation of Mitochondrial Deoxynucleoside Kinases: Implications for Mitochondrial Toxicity of Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Resveratrol attenuates azidothymidine-induced cardiotoxicity by decreasing mitochondrial reactive oxygen species generation in human cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vitro modulation of the toxicity associated with the use of this compound on normal murine, human, and murine retrovirus-infected hematopoietic progenitor stem cells with basic fibroblast growth factor and synergistic activity with interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Effect of this compound (AZT) on reproductive and hematopoietic systems in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Zidovudine (AZT) Dosage in Preclinical Research: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Zidovudine (AZT) dosage in preclinical animal studies. The information is designed to address specific experimental challenges and facilitate robust and reproducible study outcomes.
Troubleshooting Guides
This section addresses common problems encountered during preclinical studies with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Significant Hematological Toxicity Observed (Anemia, Neutropenia)
-
Question: Our animals are showing a significant drop in red blood cell counts (anemia) and/or white blood cell counts (neutropenia) after this compound administration. What is the likely cause and how can we mitigate this?
-
Answer: Hematological toxicity is the most prominent and dose-limiting side effect of this compound.[1][2][3] The drug can suppress bone marrow progenitor cells, leading to reduced production of erythrocytes and neutrophils.[1]
Potential Solutions:
-
Dose Reduction: This is the most direct approach. The hematological effects of this compound are generally dose- and time-dependent.[1][3] Consider reducing the daily dosage or the frequency of administration.
-
Alternative Dosing Schedule: Studies in mice suggest that the frequency of administration can impact bone marrow toxicity. A 7-hour dosing interval was found to be less toxic than other frequencies.[4]
-
Supportive Care: In some cases, the use of hematopoietic growth factors like erythropoietin or granulocyte colony-stimulating factor (G-CSF) can help alleviate anemia and neutropenia, respectively.[1]
-
Re-evaluate Dosing Regimen: A study in cats showed that continuous infusion of AZT was more efficacious and potentially less toxic than intermittent high-dose injections.[5][6]
-
Issue 2: Inconsistent or Lower-than-Expected Antiviral Efficacy
-
Question: We are not observing the expected reduction in viral load in our animal models despite administering what we believe to be an adequate dose of this compound. Why might this be happening?
-
Answer: Several factors can contribute to suboptimal efficacy in preclinical models.
Potential Causes and Solutions:
-
Timing of Administration: For prophylactic studies, the timing of drug administration relative to viral exposure is critical. Delaying the start of AZT therapy can impact its effectiveness.[5][6]
-
Pharmacokinetic Variability: The half-life of this compound can be short in some animal models (e.g., 0.8 hours in rats).[7] This may necessitate more frequent dosing to maintain therapeutic plasma concentrations.
-
Drug-Drug Interactions: If this compound is being co-administered with other drugs, there could be antagonistic interactions. For example, this compound and Stavudine (d4T) can compete for the same intracellular phosphorylation pathway, potentially reducing the efficacy of d4T.[8]
-
Animal Model Specifics: The metabolism and efficacy of this compound can vary between species. For instance, cynomolgus monkeys are considered a good model as their glucuronidation of this compound is similar to humans.[9][10] Ensure the chosen model is appropriate for HIV/SIV studies.[11][12]
-
Issue 3: Animals Exhibiting Signs of Myopathy or General Malaise
-
Question: Our animals appear lethargic, have muscle weakness, and show elevated creatine (B1669601) phosphokinase levels. Could this be related to this compound treatment?
-
Answer: Yes, myopathy is a recognized side effect of long-term this compound therapy.[1][3] This is thought to be related to mitochondrial toxicity.[13]
Troubleshooting Steps:
-
Clinical Observation: Closely monitor animals for signs of muscle weakness, discomfort, and changes in activity levels.
-
Biochemical Analysis: Regularly measure serum creatine phosphokinase (CPK) levels, as an elevation is indicative of muscle damage.[1]
-
Dose Adjustment: Reducing the dose or temporarily discontinuing treatment may be necessary if signs of myopathy are severe.[1]
-
Histopathology: At the end of the study, consider histopathological examination of muscle tissue to assess for mitochondrial damage. Studies in mice have shown mitochondrial destruction in cardiac and skeletal muscle.[14]
-
Frequently Asked Questions (FAQs)
1. What are typical starting doses for this compound in different preclinical models?
There is no single universal starting dose. The appropriate dose depends on the animal species, the route of administration, the study duration, and the specific research question. However, based on published studies, the following ranges can provide a starting point for dose-ranging studies:
| Animal Model | Route of Administration | Dosage Range | Study Context |
| Mice | Oral | 20 - 1000 mg/kg/day | Carcinogenicity, toxicity, and efficacy studies.[15] |
| Rats | Oral | 25 - 300 mg/kg/day | Toxicity, carcinogenicity, and pharmacokinetic studies.[7][15][16] |
| Rats | Intravenous | Up to 75 mg/kg bid | Subacute toxicity studies.[7] |
| Cynomolgus Monkeys | Oral | 17.5 - 300 mg/kg/day | Chronic toxicity and efficacy studies.[7][9] |
| Dogs (Beagle) | Oral | 62.5 - 250 mg/kg bid | Dose range-finding toxicity studies.[7] |
2. What are the key pharmacokinetic parameters of this compound to consider in preclinical studies?
Key pharmacokinetic parameters vary by species. It is crucial to perform pharmacokinetic studies in your chosen animal model to determine the optimal dosing regimen.
| Parameter | Human | Rat | Mouse | Monkey (Cynomolgus) |
| Plasma Half-life | ~1.1 hours[17] | ~0.8 - 1 hour[7][18] | Variable | ~0.8 hours[7] |
| Bioavailability (Oral) | 60-70%[17] | Not specified | Not specified | Not specified |
| Primary Metabolism | Glucuronidation[13] | Glucuronidation | Glucuronidation | Glucuronidation[9] |
| Protein Binding | 34-38%[17] | Not specified | Not specified | Not specified |
Note: Pharmacokinetic parameters can be influenced by the formulation. For example, nanoformulations have been shown to increase the half-life and bioavailability of this compound in rats.[19][20]
3. How is this compound metabolized and what is its mechanism of action?
This compound is a prodrug that requires intracellular phosphorylation to become active. Its mechanism of action involves the inhibition of viral reverse transcriptase.
Caption: this compound's mechanism of action and metabolic pathway.
This compound is intracellularly phosphorylated to its active triphosphate form (AZT-TP).[13] AZT-TP competes with the natural substrate (thymidine triphosphate) for incorporation into the growing viral DNA chain by reverse transcriptase.[13][21] The azido (B1232118) group on this compound prevents the formation of the next phosphodiester bond, leading to chain termination and inhibition of viral replication.[13] The primary route of systemic metabolism is glucuronidation in the liver to the inactive metabolite, GZDV, which is then excreted by the kidneys.[13]
Experimental Protocols
Protocol 1: General Procedure for Oral Administration of this compound in Rodents
-
Preparation of Dosing Solution:
-
This compound is often suspended in a vehicle like 0.5% methylcellulose (B11928114) for oral administration.[10]
-
Calculate the required concentration based on the desired dosage (mg/kg) and the average weight of the animals. Ensure the final volume for gavage is appropriate for the species (e.g., typically 5-10 mL/kg for rats).
-
Prepare the suspension fresh daily or ensure its stability under storage conditions.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to handling and the gavage procedure to minimize stress.
-
Administer the calculated volume of the this compound suspension directly into the stomach using an appropriate-sized gavage needle.
-
For studies requiring multiple daily doses, a common schedule is twice daily (bid) with doses administered approximately 6-8 hours apart.[7]
-
-
Monitoring:
-
Observe animals for any immediate adverse reactions post-dosing, such as distress or regurgitation.
-
Monitor body weight and food/water intake regularly.
-
Conduct regular blood sampling (e.g., via tail vein or saphenous vein) for hematology and pharmacokinetic analysis.
-
Protocol 2: Monitoring for Hematological Toxicity
-
Blood Collection:
-
Collect a small volume of whole blood (e.g., 50-100 µL) into EDTA-coated tubes to prevent coagulation.
-
Establish a baseline blood profile before the start of the treatment.
-
Collect samples at regular intervals throughout the study (e.g., weekly or bi-weekly).
-
-
Complete Blood Count (CBC) Analysis:
-
Use an automated hematology analyzer calibrated for the specific animal species.
-
Key parameters to monitor include:
-
Red Blood Cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT) or Packed Cell Volume (PCV)
-
Mean Corpuscular Volume (MCV) - an increase may indicate macrocytic anemia, a characteristic of this compound toxicity.[7][9]
-
Total White Blood Cell (WBC) count
-
Differential WBC counts (neutrophils, lymphocytes, etc.)
-
-
-
Data Analysis:
-
Compare the CBC parameters of the this compound-treated groups to the vehicle control group.
-
Statistically analyze the data to determine the significance of any observed changes.
-
Caption: General workflow for a preclinical this compound study.
References
- 1. This compound intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hematologic toxicity of this compound in HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound toxicity. Clinical features and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound toxicity to murine bone marrow may be affected by the exact frequency of drug administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence that high-dosage this compound at time of retrovirus exposure reduces antiviral efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence that high-dosage this compound at time of retrovirus exposure reduces antiviral efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonclinical toxicology studies with this compound: acute, subacute, and chronic toxicity in rodents, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Preclinical toxicology of this compound. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. An animal model for antilentiviral therapy: effect of this compound on viral load during acute infection after exposure of macaques to simian immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardiac dysfunction occurs in the HIV-1 transgenic mouse treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nonclinical toxicology studies with this compound: genetic toxicity tests and carcinogenicity bioassays in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nonclinical toxicology studies with this compound: reproductive toxicity studies in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 18. In vitro and in vivo pharmacokinetic characterization of two novel prodrugs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Improved Safety, Bioavailability and Pharmacokinetics of this compound through Lactoferrin Nanoparticles during Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improved Safety, Bioavailability and Pharmacokinetics of this compound through Lactoferrin Nanoparticles during Oral Administration in Rats | PLOS One [journals.plos.org]
- 21. Antiviral drug - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Poor Zidovudine (AZT) Efficacy
Welcome to the technical support center for Zidovudine (AZT) efficacy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the complexities of this compound's performance in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (AZT) showing poor efficacy in my specific cell type?
A1: Poor this compound efficacy can stem from several cell-type-specific factors. The primary reason often lies in the cell's metabolic capacity to activate this compound. As a prodrug, this compound requires a three-step phosphorylation process to become its active form, this compound triphosphate (ZDV-TP).[1][2] The enzymes responsible for this conversion are thymidine (B127349) kinase 1 (TK1), thymidylate kinase (TMPK), and nucleoside diphosphate (B83284) kinase (NDPK).[1] A deficiency in any of these enzymes can lead to reduced ZDV-TP levels and consequently, diminished antiviral activity.
Other contributing factors include:
-
High levels of drug efflux pumps: Proteins like P-glycoprotein (MDR1/ABCB1) can actively remove this compound from the cell, lowering its intracellular concentration.[3]
-
Cellular activation state: this compound phosphorylation is significantly more efficient in activated, proliferating cells compared to quiescent cells.[4] This is because the initial and rate-limiting enzyme, TK1, is cell cycle-dependent.[5]
-
Catabolic enzymes: Certain enzymes can inactivate this compound through processes like glucuronidation.[1]
Q2: How can I determine if my cells are efficiently phosphorylating this compound?
A2: The most direct method is to measure the intracellular concentrations of this compound and its phosphorylated metabolites (ZDV-MP, ZDV-DP, and ZDV-TP). This can be achieved through techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or a combined HPLC-radioimmunoassay.[6][7][8][9] These methods allow for the quantification of each phosphorylated species, providing a clear picture of the phosphorylation efficiency. A low ZDV-TP to this compound ratio would indicate a bottleneck in the phosphorylation pathway.
Q3: What are the typical intracellular concentrations of this compound triphosphate (ZDV-TP) I should expect?
A3: Intracellular ZDV-TP concentrations can be quite low, often in the femtomole (fmol) per 10^6 cells range. In HIV-infected patients, these concentrations have been observed to range from 41 to 193 fmol/10^6 cells.[8] However, these values can vary significantly based on the cell type, its activation state, and the experimental conditions. For instance, in vitro studies have shown up to a 200-fold increase in ZDV-TP in mitogen-stimulated cells compared to resting cells.[4]
Q4: How do I test for the activity of key phosphorylating enzymes like Thymidine Kinase 1 (TK1)?
A4: Thymidine Kinase 1 (TK1) activity can be measured using an in vitro enzymatic assay.[5][10] The general principle involves incubating cell lysates with a radiolabeled thymidine analog and then quantifying the formation of the radiolabeled monophosphate product. Commercially available kits, such as the LIAISON® Thymidine Kinase assay, can also be used for quantitative determination of TK activity in serum or plasma, which may serve as an indirect measure.[11][12][13]
Q5: My cells are showing resistance to this compound. Could drug efflux pumps be the cause?
A5: Yes, overexpression of drug efflux pumps, particularly P-glycoprotein (MDR1/ABCB1), is a known mechanism of resistance to various drugs, including this compound.[3] To investigate this, you can measure the expression of the ABCB1 gene using quantitative real-time PCR (qRT-PCR) or assess the protein levels via Western blotting or flow cytometry.[14][15] Functional assays, such as the rhodamine 123 or calcein-AM efflux assay, can determine the activity of these pumps.[16][17]
Troubleshooting Guides
Guide 1: Investigating Low this compound Phosphorylation
This guide provides a systematic approach to diagnosing and addressing issues related to inefficient this compound phosphorylation.
Problem: Suspected low conversion of this compound to its active triphosphate form.
Workflow:
Guide 2: Assessing the Role of Drug Efflux Pumps
This guide outlines the steps to determine if drug efflux pumps are contributing to poor this compound efficacy.
Problem: this compound may be actively transported out of the cells.
Workflow:
Quantitative Data Summary
Table 1: this compound IC50 and Intracellular Concentrations
| Parameter | Cell Type/Condition | Value | Reference |
| IC50 | This compound-sensitive HIV-1 clinical isolates | 0.003 to >2.0 µM | [18] |
| AZT-sensitive HIV strain in MT-4 cells | 0.25 µM (for a derivative) | [19] | |
| Intracellular ZDV-TP | PBMCs from HIV-infected patients | 41 to 193 fmol/10^6 cells | [8] |
| Molt-4 cells | 0.037 to 5.2 pmol/assay tube | [7] | |
| HIV-positive patients (mean) | 0.081 ± 0.03 pmol/10^6 PBMCs | [7] | |
| HIV patients (ZDVMP AUC0–6) | 1.12 pmol/10^6 cells | [20] | |
| Healthy volunteers (ZDVMP AUC0–6) | 0.15 pmol/10^6 cells | [20] | |
| Assay Limit of Detection | HPLC-MS/MS for ZDV-TP | 4.0 fmol/10^6 cells | [6][8] |
| HPLC-RIA for ZDV | 0.2 ng/mL (0.01 pmol/10^6 cells) | [20][21] | |
| LC-MS/MS for ZDV-TP | 10 fmol per sample | [9] |
Table 2: Thymidine Kinase 1 (TK1) Activity
| Cell Type/Condition | TK1 Activity (pmol [3H]-TMP/µg protein/minute) | Reference |
| Exponentially growing A549 cells | 0.1572 ± 0.0218 | [5] |
| Resected human lung lesions | 0.0070 ± 0.0077 | [5] |
| Lung lesions (low proliferation) | 0.0035 ± 0.0022 | [10] |
| Lung lesions (high proliferation) | 0.0099 ± 0.0093 | [10] |
Experimental Protocols
Protocol 1: Measurement of Intracellular this compound Phosphates by HPLC-MS/MS
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or harvest cultured cells. Count the cells to ensure accurate quantification per 10^6 cells.
-
Metabolite Extraction:
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and precipitate proteins with a 60% methanol (B129727) solution, followed by vortexing and incubation on ice.
-
Centrifuge to pellet the protein debris.
-
Collect the supernatant containing the intracellular metabolites.
-
-
Solid-Phase Extraction (SPE):
-
Use a strong anion-exchange (SAX) SPE cartridge to separate the mono-, di-, and triphosphate forms of this compound.
-
Elute the different phosphate (B84403) species using a stepwise gradient of a salt solution (e.g., potassium chloride).
-
-
Enzymatic Hydrolysis:
-
Cleave the phosphate groups from the eluted fractions using an acid phosphatase to convert all forms back to the parent this compound for easier detection.
-
-
HPLC-MS/MS Analysis:
-
Inject the processed samples into an HPLC system coupled to a tandem mass spectrometer.
-
Use an appropriate column (e.g., C18) and a mobile phase gradient to separate this compound from other cellular components.
-
Quantify the amount of this compound in each fraction using mass spectrometry, with a stable isotope-labeled internal standard for accuracy.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of this compound.
-
Calculate the concentration of each phosphorylated species in the original cell extract, expressed as fmol or pmol per 10^6 cells.
-
Protocol 2: In Vitro Thymidine Kinase 1 (TK1) Activity Assay
-
Cell Lysate Preparation:
-
Harvest and wash cells in PBS.
-
Resuspend the cell pellet in a lysis buffer containing a non-ionic detergent (e.g., Triton X-100) and protease inhibitors.
-
Incubate on ice to allow for cell lysis.
-
Centrifuge at high speed to pellet cellular debris and collect the cytosolic supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing ATP, MgCl2, dithiothreitol (B142953) (DTT), and a radiolabeled thymidine analog (e.g., [3H]-thymidine).
-
Add a known amount of cell lysate protein to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Separation and Quantification:
-
Stop the reaction by spotting the mixture onto DEAE-cellulose paper discs.
-
Wash the discs to remove unreacted [3H]-thymidine, leaving the negatively charged [3H]-thymidine monophosphate bound to the paper.
-
Measure the radioactivity on the discs using a scintillation counter.
-
-
Calculation of Activity:
-
Calculate the amount of [3H]-thymidine monophosphate formed per unit of time and per microgram of protein.
-
Express the TK1 activity in units such as pmol/µ g/min .
-
Protocol 3: P-glycoprotein (MDR1) Functional Assay using Rhodamine 123
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., phenol (B47542) red-free medium).
-
Inhibitor Treatment (Control):
-
Prepare two sets of cell suspensions.
-
To one set, add a known P-glycoprotein inhibitor (e.g., verapamil (B1683045) or elacridar).
-
Incubate both sets under standard cell culture conditions.
-
-
Dye Loading:
-
Add the fluorescent P-glycoprotein substrate, rhodamine 123, to both sets of cells.
-
Incubate to allow for dye uptake.
-
-
Efflux Period:
-
Pellet the cells and resuspend them in fresh, dye-free medium (with and without the inhibitor).
-
Incubate to allow for the efflux of the dye.
-
-
Flow Cytometry Analysis:
-
Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Cells with high P-glycoprotein activity will show lower fluorescence due to the efflux of rhodamine 123.
-
The inhibited cells should show significantly higher fluorescence, representing the baseline accumulation of the dye.
-
-
Data Interpretation:
-
Compare the mean fluorescence intensity between the treated and untreated samples. A significant increase in fluorescence in the presence of the inhibitor indicates functional P-glycoprotein-mediated efflux.
-
Signaling Pathways and Workflows
References
- 1. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. This compound induces the expression of cellular resistance affecting its antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. A simple quantitative assay for the activity of thymidine kinase 1 in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound Triphosphate Intracellular Concentrations in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Individuals by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular this compound (ZDV) and ZDV phosphates as measured by a validated combined high-pressure liquid chromatography-radioimmunoassay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of this compound triphosphate intracellular concentrations in peripheral blood mononuclear cells from human immunodeficiency virus-infected individuals by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrasensitive method to quantify intracellular this compound mono-, di- and triphosphate concentrations in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. LIAISON® Thymidine Kinase | Tumor Marker | Diasorin [int.diasorin.com]
- 12. Serum thymidine kinase 1 activity as a pharmacodynamic marker of cyclin-dependent kinase 4/6 inhibition in patients with early-stage breast cancer receiving neoadjuvant palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is Thymidine kinase 1? - DiviTum® TKa [divitum.com]
- 14. How to make P-glycoprotein (ABCB1, MDR1) harbor mutations and measure its expression and activity in cell cultures? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Expression of the drug transporters MDR1/ABCB1, MRP1/ABCC1, MRP2/ABCC2, BCRP/ABCG2, and PXR in peripheral blood mononuclear cells and their relationship with the expression in intestine and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
- 17. Selective Fluorescent Probes for High-Throughput Functional Diagnostics of the Human Multidrug Transporter P-Glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of human immunodeficiency virus type 1 replication in vitro by the bisheteroarylpiperazine atevirdine (U-87201E) in combination with this compound or didanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. AID 106040 - IC50 value determined from the inhibition of HIV strain AZT-sensitive activity tested on MT-4 cell lines. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. This compound Phosphorylation Determined Sequentially over 12 Months in Human Immunodeficiency Virus-Infected Patients with or without Previous Exposure to Antiretroviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Simultaneous Quantitation of Intracellular this compound and Lamivudine Triphosphates in Human Immunodeficiency Virus-Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Detection of Low-Level Zidovudine Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low-level Zidovudine (AZT) resistance in Human Immunodeficiency Virus Type 1 (HIV-1).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound (AZT) resistance in HIV-1?
A1: The primary mechanisms of AZT resistance involve specific mutations in the HIV-1 reverse transcriptase (RT) enzyme. These mutations can be broadly categorized into two main pathways:
-
ATP-Mediated Excision: This is the most common mechanism. Thymidine Analog Mutations (TAMs) enhance the RT's ability to remove the incorporated AZT monophosphate from the growing DNA chain using ATP as a pyrophosphate donor. This "unblocks" the DNA chain, allowing replication to continue.[1][2]
-
Decreased AZT-TP Incorporation: Some mutations reduce the binding affinity of the RT enzyme for the active form of the drug, AZT-triphosphate (AZT-TP), making its incorporation into the viral DNA less likely.[1]
Q2: Which specific mutations are most commonly associated with low-level this compound resistance?
A2: Low-level this compound resistance is often associated with the early emergence of specific TAMs. The most clinically significant mutations include:
-
Primary Mutations: T215Y/F is a key mutation that can single-handedly reduce AZT susceptibility.[2][3]
-
Secondary Mutations: Other mutations, such as M41L, D67N, K70R, L210W, and K219Q/E, often appear in combination and contribute to increasing levels of resistance.[1][3][4][5] The accumulation of these mutations leads to higher levels of resistance.[5]
Q3: What is the difference between genotypic and phenotypic resistance assays?
A3: Genotypic and phenotypic assays are the two main approaches to assess HIV drug resistance.
-
Genotypic Assays: These methods detect specific genetic mutations in the viral genome that are known to be associated with drug resistance.[6][7][8] They are generally faster and less expensive than phenotypic assays.[6][9]
-
Phenotypic Assays: These assays directly measure the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug.[6][10] The result is typically reported as the fold-change in the drug concentration required to inhibit viral replication by 50% (IC50) compared to a wild-type reference virus.[7][11]
Methods for Detecting Low-Level this compound Resistance
Several methods are available for detecting low-level this compound resistance, each with its own advantages and limitations.
Genotypic Assays
Genotypic assays are widely used for their speed and ability to detect specific resistance mutations.
1. Sanger Sequencing
Sanger sequencing is a traditional method for determining the nucleotide sequence of a specific region of the HIV-1 genome, such as the reverse transcriptase gene.
Experimental Workflow for Sanger Sequencing
Troubleshooting Guide: Sanger Sequencing
| Issue | Possible Cause(s) | Recommended Solution(s) |
| PCR Amplification Failure | Low viral load (below 500-1000 copies/mL).[1][8] RNA degradation due to improper sample handling. PCR inhibitors in the sample. | Confirm sample viral load. Consider using a more sensitive PCR protocol for low viral loads.[12] Ensure proper sample collection, processing, and storage at -70°C.[1] Re-extract RNA with a method that effectively removes inhibitors.[1] |
| Poor Quality Sequencing Data | Low quantity or quality of the PCR product. Presence of mixed viral populations leading to ambiguous base calls.[1] | Optimize PCR conditions to improve yield and specificity. For mixed populations, consider subcloning the PCR product or using Next-Generation Sequencing (NGS) for clearer results.[1] |
| Ambiguous Genotypic Results | Natural viral polymorphism not associated with resistance. A rare but true resistance mutation. | Consult HIV sequence databases to check for previously reported mutations and their association with resistance.[1] Consider phenotypic testing to determine the functional impact of novel mutations.[1] |
2. Next-Generation Sequencing (NGS)
NGS technologies offer higher sensitivity than Sanger sequencing, allowing for the detection of low-frequency resistant variants.[13][14]
Experimental Workflow for Next-Generation Sequencing
Troubleshooting Guide: Next-Generation Sequencing
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Read Depth for Target Region | Inefficient library preparation. Poor quality of input RNA/cDNA. | Optimize library preparation protocols. Ensure high-quality nucleic acid input. |
| High Error Rates in Sequencing Reads | Sequencing instrument issues. Errors introduced during PCR amplification. | Perform instrument maintenance and calibration. Use high-fidelity polymerases for amplification. |
| Difficulty in Distinguishing True Low-Frequency Variants from Sequencing Errors | Sequencing errors can be mistaken for true mutations. | Use bioinformatics pipelines that incorporate error correction models. Set a validated threshold for variant calling (e.g., >1%).[14] |
3. Oligonucleotide Ligation Assay (OLA)
OLA is a sensitive point mutation assay that can detect specific resistance mutations at low frequencies.[15][16][17]
Experimental Workflow for Oligonucleotide Ligation Assay
Troubleshooting Guide: Oligonucleotide Ligation Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| False-Negative Results | Polymorphisms in the probe binding region. Suboptimal ligation temperature. | Design probes for conserved regions of the viral genome. Optimize the ligation temperature to ensure specificity. |
| High Background Signal | Non-specific ligation. Incomplete washing steps. | Optimize probe concentrations and washing stringency. Ensure thorough washing to remove unbound probes. |
| Inconsistent Results | Variability in sample quality. Pipetting errors. | Use standardized procedures for sample preparation. Employ automated liquid handling for improved precision. |
4. Allele-Specific PCR (AS-PCR)
AS-PCR is a technique used to selectively amplify specific alleles (mutant or wild-type) in a mixed population.
Experimental Workflow for Allele-Specific PCR
Troubleshooting Guide: Allele-Specific PCR
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Non-Specific Amplification | Suboptimal primer design. Incorrect annealing temperature. | Design primers with high specificity for the target allele. Perform a temperature gradient PCR to determine the optimal annealing temperature. |
| Low Amplification Efficiency | Poor primer design. PCR inhibitors. | Redesign primers for better efficiency. Purify the template DNA/cDNA to remove inhibitors. |
| Difficulty in Quantifying Low-Level Mutants | Assay sensitivity limits. | Validate the lower limit of detection of the assay using standardized plasmid controls.[18] |
Phenotypic Assays
Phenotypic assays provide a direct measure of how mutations affect drug susceptibility.
Recombinant Virus Assay
This is the most common type of phenotypic assay. It involves creating recombinant viruses containing the patient's RT gene and testing their susceptibility to AZT.
Experimental Workflow for Recombinant Virus Assay
Troubleshooting Guide: Recombinant Virus Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Titer of Recombinant Virus | Inefficient cloning or transfection. Deleterious mutations in the patient's RT gene affecting viral fitness. | Optimize cloning and transfection protocols. Sequence the cloned RT gene to check for unexpected mutations. |
| High Variability in IC50 Values | Inconsistent virus input. Cell culture variability. | Standardize the amount of virus used to infect cells. Maintain consistent cell culture conditions. |
| Discrepancy Between Genotype and Phenotype | Complex interactions between multiple mutations. Presence of mutations outside the sequenced region that affect susceptibility. | Interpret phenotypic results in the context of the full genotypic profile. Consider sequencing a larger portion of the viral genome. |
Data Presentation: Comparison of Assay Sensitivity
| Assay | Detection Threshold for Minor Variants | Key Advantages | Key Disadvantages |
| Sanger Sequencing | 15-25% | Widely available, relatively inexpensive. | Low sensitivity for minor variants.[6][19] |
| Next-Generation Sequencing (NGS) | As low as 1% | High sensitivity, quantitative.[14] | Higher cost, complex data analysis.[13][20] |
| Oligonucleotide Ligation Assay (OLA) | 2-5% | High sensitivity for specific mutations, cost-effective.[15][17] | Only detects pre-defined mutations. |
| Allele-Specific PCR (AS-PCR) | 0.02-1% | Very high sensitivity, quantitative.[18][21] | Requires specific primers for each mutation. |
| Phenotypic Assays | ~20-25% (for population) | Measures the overall effect of all mutations.[6] | Slower, more expensive, less sensitive for minor variants.[6] |
References
- 1. benchchem.com [benchchem.com]
- 2. Research Portal [scholarship.libraries.rutgers.edu]
- 3. Analysis of the this compound Resistance Mutations T215Y, M41L, and L210W in HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Detection of mutations associated with this compound resistance in human immunodeficiency virus by use of the polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 8. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 9. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 10. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Genotypic resistance testing on a failing regimen is possible below 1000 copies/ml | aidsmap [aidsmap.com]
- 13. mdpi.com [mdpi.com]
- 14. microbiologysociety.org [microbiologysociety.org]
- 15. Rapid and sensitive oligonucleotide ligation assay for detection of mutations in human immunodeficiency virus type 1 associated with high-level resistance to protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and evaluation of an oligonucleotide ligation assay for detection of drug resistance-associated mutations in the human immunodeficiency virus type 2 pol gene. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 17. Oligonucleotide Ligation Assay Detects HIV Drug Resistance Associated with Virologic Failure among Antiretroviral-Naïve Adults in Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Allele-specific real-time PCR testing for minor HIV-1 drug resistance mutations: assay preparation and application to reveal dynamic of mutations in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. myadlm.org [myadlm.org]
- 20. researchgate.net [researchgate.net]
- 21. journals.asm.org [journals.asm.org]
Technical Support Center: Enhancing Zidovudine Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of Zidovudine (AZT) in animal models. The information is based on various successful nanoformulation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges with the oral bioavailability of this compound?
This compound, a cornerstone in antiretroviral therapy, faces challenges with oral administration despite a relatively high initial bioavailability (50-75%).[1][2][3][4] The primary issues include a short plasma half-life of about one hour and significant first-pass metabolism in the liver, where it is largely converted to an inactive glucuronide metabolite.[5][6] This rapid clearance necessitates frequent dosing, which can lead to patient non-compliance and significant side effects, such as bone marrow suppression, anemia, and neutropenia.[1][2][3][4]
Q2: What are the most promising strategies to improve this compound's bioavailability in animal models?
Several nanoformulation strategies have shown significant promise in improving the oral bioavailability and pharmacokinetic profile of this compound in animal models. These include:
-
Lactoferrin Nanoparticles: Encapsulating AZT in lactoferrin nanoparticles has been shown to increase the area under the curve (AUC) by more than four-fold in rats.[1][2][3][4]
-
Solid Lipid Nanoparticles (SLNs): AZT-loaded SLNs have demonstrated a 31.25% increase in AUC in rats compared to an AZT solution.[7]
-
Polymeric Nanoparticles: Biodegradable polyactide-coglycolide nanospheres have achieved a bioavailability of 76% in rabbits and prolonged the exposure to the drug.[5]
-
Liposomes: While conventional liposomes have shown low entrapment efficiency for AZT, using a prodrug approach with this compound myristate (AZT-M) incorporated into liposomes significantly increased plasma AZT levels and AUC in rats.[8][9]
-
Niosomes: These non-ionic surfactant-based vesicles have been investigated as a promising carrier for targeted delivery of AZT, particularly to macrophages in the liver and spleen.[10]
Q3: How do nanoformulations improve the bioavailability of this compound?
Nanoformulations enhance this compound's bioavailability through several mechanisms:
-
Protection from Degradation: Encapsulation protects AZT from the harsh environment of the gastrointestinal tract and from rapid metabolism in the liver.[3]
-
Enhanced Absorption: The small size and surface properties of nanoparticles can facilitate their uptake through the intestinal epithelium.[11]
-
Sustained Release: Many nanoformulations are designed for controlled and sustained release of the drug, which prolongs its presence in the systemic circulation and reduces the need for frequent dosing.[5][6][12]
-
Targeted Delivery: Some nanocarriers can be functionalized to target specific cells or tissues, potentially increasing efficacy and reducing systemic toxicity.[10]
Troubleshooting Guides
Problem: Low drug encapsulation efficiency in my this compound nanoformulation.
-
Possible Cause 1: Physicochemical properties of this compound.
-
Possible Cause 2: Formulation composition.
-
Troubleshooting: The choice of lipids, surfactants, and co-surfactants is critical. For SLNs, using fatty acids like stearic acid might be more advantageous than triglycerides for entrapping hydrophilic drugs.[13] For liposomes, the amphiphilic nature of AZT can lead to leakage; synthesizing a lipophilic prodrug like this compound myristate (AZT-M) can significantly improve encapsulation efficiency.[8][9]
-
-
Possible Cause 3: Inadequate formulation process parameters.
Problem: High variability in pharmacokinetic data between individual animals.
-
Possible Cause 1: Inconsistent administration of the formulation.
-
Troubleshooting: Ensure accurate and consistent oral gavage technique. The volume and concentration of the administered formulation should be precisely controlled based on the animal's body weight.
-
-
Possible Cause 2: Physiological variability in animals.
-
Troubleshooting: Use a sufficient number of animals per group to account for biological variation. Ensure that animals are of a similar age, weight, and health status. Fasting animals overnight before oral administration can help reduce variability in gastrointestinal absorption.
-
-
Possible Cause 3: Instability of the nanoformulation.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Nanoformulations in Rats
| Formulation | Dose (mg/kg) | Route | Cmax | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Soluble AZT | 10 | Oral | ~10 µg/mL | ~1 | - | 100 | [3] |
| AZT-Lactoferrin Nanoparticles | 10 | Oral | Increased by 30% | ~2-fold increase | >4-fold increase | >400 | [1][3] |
| AZT Solution | - | Oral | - | - | - | 100 | [7] |
| AZT-Solid Lipid Nanoparticles | - | Oral | - | - | 31.25% greater | 131.25 | [7] |
| AZT Solution | - | i.v. | - | - | 5.0 ± 0.7 µmol·min/mL | - | [8] |
| AZT-Myristate Liposomes | - | i.v. | - | - | 8.2 ± 1.7 µmol·min/mL | - | [8] |
Table 2: Pharmacokinetic Parameters of this compound Nanoformulations in Rabbits
| Formulation | Dose (mg/kg) | Route | Cmax (µM) | Bioavailability (F%) | Reference |
| Parenteral Solution | 10 | i.v. | 6.8 | - | [5] |
| Oral Syrup | 10 | p.o. | 3.6 | 97 | [5] |
| Nanospheres with Adjuvant | 10 | p.o. | 2.6 | 84 | [5] |
| Nanospheres with Adjuvant | 50 | p.o. | 4.7 | 76 | [5] |
| Nanospheres without Adjuvant | 50 | p.o. | 4.8 | 55 | [5] |
Experimental Protocols
Preparation of this compound-Loaded Lactoferrin Nanoparticles
This protocol is based on the sol-oil method described in the literature.[3]
-
Preparation of Sol Phase: Dissolve Lactoferrin in deionized water. Add this compound to this solution and stir to dissolve.
-
Preparation of Oil Phase: Use a suitable oil like olive oil.
-
Emulsification: Add the aqueous sol phase dropwise to the oil phase under constant stirring to form a water-in-oil emulsion.
-
Nanoparticle Formation: Subject the emulsion to high-energy sonication to form nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with a suitable solvent (e.g., hexane) to remove excess oil, followed by washes with deionized water to remove un-encapsulated drug.
-
Lyophilization: Lyophilize the purified nanoparticle pellet for long-term storage.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use healthy Wistar rats of a specific weight range.
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (12-18 hours) before drug administration, with free access to water.
-
Dosing: Divide the animals into groups (e.g., control group receiving soluble AZT and experimental group receiving the nanoformulation). Administer the respective formulations orally via gavage at a specified dose.
-
Blood Sampling: Collect blood samples from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Drug Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) from the plasma concentration-time data using appropriate software.
Visualizations
Caption: Workflow for developing and evaluating this compound nanoformulations.
Caption: Logic diagram illustrating how nanoformulations improve this compound's bioavailability.
References
- 1. Improved Safety, Bioavailability and Pharmacokinetics of this compound through Lactoferrin Nanoparticles during Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Improved Safety, Bioavailability and Pharmacokinetics of this compound through Lactoferrin Nanoparticles during Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Safety, Bioavailability and Pharmacokinetics of this compound through Lactoferrin Nanoparticles during Oral Administration in Rats | PLOS One [journals.plos.org]
- 5. Pharmacokinetics of Oral this compound Entrapped in Biodegradable Nanospheres in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and tissue distribution of this compound in rats following intravenous administration of this compound myristate loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tissue distribution, pharmacokinetics and stability studies of this compound delivered by niosomes and proniosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiretroviral Drugs-Loaded Nanoparticles Fabricated by Dispersion Polymerization with Potential for HIV/AIDS Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and in vitro evaluation of surfactant systems for controlled release of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation and evaluation of solid lipid nanoparticles of a water soluble drug: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formulation and Evaluation of Solid Lipid Nanoparticles of a Water Soluble Drug: this compound [jstage.jst.go.jp]
- 15. Formulation and Evaluation of Solid Lipid Nanoparticles for controlled delivery of this compound [ouci.dntb.gov.ua]
Technical Support Center: Addressing Zidovudine-Induced Anemia in Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Zidovudine (AZT)-induced anemia in long-term animal studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Unexpectedly Severe Anemia or Animal Morbidity
-
Question: My animal model is exhibiting a more severe anemia (critically low hemoglobin/hematocrit) than anticipated, leading to significant morbidity. What steps should I take?
-
Answer:
-
Immediate Care: Provide supportive care as per your institution's animal care and use committee (IACUC) guidelines. This may include fluid therapy and nutritional support. For severe cases, euthanasia may be a necessary consideration to prevent suffering.
-
Dose Verification: Double-check your this compound dosage calculations and administration protocol to rule out any errors.
-
Dose Reduction/Interruption: Consider a temporary interruption of this compound administration or a dose reduction to allow for bone marrow recovery.[1] Significant anemia (hemoglobin less than 7.5 g/dL or a reduction of more than 25% from baseline) may necessitate dose interruption until there is evidence of marrow recovery.[1]
-
Blood Transfusion: In critical situations, a blood transfusion may be required to stabilize the animal.
-
Concomitant Medications: Review all other medications or substances the animals are receiving. Some drugs can potentiate the myelosuppressive effects of this compound.[2]
-
Issue 2: Lack of Anemia at Expected this compound Doses
-
Question: I am administering this compound at doses reported to induce anemia in my animal model, but I am not observing the expected decrease in hematological parameters. What could be the reason?
-
Answer:
-
Animal Strain and Species Variability: Hematopoietic responses to this compound can vary significantly between different species and even strains of the same species. Ensure the dosage you are using is appropriate for your specific animal model.
-
Route of Administration and Bioavailability: The method of this compound administration (e.g., oral gavage, intraperitoneal injection) can affect its bioavailability. Verify that your administration route is consistent with established protocols and allows for adequate drug absorption.
-
Diet and Nutritional Status: The diet of the animals can influence their hematopoietic health. Ensure a consistent and adequate diet is provided. Deficiencies in nutrients like iron, vitamin B12, or folate can complicate the interpretation of results.
-
Baseline Health Status: The overall health of the animals prior to the study can impact their response. Ensure that all animals are healthy and free from underlying conditions that could affect their hematopoietic system.
-
Issue 3: Differentiating this compound-Induced Anemia from Other Causes
-
Question: How can I be certain that the anemia I am observing is a direct result of this compound administration and not due to other factors like infection or inflammation?
-
Answer:
-
Comprehensive Blood Analysis: Perform a complete blood count (CBC) with a differential. This compound-induced anemia is typically non-regenerative, characterized by a low reticulocyte count.[3] The presence of macrocytosis (increased Mean Corpuscular Volume - MCV) is also a common finding.[3]
-
Bone Marrow Analysis: A bone marrow aspirate or biopsy can provide definitive evidence of bone marrow suppression, a hallmark of this compound toxicity.[4] Look for signs of erythroid hypoplasia.
-
Inflammatory Markers: Measure inflammatory markers such as C-reactive protein (CRP) or pro-inflammatory cytokines to rule out underlying inflammation as a cause of anemia.
-
Infectious Disease Screening: Screen for common pathogens in your animal colony that could cause anemia.
-
Control Groups: A well-designed study with appropriate control groups (vehicle-treated animals) is crucial for attributing the observed effects to this compound.
-
Frequently Asked Questions (FAQs)
General Questions
-
What is the primary mechanism of this compound-induced anemia? this compound, a nucleoside reverse transcriptase inhibitor (NRTI), primarily causes anemia through bone marrow suppression.[2][5] It inhibits the mitochondrial DNA polymerase gamma, which is crucial for the replication of hematopoietic progenitor cells, particularly erythroid precursors.[6] This leads to decreased red blood cell production.
-
How soon after starting this compound administration can I expect to see signs of anemia? The onset of this compound-induced anemia can vary but is often observed within the first few weeks of treatment.[5][7]
-
Is this compound-induced anemia reversible? In many cases, this compound-induced anemia is reversible upon dose reduction or discontinuation of the drug.[8]
Experimental Design and Monitoring
-
What hematological parameters should I monitor in my long-term study? Regular monitoring of the following is recommended:
-
Hemoglobin (Hb)
-
Hematocrit (Hct)
-
Red Blood Cell (RBC) count
-
Mean Corpuscular Volume (MCV)
-
Reticulocyte count
-
White Blood Cell (WBC) count with differential
-
Platelet count
-
-
How frequently should I collect blood samples for monitoring? The frequency of blood collection will depend on the study design and the dose of this compound being administered. In the initial phase of the study, more frequent monitoring (e.g., weekly) is advisable. The frequency can be adjusted based on the observed changes.
Mitigation Strategies
-
Are there any agents that can be used to mitigate this compound-induced anemia in animal models? Yes, several agents have been investigated. Erythropoietin (EPO) and other hematopoietic growth factors like Granulocyte-Colony Stimulating Factor (G-CSF) have been shown to be effective in some cases.[9] Some studies have also explored the use of agents like lithium, which may help in reversing myelosuppression, although its effectiveness in ameliorating anemia specifically may be limited.[10]
Quantitative Data
The following tables summarize quantitative data on this compound-induced hematological changes in animal models.
Table 1: this compound Dose-Response Effects on Hematological Parameters in Mice
| This compound Dose (mg/kg/day) | Duration | Hemoglobin (g/dL) | Hematocrit (%) | Reference |
| 0 (Control) | 90 days | 14.5 ± 0.8 | 42.1 ± 2.5 | [1] |
| 20 | 90 days | 12.1 ± 1.1 | 35.8 ± 3.2 | [1] |
| 30 | 90 days | 10.9 ± 0.9 | 32.4 ± 2.8 | [1] |
| 40 | 90 days | 9.8 ± 1.2 | 29.1 ± 3.5 | [1] |
*Statistically significant difference from control
Table 2: Hematological Findings in a Rat Model of this compound-Induced Anemia
| Parameter | Control Group | This compound-Treated Group (450 mg/kg/day for 91 days) | Reference |
| Red Blood Cell Count (x10^6/µL) | 8.5 ± 0.5 | 6.2 ± 0.7 | [1] |
| Hemoglobin (g/dL) | 15.2 ± 1.0 | 11.8 ± 1.3 | [1] |
| Hematocrit (%) | 45.1 ± 2.9 | 34.9 ± 3.8 | [1] |
| Mean Corpuscular Volume (fL) | 53.1 ± 1.8 | 56.3 ± 2.1 | [1] |
*Statistically significant difference from control
Experimental Protocols
Protocol 1: Complete Blood Count (CBC) in Mice
-
Blood Collection:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Collect approximately 200 µL of blood via retro-orbital puncture into an EDTA-coated microcentrifuge tube.[6]
-
Immediately after collection, gently invert the tube several times to ensure proper mixing with the anticoagulant and prevent clotting.[6]
-
-
Sample Analysis:
-
Analyze the sample using an automated hematology analyzer calibrated for mouse blood.
-
Ensure the sample is free of clots and hemolysis before analysis.[6]
-
If the sample volume is insufficient, it can be diluted with 3% bovine serum albumin (BSA) in PBS, and the results should be adjusted for the dilution factor.[11]
-
-
Blood Smear Preparation:
-
Place a small drop of blood on a clean glass slide.
-
Use a second slide at a 30-45 degree angle to spread the blood in a thin, even layer.
-
Allow the smear to air dry completely.
-
Stain the smear with a Romanowsky-type stain (e.g., Wright-Giemsa) for microscopic evaluation of blood cell morphology.
-
Protocol 2: Bone Marrow Aspiration and Analysis in Rats
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic.
-
Shave and aseptically prepare the skin over the proximal femur or iliac crest.
-
-
Aspiration Procedure:
-
Make a small stab incision in the skin over the target bone.
-
Insert a sterile bone marrow aspiration needle (e.g., 18-20 gauge) through the cortex of the bone into the marrow cavity.
-
Remove the stylet and attach a 10-20 mL syringe.
-
Apply gentle negative pressure to aspirate a small amount (0.2-0.5 mL) of bone marrow.
-
-
Smear Preparation:
-
Immediately express a small drop of the aspirate onto a clean glass slide.
-
Gently crush any bone marrow spicules with another slide to create a monolayer of cells.
-
Allow the smears to air dry.
-
-
Staining and Analysis:
-
Stain the smears with a Romanowsky-type stain.
-
Examine the slides under a microscope to assess cellularity, the myeloid-to-erythroid (M:E) ratio, and the morphology of hematopoietic precursor cells.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Erythroid Suppression
Caption: this compound's inhibitory effects on erythropoiesis.
Experimental Workflow for Assessing this compound-Induced Anemia
Caption: Workflow for a long-term this compound anemia study.
References
- 1. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 2. hivclinic.ca [hivclinic.ca]
- 3. [Monitoring of several hematological parameters of the erythroid series in patients with HIV infection treated with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced reversible pure red cell aplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. MPD: JaxCC1: project protocol [phenome.jax.org]
- 7. archivepp.com [archivepp.com]
- 8. researchgate.net [researchgate.net]
- 9. procrit.com [procrit.com]
- 10. Modulation of the haematopoietic toxicity associated with this compound in vivo with lithium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. content.ilabsolutions.com [content.ilabsolutions.com]
Technical Support Center: Management of Zidovudine-Induced Myopathy in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of Zidovudine (AZT)-induced myopathy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced myopathy?
A1: this compound-induced myopathy is primarily caused by mitochondrial toxicity.[1][2] this compound, a nucleoside reverse transcriptase inhibitor, can interfere with mitochondrial DNA (mtDNA) replication by inhibiting the mitochondrial DNA polymerase-gamma.[3] This leads to a depletion of mtDNA, impaired synthesis of mitochondrial proteins, and a subsequent disruption of the respiratory chain.[1][2][4] The damage to mitochondria can occur through both a short-term mechanism directly affecting the respiratory chain and a long-term mechanism that alters mitochondrial DNA.[2] Other contributing factors include oxidative stress and depletion of L-carnitine.[3][5]
Q2: What are the typical signs of this compound-induced myopathy in research animals, such as rats?
A2: While overt clinical signs like muscle weakness may not always be apparent, especially in shorter-term studies, the myopathy is characterized by specific histological and biochemical changes.[6] Key indicators include the presence of "ragged-red fibers" in muscle biopsies, which are indicative of abnormal mitochondrial accumulation.[7][8][9] Ultrastructural changes observed through electron microscopy include mitochondrial swelling, disruption of cristae, and the appearance of paracrystalline inclusions.[4][10] Biochemically, elevated serum creatine (B1669601) kinase (CK) levels and decreased muscle mtDNA content are common findings.[8]
Q3: How can I induce myopathy in a rat model consistently?
A3: A commonly used approach is the administration of this compound in the drinking water. For instance, providing this compound at a concentration of 1 mg/mL in the drinking water to rats has been shown to induce histological and ultrastructural alterations in the liver, which shares similar mitochondrial toxic effects as muscle.[11] Another study reported inducing molecular and ultrastructural changes in rat skeletal muscle mitochondria after 35 days of treatment.[4][10] Consistency can be improved by ensuring accurate drug concentration in the water, monitoring water intake, and maintaining a consistent treatment duration.
Q4: What is the expected timeline for the development of myopathy in rats?
A4: The development of myopathy is time-dependent. Significant molecular and ultrastructural changes in rat skeletal muscle have been observed after 35 days of this compound treatment.[4][10] One study noted that clinical and biochemical evidence of myopathy in patients was seen after more than 270 days of therapy, suggesting that longer durations of exposure are more likely to produce pronounced effects.[8] In animal models, it is advisable to plan for a treatment period of at least 4 to 6 weeks to observe significant myopathic changes.
Q5: Can this compound-induced myopathy be reversed?
A5: Yes, studies in humans have shown that the myopathy can be reversible upon cessation of this compound treatment. Clinical symptoms and histological abnormalities, including the depletion of mitochondrial DNA, have been shown to improve or resolve after discontinuing the drug.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability in creatine kinase (CK) levels between animals in the same group. | Stress during blood collection can elevate CK levels. The site of blood collection can also influence results. | To minimize variability, it is recommended to use the tail vein for blood collection and to acclimate the animals to handling procedures before the experiment. Maintaining whole blood at a refrigerated temperature until centrifugation can also help.[5] |
| Inconsistent or mild myopathic features observed in histological sections. | The duration of this compound treatment may be insufficient. The specific muscle type examined can also be a factor, as some studies suggest fast-twitch fibers are more affected.[2] | Consider extending the this compound treatment period to at least 35 days.[4][10] Ensure that the muscle tissue is properly snap-frozen to preserve morphology for staining. Focus the analysis on fast-twitch skeletal muscles. |
| Difficulty in detecting a significant decrease in mitochondrial DNA (mtDNA) content. | The method of DNA extraction and quantification may not be sensitive enough. The timing of the measurement might be too early in the treatment course. | Utilize a reliable method for mtDNA quantification, such as quantitative PCR (qPCR), with primers specific for a mitochondrial gene and a nuclear gene for normalization.[12] Ensure complete removal of nuclear DNA contamination.[13] It is advisable to measure mtDNA content after a prolonged treatment period. |
| "Ragged-red fibers" are not clearly visible with Gomori trichrome staining. | The staining protocol may not be optimized. The severity of the myopathy might be low. | Use a well-established Gomori trichrome staining protocol specifically for muscle tissue.[1][14] Ensure the pH of the staining solution is correct. It is important to note that not all red staining indicates ragged-red fibers; other myopathic changes can also result in red-staining artifacts.[15] |
Quantitative Data Summary
The following table summarizes key quantitative data from studies on this compound-induced myopathy in animal models.
| Parameter | Animal Model | This compound Treatment | Result | Reference |
| Mitochondrial DNA (mtDNA) Content | Rat | 35 days | 53% decrease in quadriceps femoris mtDNA compared to controls. | [16] |
| Cytochrome b mRNA | Rat | 35 days | 45% decrease in cytochrome b mRNA signal in quadriceps muscle. | [16] |
| Creatine Kinase (CK) Levels | Human | >270 days (1000-1200 mg/day) | Elevated in 17% of patients. Levels returned to normal within 4 weeks of cessation. | [8] |
| L-carnitine | Human Myotubes | 250 µM AZT | L-carnitine supplementation increased the number of myotubes and preserved mitochondrial morphology. | [17] |
Experimental Protocols
Induction of Myopathy in Rats
-
Animal Model: Male Wistar rats are a commonly used model.
-
This compound Administration: this compound can be administered in the drinking water at a concentration of 1 mg/mL.[11]
-
Duration: A treatment period of at least 35 days is recommended to observe significant myopathic changes.[4][10]
-
Monitoring: Monitor the animals' water consumption, body weight, and general health throughout the study.
-
Tissue Collection: At the end of the treatment period, collect skeletal muscle (e.g., quadriceps, gastrocnemius) and blood samples for analysis.
Histopathology: Gomori Trichrome Staining for Ragged-Red Fibers
This protocol is adapted for snap-frozen muscle sections.
-
Sectioning: Cut 10-16 µm thick sections from snap-frozen muscle tissue using a cryostat.
-
Fixation: No fixation is required for snap-frozen tissue.
-
Staining Solution (Gomori's Trichrome):
-
Chromotrope 2R: 0.6 g
-
Fast Green FCF: 0.3 g
-
Phosphotungstic acid: 0.6 g
-
Deionized water: 100 ml
-
Glacial Acetic Acid: 1.0 ml
-
Adjust pH to 3.4 with 1 N NaOH.
-
-
Procedure:
-
Bring sections to room temperature.
-
Stain with Harris Hematoxylin for 5 minutes.
-
Rinse in running tap water.
-
Stain in Gomori's trichrome solution for 10-20 minutes.
-
Rinse briefly in 0.2% acetic acid.
-
Dehydrate through graded alcohols (95% and 100%).
-
Clear in xylene and mount.
-
-
Expected Results: Nuclei will be black, cytoplasm red, and collagen green. Ragged-red fibers will show an irregular red subsarcolemmal rim and intermyofibrillar red deposits.[1][14]
Biochemical Analysis: Serum Creatine Kinase (CK) Activity Assay
This is a general protocol for a colorimetric CK assay kit.
-
Sample Preparation: Collect blood from animals and centrifuge to obtain serum.
-
Reagent Preparation: Prepare the assay reagents according to the kit manufacturer's instructions. This typically involves reconstituting a substrate and an enzyme mix.
-
Assay Procedure:
-
Add the reaction mix to wells of a 96-well plate.
-
Add a small volume of serum sample to the wells.
-
Incubate at the recommended temperature (e.g., 37°C).
-
Measure the absorbance at 340 nm at multiple time points to determine the rate of NADH formation, which is proportional to CK activity.
-
-
Calculation: Calculate the CK activity based on the change in absorbance over time, using a standard curve if provided by the kit.[18][19][20][21][22]
Molecular Analysis: Mitochondrial DNA (mtDNA) Quantification
This protocol outlines a quantitative PCR (qPCR) approach.
-
DNA Extraction: Extract total DNA from muscle tissue using a commercial kit or a standard phenol-chloroform extraction method.
-
Primer Design: Design or obtain primers specific for a mitochondrial gene (e.g., MT-CO1) and a single-copy nuclear gene (e.g., B2M) for normalization.
-
qPCR Reaction:
-
Set up qPCR reactions containing DNA template, primers for both the mitochondrial and nuclear genes, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.
-
Use a thermal cycler to perform the amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Calculate the relative mtDNA copy number using the ΔΔCt method, where the nuclear gene serves as the reference.[12]
-
Visualizations
Caption: Signaling pathway of this compound-induced myopathy.
References
- 1. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 2. This compound-induced experimental myopathy: dual mechanism of mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of this compound-induced mitochondrial toxicity and myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces molecular, biochemical, and ultrastructural changes in rat skeletal muscle mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced myopathy: A study in Indian patients - Journal of Neurosciences in Rural Practice [ruralneuropractice.com]
- 7. Early features of this compound-associated myopathy: histopathological findings and clinical correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial myopathy associated with chronic this compound therapy in AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial myopathy caused by long-term this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces molecular, biochemical, and ultrastructural changes in rat skeletal muscle mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hepatic Morphological alterations induced by this compound (ZDV) in an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. raybiotech.com [raybiotech.com]
- 13. Measurement of mitochondrial DNA synthesis in vivo using a stable isotope-mass spectrometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stainsfile.com [stainsfile.com]
- 15. arkanalabs.com [arkanalabs.com]
- 16. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 17. Effect of L-carnitine on the this compound-induced destruction of human myotubes. Part I: L-carnitine prevents the myotoxicity of AZT in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. raybiotech.com [raybiotech.com]
- 19. assaygenie.com [assaygenie.com]
- 20. fn-test.com [fn-test.com]
- 21. Creatine Kinase Activity Assay Kit (Colorimetric) (ab155901) | Abcam [abcam.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Zidovudine for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with technical support for addressing solubility challenges when using Zidovudine (also known as Azidothymidine or AZT) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a crystalline solid.[1] Its solubility varies depending on the solvent. It is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol (B145695).[1][2] It is also soluble in water and aqueous buffers such as PBS, though to a lesser extent than in some organic solvents.[1][3]
Q2: In which common laboratory solvents can I dissolve this compound?
A2: this compound can be dissolved in several common laboratory solvents. It is readily soluble in DMSO and ethanol.[4] The solubility in DMSO is approximately 30-53 mg/mL, and in ethanol, it is around 10-53 mg/mL.[1][2][5] It is also soluble in water at approximately 25 mg/mL at 25°C.[3][6]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.[1] For example, a stock solution can be made by dissolving this compound in DMSO at a concentration of 30 mg/mL.[1][2] These stock solutions can be stored at -20°C for up to three months.[7]
Q4: My this compound solution, prepared in DMSO, precipitates when I add it to my cell culture medium. Why is this happening?
A4: This is a common issue known as solvent-shifting precipitation. Your compound is soluble in the highly concentrated organic solvent (DMSO) but becomes insoluble when diluted into the aqueous environment of the cell culture medium.[8] The final concentration of the organic solvent in the medium may not be sufficient to keep the drug dissolved.[8] It is crucial to ensure the final concentration of the organic solvent is low enough to not have physiological effects on the cells while keeping the drug in solution.[1]
Q5: What is the stability of this compound in different solutions?
A5: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1] Stock solutions prepared in DMSO or ethanol can be stored at -20°C for up to three months.[7] It is not recommended to store aqueous solutions for more than one day.[1] However, this compound diluted to 4 mg/mL in 5% dextrose injection or 0.9% sodium chloride injection has been shown to be stable for up to eight days at room temperature or when refrigerated.[9][10]
Q6: Does pH affect the solubility of this compound?
A6: Yes, pH can influence this compound's solubility. One study found its highest solubility (28.90 mg/mL) in both water and 0.01 N HCl, with lower solubility observed in pH 6.8 phosphate (B84403) buffer.[11] Another study notes a pKa of 9.68.[3] In vitro drug release from nanoparticle formulations was found to be highest at pH 5.[12]
Solubility Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Temperature | Concentration | Citation(s) |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~30 mg/mL | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 53 mg/mL (198.32 mM) | [5] |
| Dimethylformamide (DMF) | Not Specified | ~30 mg/mL | [1][2] |
| Ethanol | Not Specified | ~10 mg/mL | [1][2] |
| Ethanol | Not Specified | 53 mg/mL | [5] |
| Ethanol | Not Specified | 67 mg/mL | [3] |
| Water | 25 °C | 25 mg/mL | [3][6] |
| Water | Not Specified | 26 mg/mL | [5] |
| PBS (pH 7.2) | Not Specified | ~10 mg/mL | [1][2] |
| 0.01 N HCl | Not Specified | 28.90 mg/mL | [11] |
Troubleshooting Guide
This guide addresses common problems encountered when preparing this compound solutions for in vitro experiments.
Problem 1: this compound powder is not dissolving in the chosen solvent.
| Possible Cause | Solution |
| Solubility limit reached. | Check the solubility data table above. You may be trying to dissolve more this compound than the solvent can handle. Try reducing the concentration. |
| Incorrect solvent. | Ensure you are using a recommended solvent like DMSO or ethanol for your initial stock solution.[1] |
| Low Temperature. | Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution. Increased temperature generally enhances solubility.[13] |
Problem 2: The this compound stock solution is clear, but forms a precipitate when diluted in aqueous cell culture medium.
| Possible Cause | Solution |
| Solvent-shifting. | The final concentration of the organic solvent (e.g., DMSO) is too low to maintain this compound's solubility in the aqueous medium.[8][14] |
| 1. Pre-dilute in buffer: Instead of adding the DMSO stock directly to the medium, perform an intermediate dilution step in a buffer like PBS (pH 7.2).[1] | |
| 2. Increase final solvent concentration: Determine the maximum percentage of DMSO your cells can tolerate (often <0.5% v/v) and adjust your stock concentration so the final DMSO percentage is as high as is safe for your cells. | |
| 3. Warm the medium: Gently warm the cell culture medium to 37°C before adding the this compound solution. Add the drug solution dropwise while gently swirling. | |
| Interaction with media components. | Components in the culture medium, such as salts or proteins, can sometimes cause precipitation.[15] Try preparing the final working solution in a simpler aqueous buffer like PBS to see if the issue persists. |
| pH shift. | The pH of your final solution may be unfavorable for this compound solubility. This compound has shown lower solubility in pH 6.8 phosphate buffer.[11] Ensure the final pH of your culture medium is within a suitable range. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
Objective: To prepare a 100 mM (26.73 mg/mL) stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 267.24 g/mol )[16]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale and vortex mixer
Procedure:
-
Weigh out 26.73 mg of this compound powder and place it into a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. Solutions in DMSO are stable for up to 3 months at this temperature.[7]
Protocol 2: Preparation of a Final Working Solution in Cell Culture Medium
Objective: To prepare a 10 µM final concentration of this compound in cell culture medium from a 100 mM DMSO stock, ensuring the final DMSO concentration is 0.01%.
Materials:
-
100 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Intermediate Dilution: Thaw an aliquot of the 100 mM this compound stock solution. Prepare a 1:100 intermediate dilution by adding 10 µL of the 100 mM stock to 990 µL of sterile PBS. This results in a 1 mM solution in 1% DMSO/PBS. Vortex gently to mix.
-
Final Dilution: Prepare the final working solution by adding 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed complete cell culture medium. This yields a final this compound concentration of 10 µM.
-
The final concentration of DMSO in the cell culture medium will be 0.01%, which is well-tolerated by most cell lines.
-
Use this final working solution immediately for your in vitro assay.[1]
Visualizations
Logical Workflow for Troubleshooting Solubility
Caption: A flowchart for diagnosing and solving this compound solubility issues.
Intracellular Activation Pathway of this compound
Caption: Intracellular phosphorylation cascade activating this compound.
Experimental Workflow for Solution Preparation
Caption: Step-by-step workflow for preparing this compound working solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. yarrowpharm.com [yarrowpharm.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound [drugfuture.com]
- 7. This compound | 30516-87-1 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Stability of this compound in 5% dextrose injection and 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improved Safety, Bioavailability and Pharmacokinetics of this compound through Lactoferrin Nanoparticles during Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 16. This compound | C10H13N5O4 | CID 35370 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing the Carcinogenicity Risk of Zidovudine in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the carcinogenicity risk of Zidovudine (AZT) in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the carcinogenic potential of this compound (AZT)?
A1: this compound is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC).[1][2] This classification is based on sufficient evidence of carcinogenicity in experimental animals, while evidence in humans is inadequate.[1][2] In animal studies, oral administration of this compound has been shown to induce vaginal squamous-cell carcinomas in mice and rats.[1]
Q2: What is the primary mechanism of this compound-induced carcinogenicity?
A2: The primary mechanism is believed to be genotoxicity.[1][3] As a thymidine (B127349) analog, this compound can be incorporated into both nuclear and mitochondrial DNA, leading to DNA chain termination, mutations, and chromosomal aberrations.[1][3][4] This genomic instability is a key factor in its carcinogenic potential.[3]
Q3: What are the key toxicities observed with long-term this compound use?
A3: Long-term use of this compound is associated with several toxicities, including hematologic toxicity (anemia and neutropenia), myopathy, and mitochondrial toxicity.[5][6] Mitochondrial dysfunction is a significant concern, as it can lead to increased oxidative stress and contribute to the drug's adverse effects.[7][8]
Q4: Are there strategies to mitigate the carcinogenic risk of this compound in experimental settings?
A4: Yes, co-administration of antioxidants like vitamins C and E has been shown to protect against this compound-induced oxidative damage to mitochondrial DNA in mice.[9] Additionally, uridine (B1682114) supplementation may help reduce toxic side effects.[8][9] Careful dose selection and monitoring for early signs of toxicity are also crucial.
Q5: What are some safer alternatives to this compound with potentially lower carcinogenic risk?
A5: Newer nucleoside reverse transcriptase inhibitors (NRTIs) are generally considered to have better safety profiles than older NRTIs like this compound.[10] Tenofovir, in particular, is often preferred due to its lower toxicity profile.[11][12] Combination therapies with drugs like Lamivudine and Emtricitabine are common, and these agents are considered to have comparable efficacy with potentially different side effect profiles.[10][13][14][15][16] However, direct comparative carcinogenicity data is limited, and risk assessment should be based on a comprehensive review of toxicological data for each compound.
Troubleshooting Guides
Long-Term Rodent Carcinogenicity Bioassays
| Issue | Potential Cause | Troubleshooting Steps |
| High mortality in control or low-dose groups | - Underlying health issues in the animal strain- Infection- Improper handling or gavage technique | - Ensure the use of specific pathogen-free (SPF) animals from a reputable supplier.[17]- Implement strict aseptic techniques during all procedures.- Provide proper training on animal handling and gavage to minimize stress and injury. |
| Unexpected tumor types observed | - Spontaneous tumors common to the rodent strain- Contaminants in feed, water, or bedding | - Consult historical control data for the specific rodent strain to understand background tumor rates.[17]- Ensure all materials coming into contact with the animals are certified to be free of contaminants. |
| High variability in tumor incidence within groups | - Genetic drift within the animal colony- Inconsistent dosing or environmental conditions | - Use a sufficient number of animals per group (at least 50 of each sex) to ensure statistical power.[18]- Maintain consistent environmental conditions (temperature, humidity, light cycle) for all animal rooms.- Implement rigorous quality control for dose preparation and administration. |
| Difficulty in interpreting high-dose-only findings | - Exaggerated pharmacology or toxicity at the Maximum Tolerated Dose (MTD) that may not be relevant to human exposures. | - Conduct thorough dose-range finding studies to select appropriate dose levels.[19]- Evaluate the relevance of high-dose findings in the context of human exposure levels and potential mechanisms of action.[17] |
In Vivo Micronucleus Assay
| Issue | Potential Cause | Troubleshooting Steps |
| False-positive results | - Contamination of slides- Staining artifacts- Subjective scoring | - Use pre-cleaned slides and filter all staining solutions.- Ensure proper training of scoring personnel to distinguish micronuclei from artifacts.- Implement blinded scoring procedures to minimize bias.[20] |
| False-negative results | - Insufficient dose reaching the bone marrow- Incorrect sampling time- Low statistical power | - Confirm systemic exposure to the test compound through satellite animal groups for toxicokinetic analysis.[21]- Collect bone marrow or peripheral blood at appropriate time points after the final dose (typically 24 hours for bone marrow).[22]- Use an adequate number of animals per group to achieve sufficient statistical power.[20] |
| High variability in micronucleated cell frequency | - Animal-to-animal variation in response- Inconsistent slide preparation or scoring | - Increase the number of animals per group.- Standardize slide preparation techniques and ensure consistent scoring criteria are applied across all slides.[20] |
Data Presentation
Table 1: this compound Oral Carcinogenicity Bioassay in Mice
| Dose (mg/kg/day) | Sex | Incidence of Vaginal Squamous Cell Neoplasms (Benign and Malignant) |
| 0 | Female | 0/50 |
| 20 | Female | 0/50 |
| 30 | Female | 1/50 |
| 40 | Female | 7/50 |
| Source: Adapted from Ayers et al., 1996 as cited in IARC Monographs, Volume 76[23] |
Table 2: this compound Oral Carcinogenicity Bioassay in Rats
| Dose (mg/kg/day) | Sex | Incidence of Vaginal Squamous Cell Neoplasms (Malignant) |
| 0 | Female | 0/60 |
| 80 | Female | 0/60 |
| 220 | Female | 0/60 |
| 300 | Female | 2/60 |
| Source: Adapted from Ayers et al., 1996 as cited in IARC Monographs, Volume 76[23] |
Experimental Protocols
Long-Term Rodent Carcinogenicity Bioassay (Oral Administration)
This protocol is based on OECD Guideline 451.[18][24]
-
Animal Selection: Use young, healthy adult rodents (rats or mice) from a well-characterized strain. Start with at least 50 animals of each sex per dose group.[18]
-
Dose Selection: Conduct a subchronic toxicity study (e.g., 90 days) to determine the maximum tolerated dose (MTD) and select at least three dose levels for the carcinogenicity study. The highest dose should ideally produce minimal toxicity without significantly altering the animal's lifespan. A concurrent control group should receive the vehicle only.[19]
-
Administration: Administer this compound by gavage daily for the majority of the animal's lifespan (typically 24 months for rats and 18-24 months for mice).[18][19]
-
Observations: Conduct daily clinical observations and record body weight and food consumption weekly for the first 13 weeks and monthly thereafter. Perform detailed physical examinations at regular intervals.
-
Clinical Pathology: Collect blood samples for hematology and clinical chemistry at 6, 12, 18, and 24 months.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect all organs and tissues, and preserve them in a suitable fixative. Conduct a complete histopathological examination of all tissues from the control and high-dose groups. If treatment-related lesions are found in the high-dose group, examine the corresponding tissues from the lower-dose groups.
In Vivo Rodent Micronucleus Assay
This protocol is based on OECD Guideline 474.
-
Animal Selection: Use young adult mice or rats.
-
Dose Administration: Administer this compound at three dose levels, typically twice at a 24-hour interval. Include a concurrent vehicle control and a positive control group.
-
Sample Collection: Approximately 24 hours after the final dose, collect bone marrow or peripheral blood.
-
Slide Preparation: Prepare bone marrow smears or blood smears on clean glass slides.
-
Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa, DAPI) to visualize micronuclei.
-
Scoring: Under a microscope, score the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) or micronucleated reticulocytes (MN-RETs) per a predetermined number of cells (e.g., 2000 PCEs per animal).
-
Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control.
Mandatory Visualization
Caption: Proposed signaling pathway for this compound-induced carcinogenicity.
Caption: Experimental workflow for assessing the carcinogenicity of this compound.
References
- 1. This compound (AZT) (IARC Summary & Evaluation, Volume 76, 2000) [inchem.org]
- 2. This compound | C10H13N5O4 | CID 35370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Role of DNA Repair Pathways in Response to this compound-induced DNA Damage in Immortalized Human Liver THLE2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanisms of this compound-induced mitochondrial toxicity and myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. This compound Induces Downregulation of Mitochondrial Deoxynucleoside Kinases: Implications for Mitochondrial Toxicity of Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NRTIs: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors [healthline.com]
- 11. Comparison of this compound and Tenofovir Based Regimens With Regard to Health-Related Quality of Life and Prevalence of Symptoms in HIV Patients in a Kenyan Referral Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Tenofovir, this compound, or Stavudine as Part of First-Line Antiretroviral Therapy in a Resource-Limited-Setting: A Cohort Study | PLOS One [journals.plos.org]
- 13. thebodypro.com [thebodypro.com]
- 14. drugs.com [drugs.com]
- 15. researchgate.net [researchgate.net]
- 16. Editorial Commentary: Comparative Efficacy of Lamivudine and Emtricitabine: Comparing the Results of Randomized Trials and Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. A high-throughput in vivo micronucleus assay for genome instability screening in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. inotiv.com [inotiv.com]
- 22. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. publications.iarc.who.int [publications.iarc.who.int]
- 24. oecd.org [oecd.org]
Technical Support Center: Zidovudine Stability in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of Zidovudine (AZT) in cell culture experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you minimize this compound degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound to degrade in cell culture?
A1: this compound is susceptible to degradation under common laboratory conditions. The primary factors contributing to its degradation are:
-
Hydrolysis: this compound can undergo hydrolysis, particularly in alkaline (basic) pH conditions. Standard cell culture media have a physiological pH (around 7.4), but improper storage or the metabolic activity of cells can alter the pH, accelerating degradation.
-
Photodegradation: Exposure to light, especially ultraviolet (UV) light, can cause this compound to break down.[1] Standard laboratory lighting and even the lights within a cell culture incubator can contribute to photodegradation over time.
-
Temperature: Elevated temperatures can increase the rate of chemical reactions, including the degradation of this compound. While cell cultures are maintained at 37°C, prolonged incubation can lead to a gradual loss of the active compound.
Q2: What are the known degradation products of this compound and are they toxic to cells?
A2: Several degradation products of this compound have been identified. The most significant include:
-
3'-amino-3'-deoxythymidine (AMT): This is a major degradation product formed through both base hydrolysis and photolysis.[1][2] AMT is a known catabolite of this compound and has been reported to exhibit a higher degree of toxicity towards human hematopoietic cells compared to the parent drug.[2]
-
Thymine: Thymine is another major degradation product that can form under hydrolytic and photolytic stress conditions.[3]
Studies have shown that some degradation products of this compound may have higher toxicity and carcinogenicity potential than this compound itself.[4] Therefore, minimizing degradation is crucial to avoid introducing confounding cytotoxic effects in your experiments.
Q3: How should I prepare and store this compound stock solutions to ensure stability?
A3: To maintain the integrity of your this compound stock solutions, follow these guidelines:
-
Solvent: Dissolve this compound powder in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or sterile phosphate-buffered saline (PBS).
-
Concentration: Prepare a concentrated stock solution to minimize the volume added to your cell culture medium, which will help to avoid significant changes in the medium's composition and pH.
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C is acceptable.
-
Light Protection: Always store this compound solutions, both stock and working solutions, protected from light by using amber-colored tubes or by wrapping the tubes in aluminum foil.[1]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guide
Problem: I am observing unexpected cytotoxicity or a decrease in the expected efficacy of this compound in my long-term cell culture experiments.
Possible Cause: This could be due to the degradation of this compound over the course of the experiment, leading to a decrease in the effective concentration of the active drug and the accumulation of potentially more toxic degradation products.
Solution:
-
Minimize Exposure to Degrading Conditions:
-
Light: When working with this compound, minimize the exposure of your solutions and cell culture plates to ambient light. If possible, work under subdued lighting. When incubating plates, especially for extended periods, consider wrapping them in aluminum foil.
-
Temperature: Prepare fresh working solutions of this compound in pre-warmed cell culture medium just before adding them to your cells. Avoid prolonged storage of diluted this compound solutions at 37°C.
-
pH: Ensure your cell culture medium is properly buffered and that the pH is stable throughout your experiment.
-
-
Replenish this compound Periodically: For long-term experiments (extending beyond 48-72 hours), it is advisable to replace the cell culture medium with fresh medium containing the desired concentration of this compound every 2-3 days. This will help to maintain a more consistent concentration of the active drug and remove any accumulated degradation products.
-
Verify this compound Concentration: If you continue to experience issues, you can analytically verify the concentration of this compound in your cell culture medium over time using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
While specific degradation kinetics in every type of cell culture medium are not extensively published, the following table summarizes the key stability characteristics of this compound based on available data.
| Parameter | Condition | Observation | Reference |
| Hydrolytic Stability | Acidic (e.g., 2M HCl, 80°C, 72h) | Degradation observed | [4] |
| Neutral (water, 80°C, 72h) | Stable | [4] | |
| Basic (e.g., 2M NaOH, 80°C, 72h) | Stable | [4] | |
| Photostability | UV and visible light exposure | Degradation observed | [1][3] |
| Thermal Stability | Solid state, 80°C, 2 days | Stable | [4] |
| Oxidative Stability | 10% Hydrogen Peroxide, RT, 10h | Stable | [4] |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium and conditions.
1. Materials:
-
This compound powder
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., 10% FBS, L-glutamine)
-
Sterile, amber-colored microcentrifuge tubes or tubes wrapped in aluminum foil
-
Cell culture incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade solvents (e.g., methanol (B129727), acetonitrile (B52724), water)
-
0.22 µm syringe filters
2. Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of this compound at the desired final concentration (e.g., 10 µM) in your complete cell culture medium.
-
Aliquot the this compound-containing medium into sterile, light-protected tubes.
-
Place the tubes in a cell culture incubator at 37°C.
-
At designated time points (e.g., 0, 24, 48, 72, 96 hours), remove an aliquot from one of the tubes.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any potential microbial contamination.
-
Analyze the filtered sample by HPLC to determine the concentration of this compound.
3. HPLC Analysis:
-
Mobile Phase: A common mobile phase is a mixture of methanol and water or acetonitrile and an aqueous buffer.[5][6] A typical starting point could be a ratio of 40:60 (v/v) methanol:water.[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detection Wavelength: this compound can be detected by UV absorbance at approximately 267-270 nm.[5]
-
Quantification: Create a standard curve with known concentrations of this compound to quantify the amount remaining in your samples at each time point.
Visualizations
Experimental Workflow for this compound Stability Testing
Caption: A flowchart of the experimental procedure for assessing this compound stability in cell culture medium.
This compound Degradation Pathways
Caption: Simplified diagram illustrating the main degradation pathways of this compound.
References
- 1. Stability behaviour of antiretroviral drugs and their combinations. 6: evidence of formation of potentially toxic degradation products of this compound under hydrolytic and photolytic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Antiretroviral activity and cytotoxicity of novel this compound (AZT) derivatives and the relation to their chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated specific HPLC method for determination of this compound during stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stability-indicating LC–MS/MS method for this compound: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpc.com [ijrpc.com]
- 6. informativejournals.com [informativejournals.com]
Identifying mutations conferring Zidovudine resistance in HIV RT gene.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying mutations in the HIV-1 Reverse Transcriptase (RT) gene that confer resistance to Zidovudine (AZT).
Frequently Asked Questions (FAQs)
Q1: What are the primary mutations in the HIV-1 RT gene that cause resistance to this compound (AZT)?
A1: Resistance to this compound is primarily caused by a set of mutations known as Thymidine Analogue Mutations (TAMs). These mutations allow the reverse transcriptase enzyme to more efficiently remove the incorporated AZT molecule from the growing viral DNA chain, a process enhanced by ATP.[1][2][3] The key TAMs include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E.[1][2][4] These mutations tend to accumulate in two main patterns or pathways:
-
TAM-1 Pathway: Includes M41L, L210W, and T215Y. This pathway is generally associated with a higher level of resistance to this compound and other nucleoside reverse transcriptase inhibitors (NRTIs).[4]
-
TAM-2 Pathway: Includes D67N, K70R, T215F, and K219Q/E.[4]
The T215Y mutation alone can reduce susceptibility to AZT by approximately 16-fold and is often one of the first mutations to appear during therapy.[5]
Q2: How is this compound resistance quantified?
A2: this compound resistance is quantified phenotypically by measuring the 50% inhibitory concentration (IC50) of the drug required to inhibit viral replication by half. The result is expressed as a "fold change," which is the ratio of the IC50 for the patient's viral strain compared to the IC50 for a standard, drug-sensitive (wild-type) reference virus.[6][7] A higher fold change indicates greater resistance.
Q3: What is the impact of accumulating multiple TAMs on this compound resistance?
A3: The accumulation of multiple TAMs leads to a stepwise increase in the level of resistance to this compound. While a single mutation like K70R may only confer low-level resistance, the combination of three or more TAMs, such as M41L and T215Y, can result in high-level resistance.[5][8][9]
Quantitative Data Summary
The following table summarizes the fold change in resistance to this compound conferred by common Thymidine Analogue Mutations. Data is compiled from phenotypic assays.
| Mutation(s) | Fold Change in this compound IC50 | Resistance Level |
| K70R | ~2.2-fold[10] | Low |
| T215Y | ~16-fold[5] | Intermediate to High |
| M41L + T215Y | High[8][9] | High |
| D67N + K70R + T215F + K219Q/E (TAM-2 Pathway) | Can lead to significant resistance | High |
| M41L + L210W + T215Y (TAM-1 Pathway) | Can lead to significant resistance | High |
Note: Fold-change values can vary depending on the specific viral background and the assay used.
Experimental Protocols & Methodologies
Accurate identification of this compound resistance mutations relies on robust experimental protocols. Below are outlines for genotypic and phenotypic assays.
Genotypic Resistance Testing (Sanger Sequencing)
Genotypic assays identify resistance-associated mutations by sequencing the HIV-1 pol gene, which encodes the reverse transcriptase. The ViroSeq™ HIV-1 Genotyping System is an example of a commercially available kit, but in-house methods are also common.[11][12][13][14]
Methodology Outline:
-
Viral RNA Extraction: Isolate viral RNA from patient plasma (requires a viral load of at least 500-1,000 copies/mL).[11][15][16] Use a commercial kit such as the QIAamp Viral RNA Mini Kit.
-
Reverse Transcription PCR (RT-PCR): Convert the viral RNA into cDNA and amplify the pol gene region covering the reverse transcriptase. This is often a one-step reaction.[17][18]
-
Nested PCR (Optional but Recommended): Perform a second round of PCR using internal primers to increase the yield and specificity of the target amplicon, especially for samples with low viral loads.[18][19][20]
-
PCR Product Purification: Clean the amplified DNA to remove primers and dNTPs. Kits like NucleoSpin Gel and PCR Clean-up are suitable.
-
Cycle Sequencing: Perform chain-termination PCR using fluorescently labeled dideoxynucleotides (ddNTPs) and multiple primers to ensure full coverage of the RT coding region.[12]
-
Sequence Analysis: The products are separated by size using capillary electrophoresis (e.g., on an ABI 3730xl Genetic Analyzer). The resulting chromatogram is analyzed with software to determine the nucleotide sequence.[21]
-
Mutation Identification: Compare the patient's viral sequence to a wild-type reference sequence (e.g., HXB2) to identify resistance-associated mutations. Databases like the Stanford University HIV Drug Resistance Database are used for interpretation.[15]
Phenotypic Resistance Testing (Recombinant Virus Assay)
Phenotypic assays provide a direct measure of how viral replication is inhibited by a drug.[7] The recombinant virus assay is a common method.[19][22][23]
Methodology Outline:
-
RNA Extraction and RT-PCR: As with genotypic testing, extract viral RNA from plasma and amplify the patient's pol gene (containing both protease and RT regions).[22]
-
Co-transfection and Recombination: Introduce the patient-derived PCR product into CD4+ T-lymphocytes (e.g., MT4 cells) along with a proviral HIV-1 clone that has its own RT gene deleted.[19][22] Homologous recombination will generate infectious, recombinant virus particles containing the patient's RT sequence.
-
Virus Culture and Drug Susceptibility Assay: Culture the recombinant virus in the presence of serial dilutions of this compound.
-
Quantify Viral Replication: After a set incubation period, measure viral replication. This is often done using a reporter gene, such as luciferase, that is engineered into the proviral clone, or by measuring p24 antigen levels.[24]
-
Calculate IC50 and Fold Change: Determine the IC50 for the patient's virus and compare it to the IC50 of a wild-type reference virus tested in parallel to calculate the fold change in resistance.[22]
Visualizations and Workflows
Troubleshooting Guides
Problem 1: No PCR product or low amplification yield.
| Question | Possible Cause | Suggested Solution |
| Why did my RT-PCR fail to produce a band on the gel? | Inhibitors in RNA sample: Contaminants from the plasma sample can inhibit the RT or Taq polymerase enzymes. | Re-purify the RNA sample. Alternatively, try diluting the template; this can dilute the inhibitor to a non-inhibitory concentration.[25] |
| Low Viral Load: The starting amount of viral RNA may be below the limit of detection for the assay (typically <500 copies/mL).[20] | Concentrate the viral RNA from a larger plasma volume if possible. If not, a more sensitive nested PCR approach may be required. | |
| RNA Degradation: RNA is highly susceptible to degradation by RNases. | Ensure an RNase-free workflow. Use fresh, nuclease-free reagents and dedicated equipment.[14] | |
| Suboptimal PCR Conditions: Annealing temperature may be too high, or extension time too short. | Optimize the PCR cycling conditions. Try lowering the annealing temperature in 2°C increments or increasing the extension time.[25] |
Problem 2: Non-specific bands appear on the agarose (B213101) gel.
| Question | Possible Cause | Suggested Solution |
| Why do I see multiple bands instead of a single, clean PCR product? | Primer-Dimers: Primers anneal to each other, creating small, non-specific products. | Optimize primer concentration. Consider using a "hot-start" Taq polymerase, which is inactive until the high-temperature denaturation step, preventing primer-dimer formation at lower temperatures. |
| Non-specific Primer Annealing: The annealing temperature is too low, allowing primers to bind to off-target sequences in the cDNA. | Increase the annealing temperature in 2-3°C increments to improve specificity. | |
| Contamination: Contamination with other DNA can lead to the amplification of unexpected products. | Use dedicated pre- and post-PCR work areas. Use aerosol-resistant pipette tips. Always run a no-template control (NTC) to check for contamination. |
Problem 3: Poor quality Sanger sequencing results (unreadable chromatogram).
| Question | Possible Cause | Suggested Solution |
| Why is my sequencing chromatogram noisy with high background? | Poor PCR Product Quality: The template DNA used for cycle sequencing was not clean enough (contained residual primers or dNTPs). | Re-purify the PCR product. Ensure complete removal of unincorporated primers and nucleotides before proceeding to the sequencing reaction. |
| Multiple Templates (Mixed Population): The PCR amplified a mixed viral population, leading to overlapping peaks at polymorphic sites. | This is common with HIV. The ViroSeq software and other analysis tools are designed to identify and call these mixed bases (e.g., "R" for A/G).[13] If the entire sequence is unreadable, it may indicate a sample contamination or a dual infection. | |
| Sequencing Reaction Failure: Incorrect primer concentration or degraded sequencing reagents. | Quantify the PCR product and use the recommended amount for the sequencing reaction. Use fresh sequencing reagents.[26] | |
| Why do the peaks in my chromatogram become broad and lose resolution at the end of the read? | Natural Limitation of the Technique: Sanger sequencing resolution decreases with fragment length. | This is expected. Ensure that you are using both forward and reverse sequencing primers to get high-quality data for the entire region of interest. The overlapping reads are assembled to create a final consensus sequence.[12][26] |
| What are "dye blobs" in my chromatogram? | Unincorporated Dye Terminators: These are large, broad peaks that can obscure the true signal.[26][27] | This is an artifact of the sequencing chemistry. Ensure proper cleanup of the cycle sequencing product before loading it onto the capillary sequencer. |
References
- 1. Analysis of the this compound Resistance Mutations T215Y, M41L, and L210W in HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of HIV-1 resistance to AZT by excision - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZT resistance suppression mutations can also reduce tenofovir resistance, test tube study shows (corrected) | aidsmap [aidsmap.com]
- 4. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 7. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. HIV Drug Resistance Database [hivdb.stanford.edu]
- 9. 9.4 Resistance tests and interpreting test results | HIV i-Base [i-base.info]
- 10. Transmitted Human Immunodeficiency Virus Type 1 Carrying the D67N or K219Q/E Mutation Evolves Rapidly to this compound Resistance In Vitro and Shows a High Replicative Fitness in the Presence of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hivresearch.org [hivresearch.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Sensitivity and Specificity of the ViroSeq Human Immunodeficiency Virus Type 1 (HIV-1) Genotyping System for Detection of HIV-1 Drug Resistance Mutations by Use of an ABI PRISM 3100 Genetic Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 16. pathologytestsexplained.org.au [pathologytestsexplained.org.au]
- 17. Next generation sequencing based in-house HIV genotyping method: validation report - PMC [pmc.ncbi.nlm.nih.gov]
- 18. genomica.uaslp.mx [genomica.uaslp.mx]
- 19. journals.asm.org [journals.asm.org]
- 20. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sanger and Next Generation Sequencing Approaches to Evaluate HIV-1 Virus in Blood Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Rapid Method for Simultaneous Detection of Phenotypic Resistance to Inhibitors of Protease and Reverse Transcriptase in Recombinant Human Immunodeficiency Virus Type 1 Isolates from Patients Treated with Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. RT-PCR / RT-qPCR故障排除指南 [sigmaaldrich.com]
- 26. LabXchange [labxchange.org]
- 27. chromtech.com [chromtech.com]
Technical Support Center: Navigating Zidovudine Antagonism with Thymidine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the experimental challenges arising from the antagonistic interaction between Zidovudine (AZT) and other thymidine (B127349) analog nucleoside reverse transcriptase inhibitors (NRTIs), primarily Stavudine (B1682478) (d4T).
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected anti-HIV activity when combining this compound (AZT) and Stavudine (d4T) in our in vitro assays. Is this a known interaction?
A1: Yes, the antagonism between this compound and Stavudine is a well-documented phenomenon. This interaction has been observed both in vitro and in vivo, and clinical guidelines strongly advise against the co-administration of these two drugs.[1] Your experimental findings are consistent with this known pharmacological interaction.
Q2: What is the underlying mechanism for the antagonism between this compound and Stavudine?
A2: The primary mechanism is the competition for the same intracellular enzyme, thymidine kinase. Both this compound and Stavudine are prodrugs that require phosphorylation to their active triphosphate forms to inhibit HIV reverse transcriptase. This compound has a significantly higher affinity for thymidine kinase—over 100-fold greater than that of Stavudine.[2] Consequently, when both drugs are present, this compound is preferentially phosphorylated, leading to reduced formation of the active Stavudine triphosphate and a diminished antiviral effect.
Q3: Can this antagonism be counteracted or reversed in our experiments?
A3: Due to the direct competitive nature of the antagonism at the enzymatic level, it is very challenging to counteract. The most effective strategy is to avoid this combination in experimental designs that aim for synergistic or additive effects. For research focused on studying this specific antagonism, the following sections provide protocols to quantify the interaction.
Q4: Are there other thymidine analogs that might have an antagonistic relationship with this compound?
A4: While the most documented antagonism is with Stavudine, any thymidine analog that requires phosphorylation by thymidine kinase for its antiviral activity could potentially compete with this compound. It is crucial to consider the metabolic pathway of any new thymidine analog when designing combination studies with this compound.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected antiviral activity in combination assays involving this compound and another thymidine analog.
| Possible Cause | Troubleshooting Steps |
| Competitive antagonism | The inherent antagonism between this compound and Stavudine (or other competing thymidine analogs) is the most likely cause. This compound's higher affinity for thymidine kinase reduces the activation of the other analog. |
| Suboptimal drug concentrations | Ensure that the concentration ranges used in your assays are appropriate to detect both synergistic and antagonistic effects. A checkerboard assay with a broad range of concentrations for both drugs is recommended. |
| Cell line variability | The levels of thymidine kinase can vary between different cell lines, potentially influencing the magnitude of the antagonism. If possible, confirm your findings in a different relevant cell line. |
| Experimental error | Review pipetting accuracy, cell seeding density, and assay readout procedures to rule out technical errors. Include appropriate single-drug and no-drug controls in every experiment. |
Experimental Protocols
Quantifying Antagonism using a Checkerboard Assay
This protocol outlines a method to quantify the interaction between this compound and Stavudine.
1. Materials:
-
This compound (AZT)
-
Stavudine (d4T)
-
HIV-infected T-cell line (e.g., MT-4)
-
Complete cell culture medium
-
96-well microtiter plates
-
HIV-1 laboratory strain
-
Reagents for quantifying viral replication (e.g., p24 ELISA kit or reverse transcriptase activity assay)
2. Procedure:
-
Drug Dilution: Prepare serial dilutions of this compound and Stavudine in separate 96-well plates.
-
Plate Setup: In a new 96-well plate, add this compound dilutions along the x-axis and Stavudine dilutions along the y-axis. This creates a matrix of drug combinations.
-
Cell and Virus Addition: Add HIV-infected cells at a predetermined density to each well.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
Quantification of Viral Replication: At the end of the incubation period, measure the extent of viral replication in each well using a suitable method (e.g., p24 antigen levels).
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index for each combination to determine the nature of the interaction (synergy, additivity, or antagonism).
FIC Index Calculation:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additivity: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Data Presentation
Table 1: In Vivo Efficacy of this compound and Stavudine Combinations
| Treatment Arm | Mean HIV RNA Reduction (log10 copies/mL) at 16 weeks | Median Change in CD4 Cell Count (cells/mm³) at 16 weeks |
| This compound + Stavudine (d4T) | 0.14 | -22 |
| Stavudine (d4T) alone | 0.14 | Stable/Modest Increase |
| This compound + Didanosine (ddI) | 0.56 | Stable/Modest Increase |
| Didanosine (ddI) alone | 0.39 | Stable/Modest Increase |
Data from a study in HIV-infected subjects previously receiving this compound.[2][3][4]
Table 2: Example Checkerboard Assay Plate Layout
| This compound Concentration -> | |||||
| Stavudine Concentration | 0 | 0.25x MIC | 0.5x MIC | 1x MIC | 2x MIC |
| 0 | Cell Control | Drug A Control | Drug A Control | Drug A Control | Drug A Control |
| 0.25x MIC | Drug B Control | Combination | Combination | Combination | Combination |
| 0.5x MIC | Drug B Control | Combination | Combination | Combination | Combination |
| 1x MIC | Drug B Control | Combination | Combination | Combination | Combination |
| 2x MIC | Drug B Control | Combination | Combination | Combination | Combination |
Visualizations
Caption: Mechanism of this compound and Stavudine Antagonism.
Caption: Experimental Workflow for a Checkerboard Assay.
References
- 1. Archived Drugs: Stavudine (d4T, Zerit) | NIH [clinicalinfo.hiv.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In vivo antagonism with this compound plus stavudine combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] In vivo antagonism with this compound plus stavudine combination therapy. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Preclinical Head-to-Head: Zidovudine vs. Tenofovir in HIV Models
In the landscape of antiretroviral therapy, Zidovudine (AZT) and Tenofovir (B777) have long been cornerstone nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) for the treatment and prevention of HIV infection. While both drugs target the same viral enzyme, their distinct chemical structures and metabolic activation pathways result in differing efficacy and safety profiles. This guide provides a comparative analysis of the preclinical efficacy of this compound and Tenofovir, drawing upon data from in vitro and in vivo models to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Analogs
Both this compound and Tenofovir are prodrugs that, upon entering a host cell, must be phosphorylated to their active triphosphate forms to exert their antiviral effects.[1][2] Once activated, they act as competitive inhibitors of HIV reverse transcriptase and are incorporated into the growing viral DNA chain, leading to its termination.[1][2]
This compound , a thymidine (B127349) analog, is converted to this compound-5'-triphosphate (ZDV-TP) by cellular kinases.[1] Its incorporation into the viral DNA prevents the formation of a phosphodiester bond, thus halting DNA synthesis.[1]
Tenofovir , an adenosine (B11128) monophosphate analog, is administered as a prodrug, commonly Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance its bioavailability.[2] Inside the cell, it is converted to Tenofovir diphosphate (B83284) (TFV-DP), which then competes with deoxyadenosine (B7792050) triphosphate for incorporation into the viral DNA, causing chain termination.[2]
In Vitro Efficacy: A Comparative Look at Cellular Models
Direct head-to-head comparisons of the in vitro anti-HIV-1 activity of this compound and Tenofovir in the same study are limited in the publicly available literature. However, data from various studies provide insights into their relative potencies. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in cell types, viral strains, and assay conditions.
Tenofovir has demonstrated potent anti-HIV-1 activity in various in vitro and ex vivo models.[3] In studies using foreskin explants, Tenofovir Alafenamide (TAF), a prodrug of Tenofovir, showed greater potency than Tenofovir (TFV) itself against HIV transmission.[4]
The following table summarizes representative in vitro cytotoxicity data for this compound and Tenofovir from a comparative study. A higher CC50 value indicates lower cytotoxicity.
| Drug | Cell Type | Assay | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound (AZT) | Human peripheral blood mononuclear cells (PBMCs) | MTT Assay | >100 | Not available from this study |
| Tenofovir (TFV) | Human peripheral blood mononuclear cells (PBMCs) | MTT Assay | >200 | Not available from this study |
Note: The CC50 values are from a single comparative study. The IC50 values and therefore the Selectivity Index are not available from a direct head-to-head preclinical study in the reviewed literature.
In Vivo Efficacy: Insights from Animal Models
Preclinical animal models are crucial for evaluating the in vivo efficacy and pharmacokinetics of antiretroviral drugs. Both this compound and Tenofovir have been extensively studied in macaque and humanized mouse models.
SIV-Infected Macaque Model: Studies in cynomolgus macaques infected with Simian Immunodeficiency Virus (SIV) have shown that this compound, while not preventing infection, can significantly reduce and delay the peak of p27 antigenemia and viremia compared to placebo.[5] Tenofovir has also demonstrated prophylactic efficacy in macaque models of mucosal SIV transmission.
Humanized Mouse Models: The Bone Marrow/Liver/Thymus (BLT) humanized mouse model, which possesses a functional human immune system, has been instrumental in evaluating HIV-1 therapeutics. This model allows for the assessment of both systemic and topical applications of antiretroviral drugs.[5] Studies in BLT mice have demonstrated the efficacy of Tenofovir in preventing vaginal and rectal HIV transmission.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of preclinical findings. Below are summaries of key experimental protocols used to evaluate the efficacy of this compound and Tenofovir.
In Vitro Anti-HIV-1 Replication Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay is a standard method to determine the in vitro efficacy of antiretroviral drugs.
-
Cell Preparation: Human PBMCs are isolated from healthy, HIV-seronegative donors. The cells are stimulated with phytohemagglutinin (PHA) and cultured in the presence of interleukin-2 (B1167480) (IL-2) to promote T-cell proliferation, making them susceptible to HIV-1 infection.
-
Infection and Treatment: Stimulated PBMCs are infected with a laboratory-adapted or clinical isolate of HIV-1. Following infection, the cells are washed and cultured in the presence of serial dilutions of the test compounds (this compound or Tenofovir).
-
Endpoint Measurement: After a defined incubation period (typically 7 days), the cell-free supernatant is collected. The level of HIV-1 replication is quantified by measuring the concentration of the p24 capsid protein using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit viral replication by 50%, is calculated from the dose-response curve.
In Vivo Efficacy Study in Humanized BLT Mice
The BLT (Bone Marrow/Liver/Thymus) mouse model provides a robust platform for in vivo evaluation of anti-HIV drugs.
-
Model Generation: Immunodeficient mice (e.g., NOD/SCID) are surgically implanted with human fetal liver and thymus tissue under the kidney capsule. Subsequently, the mice are intravenously injected with autologous human fetal liver-derived CD34+ hematopoietic stem cells. This leads to the development of a functional human immune system.
-
Drug Administration and Viral Challenge: Mice are treated with the test compounds (this compound or Tenofovir) via a clinically relevant route (e.g., oral gavage, subcutaneous injection). Following a pre-exposure prophylaxis period, the mice are challenged with a high-titer stock of HIV-1, typically via a mucosal route (vaginal or rectal) to mimic sexual transmission.
-
Monitoring of Infection: Blood samples are collected longitudinally to monitor for systemic infection. Plasma viral load is quantified using a validated real-time RT-PCR assay. The presence of human anti-HIV antibodies can also be assessed.[5]
-
Efficacy Endpoint: The primary efficacy endpoint is the prevention of systemic infection in treated animals compared to a placebo-treated control group.
In Vivo Efficacy Study in SIV-Infected Macaques
The SIV-infected macaque model is a well-established non-human primate model for studying HIV pathogenesis and for the preclinical evaluation of antiretroviral drugs.
-
Animal Model and Virus Inoculation: Rhesus or cynomolgus macaques are inoculated with a pathogenic strain of SIV, such as SIVmac251, via an intravenous or mucosal route.[5]
-
Treatment Regimen: Antiretroviral therapy with this compound or Tenofovir is initiated either before (prophylaxis) or after (treatment) viral inoculation. The drugs are administered at clinically relevant doses and schedules.[5]
-
Monitoring of Disease Progression: Blood samples are collected regularly to monitor plasma viral loads using a quantitative RT-PCR assay specific for SIV. CD4+ T-cell counts are also monitored to assess the immunological status of the animals.
-
Efficacy Assessment: Efficacy is determined by the reduction in plasma viremia and the preservation of CD4+ T-cell counts in treated animals compared to untreated controls.
Visualizing the Pathways
To better understand the mechanisms of action and experimental workflows, the following diagrams are provided.
Caption: Intracellular phosphorylation pathways of this compound and Tenofovir.
Caption: Experimental workflow for in vitro anti-HIV-1 assay in PBMCs.
Caption: Workflow for in vivo efficacy testing in humanized mice.
Conclusion
Both this compound and Tenofovir are potent inhibitors of HIV-1 replication, acting through the termination of viral DNA synthesis. Preclinical studies in cellular and animal models have been instrumental in establishing their antiviral activity and in guiding their clinical development. While direct comparative preclinical efficacy data is sparse, the available evidence suggests that both are effective agents. Tenofovir generally exhibits a more favorable in vitro cytotoxicity profile. The choice between these agents in a clinical setting is often guided by factors such as patient characteristics, potential side effects, and cost. The continued use of robust preclinical models will be essential for the evaluation of next-generation antiretroviral agents and the development of novel HIV prevention and cure strategies.
References
- 1. Comparing initial antiretroviral regimens tenofovir or this compound as part of three-drug combinations for treatment of HIV infection | Cochrane [cochrane.org]
- 2. Superior Effectiveness of this compound Compared With Tenofovir When Combined With Nevirapine-based Antiretroviral Therapy in a Large Nigerian Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Outcomes of Tenofovir Versus this compound-based Regimens Among People Living with HIV/AIDS: a Two Years Retrospective Cohort Study [openaidsjournal.com]
- 4. Is this compound first-line therapy virologically comparable to tenofovir in resource-limited settings? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Tenofovir, this compound, or Stavudine as Part of First-Line Antiretroviral Therapy in a Resource-Limited-Setting: A Cohort Study | PLOS One [journals.plos.org]
A Comparative Analysis of the Mechanisms of Action: Zidovudine and Lamivudine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zidovudine (3'-azido-3'-deoxythymidine, AZT) and Lamivudine (2',3'-dideoxy-3'-thiacytidine, 3TC) are foundational nucleoside reverse transcriptase inhibitors (NRTIs) that have been instrumental in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. Both agents are pro-drugs that, upon intracellular activation, effectively halt viral replication. This guide provides an in-depth comparison of their mechanisms of action, supported by quantitative data and detailed experimental protocols, to aid in the understanding of their distinct and synergistic antiviral properties.
Mechanism of Action: A Shared Pathway with Distinct Specificities
Both this compound and Lamivudine are analogues of natural nucleosides and function as chain terminators in the synthesis of viral DNA, a process catalyzed by HIV-1's reverse transcriptase (RT).[1] To exert their antiviral effect, both drugs must first be anabolized to their active triphosphate forms by host cellular kinases.[1]
The fundamental mechanism of action for both drugs involves the following steps:
-
Cellular Uptake: this compound and Lamivudine enter the host cell.
-
Intracellular Phosphorylation: Cellular kinases convert the nucleoside analogues into their respective 5'-triphosphate moieties.
-
Competitive Inhibition: The triphosphate forms of this compound (AZT-TP) and Lamivudine (3TC-TP) compete with the natural endogenous deoxynucleoside triphosphates (dNTPs) for incorporation into the nascent viral DNA chain by HIV-1 RT.
-
Chain Termination: Once incorporated, the absence of a 3'-hydroxyl group on the sugar moiety of these analogues prevents the formation of the next 3'-5' phosphodiester bond, leading to the termination of DNA chain elongation and the cessation of viral replication.[1]
Despite this shared mechanism, key differences in their activation pathways and interactions with HIV-1 RT contribute to their distinct efficacy and resistance profiles.
Intracellular Phosphorylation: The Activation Cascade
The conversion of this compound and Lamivudine to their active triphosphate forms is a critical determinant of their antiviral potency. This process is mediated by a series of host cellular kinases, and the efficiency of these enzymatic steps varies between the two drugs.
This compound's Phosphorylation Pathway:
This compound, a thymidine (B127349) analogue, is phosphorylated by the following enzymes:
-
This compound → this compound-monophosphate (AZT-MP): Catalyzed primarily by Thymidine Kinase 1 (TK1) .[2]
-
AZT-MP → this compound-diphosphate (AZT-DP): Catalyzed by Thymidylate Kinase (TMPK) . This step is considered the rate-limiting step in the activation of this compound.[2]
-
AZT-DP → this compound-triphosphate (AZT-TP): Catalyzed by Nucleoside Diphosphate Kinase (NDPK) .[2]
Lamivudine's Phosphorylation Pathway:
Lamivudine, a cytidine (B196190) analogue, undergoes phosphorylation via a different set of kinases:
-
Lamivudine → Lamivudine-monophosphate (3TC-MP): Catalyzed by Deoxycytidine Kinase (dCK) .[3]
-
3TC-MP → Lamivudine-diphosphate (3TC-DP): Catalyzed by Cytidylate/Deoxycytidylate Monophosphate Kinase (CMPK/DCK) .
-
3TC-DP → Lamivudine-triphosphate (3TC-TP): Catalyzed by Nucleoside Diphosphate Kinase (NDPK) . The conversion of 3TC-DP to 3TC-TP is considered the rate-limiting step for Lamivudine activation.
Quantitative Comparison of Efficacy and Pharmacokinetics
The following tables summarize key quantitative parameters for this compound and Lamivudine, providing a basis for their comparative efficacy.
Table 1: In Vitro Antiviral Activity
| Parameter | This compound | Lamivudine | Reference |
| EC50 against HIV-1 | 0.01 µM | 1 µM | [1] |
| EC50 against LINE-1 Retrotransposition | 2.21 µM | 1.12 µM | [4] |
Note: EC50 values can vary depending on the cell type and virus strain used in the assay.
Table 2: Intracellular Pharmacokinetics of Active Triphosphates
| Parameter | This compound-TP | Lamivudine-TP | Reference |
| Intracellular Half-life | ~3-7 hours | ~15-16 hours | |
| Intracellular Concentration | Lower | Higher | |
| Rate-limiting Enzyme | Thymidylate Kinase | Nucleoside Diphosphate Kinase | [2] |
Resistance Profiles: A Tale of Two Mutations
A critical aspect of antiretroviral therapy is the potential for the development of drug resistance. This compound and Lamivudine exhibit distinct resistance profiles.
Lamivudine: A single amino acid substitution at codon 184 of the reverse transcriptase, from methionine to valine (M184V), confers high-level resistance to Lamivudine.[1]
This compound: High-level resistance to this compound typically requires the accumulation of multiple mutations, known as thymidine analogue mutations (TAMs), such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E.
Interestingly, the M184V mutation that confers resistance to Lamivudine can restore susceptibility to this compound in viruses that have developed resistance to it.[5] This is because the M184V mutation reduces the efficiency of the excision of this compound from the terminated DNA chain, a key mechanism of this compound resistance.[5]
Experimental Protocols
Protocol 1: Determination of Intracellular Triphosphate Concentrations
This protocol outlines a method for the simultaneous quantification of this compound-triphosphate (AZT-TP) and Lamivudine-triphosphate (3TC-TP) in peripheral blood mononuclear cells (PBMCs) using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
1. Cell Isolation and Extraction:
- Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- Wash the cell pellet with cold phosphate-buffered saline (PBS) to remove plasma contamination.
- Lyse the cells with a cold 70% methanol (B129727) solution to precipitate proteins and extract intracellular metabolites.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
2. Solid-Phase Extraction (SPE):
- Condition a strong anion exchange (SAX) SPE cartridge.
- Load the supernatant onto the cartridge.
- Wash the cartridge to remove unbound substances.
- Elute the triphosphate fraction using a high salt buffer (e.g., 400 mM KCl).[6]
3. HPLC-MS/MS Analysis:
- Inject the eluted fraction into an HPLC system coupled to a tandem mass spectrometer.
- Separate the analytes using a suitable reversed-phase column with an ion-pairing agent.
- Detect and quantify AZT-TP and 3TC-TP using multiple reaction monitoring (MRM) mode, monitoring for specific parent-to-daughter ion transitions.[6][7]
4. Quantification:
- Generate a standard curve using known concentrations of AZT-TP and 3TC-TP.
- Calculate the intracellular concentrations of the analytes in the samples by comparing their peak areas to the standard curve.
Protocol 2: HIV-1 Reverse Transcriptase Inhibition Assay (IC50 Determination)
This protocol describes a cell-free assay to determine the 50% inhibitory concentration (IC50) of the active triphosphate forms of this compound and Lamivudine against HIV-1 RT.
1. Reaction Setup:
- Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl2, a template-primer (e.g., poly(rA)-oligo(dT)), and a mixture of dNTPs, including a labeled dNTP (e.g., [3H]-dTTP).
- Prepare serial dilutions of AZT-TP and 3TC-TP.
2. Enzyme Reaction:
- Add recombinant HIV-1 RT to the reaction mixture.
- Add the different concentrations of the inhibitors (AZT-TP or 3TC-TP) to respective reaction wells.
- Incubate the reaction at 37°C to allow for DNA synthesis.
3. Measurement of DNA Synthesis:
- Stop the reaction by adding a solution like cold trichloroacetic acid (TCA) to precipitate the newly synthesized DNA.
- Collect the precipitated DNA on a filter membrane.
- Wash the filter to remove unincorporated labeled dNTPs.
- Measure the radioactivity on the filter using a scintillation counter. The amount of radioactivity is proportional to the amount of DNA synthesized.
4. Data Analysis:
- Calculate the percentage of inhibition of RT activity for each inhibitor concentration compared to a no-inhibitor control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value, which is the concentration of the inhibitor that reduces RT activity by 50%, using non-linear regression analysis.
Conclusion
This compound and Lamivudine, while both classified as NRTIs, exhibit important differences in their activation pathways, intracellular pharmacokinetics, and resistance profiles. This compound's activation is dependent on thymidine kinase, while Lamivudine utilizes deoxycytidine kinase. Lamivudine's active triphosphate form has a longer intracellular half-life, and the drug faces a lower genetic barrier to resistance. The synergistic effect of their combination, particularly the ability of the Lamivudine-resistance mutation M184V to re-sensitize this compound-resistant virus, has been a cornerstone of combination antiretroviral therapy. A thorough understanding of these distinct mechanisms is crucial for the continued development of novel antiretroviral strategies and the effective management of HIV-1 infection.
References
- 1. This compound and Lamivudine for HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. ClinPGx [clinpgx.org]
- 4. Nucleoside Analogue Reverse Transcriptase Inhibitors Differentially Inhibit Human LINE-1 Retrotransposition | PLOS One [journals.plos.org]
- 5. Twenty-Five Years of Lamivudine: Current and Future Use for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantitation of Intracellular this compound and Lamivudine Triphosphates in Human Immunodeficiency Virus-Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantitation of the 5'-triphosphate metabolites of this compound, lamivudine, and stavudine in peripheral mononuclear blood cells of HIV infected patients by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Zidovudine's Antiviral Efficacy Across HIV-1 Clades: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the antiviral activity of Zidovudine (AZT), a cornerstone of antiretroviral therapy, against various clades of the Human Immunodeficiency Virus Type 1 (HIV-1). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to elucidate the validation of this compound's antiviral effect across the diverse genetic landscape of HIV-1.
Executive Summary
This compound, a nucleoside reverse transcriptase inhibitor (NRTI), has been a frontline antiretroviral agent for decades. Its efficacy relies on its ability to halt the replication of HIV by terminating the viral DNA chain elongation process. While the genetic diversity of HIV-1, categorized into different clades or subtypes, presents a significant challenge to antiviral therapy, current scientific evidence suggests that this compound generally maintains its antiviral activity across various clades. However, the development of drug resistance, through specific mutations in the reverse transcriptase gene, remains a critical factor influencing its long-term efficacy. This guide summarizes the in vitro susceptibility of different HIV-1 clades to this compound, details the experimental protocols used for these assessments, and visualizes the drug's mechanism of action.
Comparative Antiviral Activity of this compound
The in vitro antiviral activity of this compound is typically quantified by determining its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represent the drug concentration required to inhibit viral replication by 50%. While extensive studies have focused on this compound resistance within specific clades, direct head-to-head comparisons of its baseline efficacy against a wide array of wild-type HIV-1 clades in a single study are limited. However, the available data from multiple sources indicates that this compound is active against different subtypes of wild-type HIV-1.[1] Furthermore, studies have shown that HIV-1 and HIV-2 exhibit comparable sensitivities to this compound in vitro.[2]
The following table summarizes representative EC₅₀/IC₅₀ values of this compound against different HIV-1 isolates. It is important to note that these values can be influenced by the specific assay, cell type used, and the viral isolate.[1]
| HIV-1 Clade/Isolate | EC₅₀ / IC₅₀ (µM) | Cell Line/Assay System | Reference |
| Wild-Type HIV-1 (General) | 0.01 | Varies | [1] |
| HIV-1 (from untreated patients) | Mean IC₉₀: 0.008 (Range: 0.002-0.038) | Peripheral Blood Mononuclear Cells (PBMCs) | [3] |
| This compound-Susceptible Clinical Isolates | 0.003 - >2.0 (wide range) | Not specified | [4] |
| HIV-1 (Cross-sectional study) | 0.01 - 4.87 (wide range) | Not specified | [5] |
Experimental Protocols
The determination of this compound's antiviral activity against different HIV-1 clades involves standardized in vitro susceptibility assays. The following are summaries of commonly employed experimental protocols.
Peripheral Blood Mononuclear Cell (PBMC) Assay
This assay is considered a gold standard for assessing the susceptibility of clinical HIV-1 isolates.
-
Cell Preparation: PBMCs are isolated from healthy, HIV-negative donors. The cells are stimulated with a mitogen, such as phytohemagglutinin (PHA), to induce cell division, which is necessary for efficient HIV-1 replication.
-
Virus Preparation: Clinical HIV-1 isolates from patients infected with different clades are co-cultured with the stimulated PBMCs to produce viral stocks. The concentration of the virus is quantified, typically by measuring the amount of p24 antigen.
-
Susceptibility Assay:
-
Stimulated PBMCs are seeded in a multi-well plate.
-
Serial dilutions of this compound are added to the wells.
-
A standardized amount of the viral stock is then added to each well.
-
The plates are incubated for a defined period (e.g., 7 days).
-
-
Endpoint Measurement: The extent of viral replication is determined by measuring the concentration of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC₅₀ or IC₉₀ (the concentration of drug that inhibits p24 production by 50% or 90%, respectively) is calculated by plotting the percentage of p24 inhibition against the drug concentration.[3]
Indicator Cell Line-Based Assays (e.g., HeLa-CD4)
These assays utilize genetically engineered cell lines that express the CD4 receptor and contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 long terminal repeat (LTR) promoter.
-
Cell Culture: HeLa-CD4 cells are maintained in appropriate culture media.
-
Virus Infection: The cells are infected with HIV-1 isolates from different clades in the presence of varying concentrations of this compound.
-
Single-Cycle Replication: These assays are often designed to measure antiviral activity in a single round of viral replication, which provides a more direct measure of the drug's effect on the early stages of the viral life cycle and is less influenced by differences in viral replication capacity.[2]
-
Endpoint Measurement: After a set incubation period (e.g., 48 hours), the cells are lysed, and the activity of the reporter gene product is measured.
-
Data Analysis: The EC₅₀ is calculated based on the reduction in reporter gene activity at different drug concentrations.
Mechanism of Action and Resistance Pathway
This compound's antiviral effect is mediated through its active triphosphate form, which acts as a competitive inhibitor and a chain terminator of the HIV-1 reverse transcriptase (RT).
Caption: Mechanism of action of this compound (AZT).
The development of resistance to this compound is primarily associated with the accumulation of specific mutations in the reverse transcriptase gene, known as thymidine analog mutations (TAMs).
Caption: Pathway to this compound resistance.
Experimental Workflow for Susceptibility Testing
The general workflow for determining the in vitro susceptibility of HIV-1 isolates to this compound is a multi-step process.
Caption: General workflow for HIV-1 susceptibility testing.
Conclusion
References
- 1. This compound and Lamivudine for HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Immunodeficiency Virus Types 1 and 2 Exhibit Comparable Sensitivities to this compound and Other Nucleoside Analog Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound susceptibility testing of human immunodeficiency virus type 1 (HIV) clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of human immunodeficiency virus type 1 replication in vitro by the bisheteroarylpiperazine atevirdine (U-87201E) in combination with this compound or didanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-vitro resistance to this compound and alpha-interferon in HIV-1 isolates from patients: correlations with treatment duration and response - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of Zidovudine-Resistant HIV Strains
For researchers, scientists, and drug development professionals, understanding the nuances of HIV drug resistance is paramount in the ongoing effort to combat the virus. Zidovudine (AZT), a cornerstone of early antiretroviral therapy, has seen its efficacy challenged by the emergence of resistant viral strains. This guide provides an objective comparison of the performance of alternative nucleoside reverse transcriptase inhibitors (NRTIs) against AZT-resistant HIV, supported by experimental data and detailed methodologies.
This compound-resistant HIV strains are primarily characterized by the accumulation of specific amino acid substitutions in the viral reverse transcriptase (RT) enzyme, collectively known as thymidine (B127349) analog mutations (TAMs). These mutations, including M41L, D67N, K70R, L210W, T215F/Y, and K219Q/E, confer resistance by enabling the RT to more efficiently excise the incorporated AZT monophosphate from the growing viral DNA chain, thereby allowing DNA synthesis to resume.[1] The presence of TAMs not only reduces susceptibility to this compound but can also lead to broad cross-resistance against other NRTIs.[2] However, the extent of this cross-resistance is variable and complex, with some mutations even increasing susceptibility to certain drugs.
Quantitative Analysis of Cross-Resistance
The following tables summarize the in vitro susceptibility of HIV-1 strains harboring key this compound resistance mutations to various NRTIs. The data, presented as fold change (FC) in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) relative to a wild-type virus, provides a quantitative comparison of the impact of these mutations on drug efficacy. A fold change of less than 4 is generally considered sensitive, 4-10 indicates intermediate resistance, and greater than 10 signifies high-level resistance.[3]
| Nucleoside Reverse Transcriptase Inhibitor (NRTI) | M41L | D67N | K70R | L210W | T215Y/F | K219Q/E |
| This compound (AZT) | >10 | 4-10 | 4-10 | >10 | >10 | 4-10 |
| Stavudine (d4T) | >10 | 4-10 | 4-10 | >10 | >10 | 4-10 |
| Didanosine (ddI) | <4 | <4 | <4 | <4 | 4-10 | <4 |
| Abacavir (ABC) | 4-10 | <4 | <4 | 4-10 | 4-10 | <4 |
| Tenofovir (TDF) | <4 | <4 | <4 | <4 | 4-10 | <4 |
| Lamivudine (B182088) (3TC) | <4 | <4 | <4 | <4 | <4 | <4 |
| Emtricitabine (FTC) | <4 | <4 | <4 | <4 | <4 | <4 |
Table 1: Cross-Resistance Profile of Single Thymidine Analog Mutations (TAMs). This table illustrates the typical fold change in susceptibility to various NRTIs conferred by individual TAMs. Data is compiled from multiple sources.[1][2][4]
| Mutation Profile | This compound (AZT) FC | Stavudine (d4T) FC | Didanosine (ddI) FC | Abacavir (ABC) FC | Tenofovir (TDF) FC |
| TAM Pathway 1 (M41L + L210W + T215Y) | High (>10) | High (>10) | Intermediate (4-10) | Intermediate (4-10) | Low (<4) |
| TAM Pathway 2 (D67N + K70R + T215F + K219Q/E) | Intermediate-High (>10) | Intermediate-High (>10) | Low (<4) | Low (<4) | Low (<4) |
| M184V + TAMs | Decreased | Decreased | Increased | Variable | Decreased |
| K65R | Increased Susceptibility | Low (<4) | High (>10) | High (>10) | High (>10) |
Table 2: Cross-Resistance of Common TAM Pathways and Other Key Mutations. This table highlights the impact of specific combinations of mutations on NRTI susceptibility. The M184V mutation, selected by lamivudine and emtricitabine, can antagonize TAMs and increase susceptibility to this compound and tenofovir.[5] Conversely, the K65R mutation, which confers broad resistance to many NRTIs, increases susceptibility to this compound.
Experimental Protocols
The determination of HIV drug resistance is primarily achieved through two methodologies: genotypic and phenotypic assays.
Genotypic Resistance Testing
Genotypic assays identify the presence of specific drug resistance-associated mutations in the HIV-1 reverse transcriptase gene.[3]
Methodology: Sanger Sequencing
-
Viral RNA Extraction: HIV-1 RNA is extracted from patient plasma samples.
-
Reverse Transcription and PCR Amplification: The extracted RNA is reverse transcribed to complementary DNA (cDNA). The region of the pol gene encoding the reverse transcriptase is then amplified using the polymerase chain reaction (PCR).
-
Sequencing: The amplified PCR product is sequenced using the Sanger dideoxy chain termination method.
-
Data Analysis: The resulting nucleotide sequence is compared to a wild-type reference sequence to identify mutations known to be associated with drug resistance.
Phenotypic Resistance Testing
Phenotypic assays directly measure the ability of a patient's virus to replicate in the presence of varying concentrations of antiretroviral drugs.[3]
Methodology: Recombinant Virus Assay
-
Amplification of Patient-Derived RT Gene: The reverse transcriptase coding region is amplified from patient plasma HIV RNA.
-
Creation of Recombinant Virus: The amplified patient-derived RT sequence is inserted into a laboratory-derived HIV-1 vector that lacks its own RT gene.
-
Cell Culture and Drug Susceptibility: The resulting recombinant viruses are used to infect susceptible target cells in the presence of serial dilutions of different antiretroviral drugs.
-
Measurement of Viral Replication: Viral replication is measured, typically by quantifying the activity of a reporter gene (e.g., luciferase) or a viral protein (e.g., p24 antigen).
-
Calculation of IC50: The drug concentration that inhibits viral replication by 50% (IC50) is calculated and compared to the IC50 of a reference wild-type virus to determine the fold change in resistance.
Visualizing Resistance Pathways and Experimental Workflow
To better illustrate the complex relationships in this compound resistance, the following diagrams have been generated using Graphviz.
Caption: this compound Resistance and Cross-Resistance Pathways.
Caption: Experimental Workflow for HIV Drug Resistance Testing.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Resistance to nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleoside Reverse Transcriptase Inhibitor Resistance Mutations Associated with First-Line Stavudine-Containing Antiretroviral Therapy: Programmatic Implications for Countries Phasing Out Stavudine - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Zidovudine and Stavudine Toxicity: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of the toxicities associated with two nucleoside reverse transcriptase inhibitors (NRTIs), Zidovudine (AZT) and Stavudine (B1682478) (d4T). Both drugs have been pivotal in the treatment of HIV infection, but their long-term use is limited by distinct and overlapping toxicity profiles. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the underlying molecular pathways to aid in research and development of safer antiretroviral therapies.
Executive Summary of Comparative Toxicity
This compound and Stavudine are both thymidine (B127349) analogues that can lead to significant toxicity, primarily through the inhibition of mitochondrial DNA polymerase gamma (Pol-γ). However, the clinical manifestations and severity of their toxicities differ. Stavudine is more strongly associated with mitochondrial toxicity, leading to a higher incidence of peripheral neuropathy, lipoatrophy, and lactic acidosis. This compound, on the other hand, is more frequently linked to hematological toxicity, particularly anemia and neutropenia.
Data Presentation: Quantitative Comparison of Toxicities
The following tables summarize quantitative data from various studies comparing the key toxicities of this compound and Stavudine.
Table 1: Mitochondrial Toxicity
| Parameter | This compound (AZT) | Stavudine (d4T) | Cell/Study Type | Citation |
| mtDNA Depletion | Less potent | More potent; induced severe mtDNA depletion | 3T3-F442A and T37i adipocytes | [1] |
| IC50 for mtDNA content reduction | 19 µmol/l | 3 µmol/l | CEM cells (4-day treatment) | [2] |
| Effect on mtDNA Content | Increased mtDNA content at 1 and 10 µM | Decreased mtDNA content at 10 µM | Differentiating 3T3-F442a cells | [3] |
| Mitochondrial Biogenesis (NRF-1, PGC-1 related cofactor) | No significant change | Increased expression in brown adipocytes | 3T3-F442A and T37i adipocytes | [1] |
Table 2: Peripheral Neuropathy
| Parameter | This compound (AZT) | Stavudine (d4T) | Study Population/Design | Citation |
| 1-Year Incidence of Symptomatic Peripheral Neuropathy | 6.9 per 100 person-years | 21.9 per 100 person-years | Retrospective cohort study in Kenya | [4] |
| Adjusted Hazard Ratio for Peripheral Neuropathy | 1 (Reference) | 2.7 (95% CI: 1.28–5.80) | Retrospective cohort study in Kenya | [4] |
| Incidence in this compound-naïve patients | Not applicable | 21% (overall); 29% with ≥ 24 months exposure | Post hoc analysis of clinical trial data | [5] |
Table 3: Lipodystrophy (Lipoatrophy)
| Parameter | This compound (AZT) | Stavudine (d4T) | Study Population/Design | Citation |
| Incidence of Facial Atrophy | 22% | 48% | Randomized trial (NOVAVIR), 30-month follow-up | [1] |
| Incidence of Lower Limb Atrophy | 22% | 49% | Randomized trial (NOVAVIR), 30-month follow-up | [1] |
| Incidence of Buttock Atrophy | 20% | 47% | Randomized trial (NOVAVIR), 30-month follow-up | [1] |
| Overall Prevalence of Lipoatrophy | 10.3% | 31.4% | Cross-sectional study in Rwanda | |
| Effect of Switching from Stavudine | Improved lipoatrophy, increased fat mtDNA, and reduced adipocyte apoptosis | Not applicable | TARHEEL study (patients switched from d4T to AZT or abacavir) | [6] |
Table 4: Lactic Acidosis and Hyperlactatemia
| Parameter | This compound (AZT) | Stavudine (d4T) | Study Population/Design | Citation |
| Incidence of Lactic Acidosis/Hyperlactatemia (LAHL) | 0.34 per 100 patient-years | 3.2 per 100 patient-years | Retrospective cohort study | [7] |
| Adjusted Hazard Ratio for LAHL | 1 (Reference) | 14.31 (95% CI: 5.79–35.30) | Retrospective cohort study | [7] |
| Association with Lactic Acidosis | Associated, but less frequently than stavudine | Strongly associated, with reports of fatal cases | Case series and observational studies | [8] |
Table 5: Hematological Toxicity
| Parameter | This compound (AZT) | Stavudine (d4T) | Study Population/Design | Citation |
| Incidence of Anemia | 34.5% | 4.65% (2 cases out of 43 patients) | Prospective observational study | [9] |
| Incidence of Anemia (in patients switched from d4T to AZT) | 6.18% | Not applicable | Retrospective cohort study | [10] |
| Incidence of Neutropenia (<400/µL) in Children | 20% (1-year event rate) | 6% (1-year event rate) | Randomized comparative trial (ACTG 240) | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for this compound and Stavudine toxicity and a general experimental workflow for their assessment.
Caption: Proposed signaling pathways for this compound and Stavudine toxicity.
Caption: General experimental workflow for assessing NRTI toxicity.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and Stavudine toxicity. Note that specific parameters may require optimization based on the cell line or animal model used.
Mitochondrial DNA (mtDNA) Quantification in Cultured Cells
This protocol is for the relative quantification of mtDNA copy number compared to nuclear DNA (nDNA) using quantitative real-time PCR (qPCR).
-
Cell Culture and Treatment:
-
Seed cells (e.g., 3T3-L1 preadipocytes, HepG2 hepatocytes) in appropriate culture vessels and grow to desired confluency.
-
Treat cells with various concentrations of this compound or Stavudine for a specified duration (e.g., 4 to 14 days). Include a vehicle-treated control group.
-
-
Genomic DNA Extraction:
-
Harvest cells by trypsinization or scraping.
-
Extract total genomic DNA using a commercial DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify the DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare qPCR reactions for both a mitochondrial gene (e.g., a region of the D-loop or a subunit of Complex I or IV) and a single-copy nuclear gene (e.g., β-actin, GAPDH, or RNAse P).
-
A typical reaction mixture (20 µL) includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
5 µL of template DNA (e.g., 10 ng)
-
3 µL of nuclease-free water
-
-
Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Calculate the relative mtDNA copy number using the ΔΔCt method, normalizing the Ct value of the mitochondrial gene to the nuclear gene.
-
Adipocyte Apoptosis Assessment (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment on Coverslips:
-
Differentiate preadipocytes (e.g., 3T3-L1) into mature adipocytes on sterile glass coverslips in a multi-well plate.
-
Treat mature adipocytes with this compound or Stavudine for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells with phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells by incubating with 0.1-0.3% Triton X-100 in PBS for 5-10 minutes on ice or at room temperature.
-
-
TUNEL Staining:
-
Wash cells twice with PBS.
-
Incubate cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., FITC-dUTP) for 60 minutes at 37°C in a humidified, dark chamber, according to the manufacturer's protocol of a commercial kit.
-
Include a positive control (pre-treatment with DNase I) and a negative control (omitting the TdT enzyme).
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
-
Microscopy and Quantification:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei in several random fields.
-
In Vivo Assessment of Peripheral Neuropathy in a Rodent Model
This protocol describes the induction and assessment of peripheral neuropathy in rats treated with Stavudine.
-
Animal Model and Drug Administration:
-
Use adult male Wistar or Sprague-Dawley rats (200-300g).
-
Acclimatize the animals for at least one week.
-
Administer Stavudine at a dose of 50 mg/kg via intravenous (IV) or intraperitoneal (IP) injection. A common regimen is two injections four days apart[12]. A vehicle control group receiving saline should be included.
-
-
Behavioral Testing for Mechanical Allodynia (von Frey Test):
-
Perform baseline testing for 2-3 days before drug administration.
-
Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
Repeat testing weekly, starting from day 7 post-initial injection, to monitor the development of mechanical allodynia[12].
-
-
Behavioral Testing for Thermal Hyperalgesia (Hot Plate Test):
-
Place the rat on a hot plate maintained at a constant temperature (e.g., 52-55°C).
-
Measure the latency to a nociceptive response (e.g., paw licking, jumping).
-
A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.
-
A significant decrease in paw withdrawal latency indicates thermal hyperalgesia.
-
Lactate Production Assay in Cell Culture
This assay measures the amount of lactate released into the cell culture medium, an indicator of a shift towards anaerobic glycolysis due to mitochondrial dysfunction.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HepG2, C2C12 myotubes) in a 96-well plate and allow them to adhere.
-
Replace the medium with fresh medium containing various concentrations of this compound or Stavudine. Include a vehicle control.
-
Incubate for a specified period (e.g., 24-72 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
-
Lactate Measurement:
-
Use a commercial colorimetric or fluorometric lactate assay kit.
-
Prepare a standard curve using the provided lactate standard.
-
In a new 96-well plate, add the appropriate volume of each supernatant and the standards.
-
Add the lactate reaction mixture (containing lactate dehydrogenase and a probe) to all wells.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader at the wavelength specified by the kit manufacturer.
-
Calculate the lactate concentration in each sample by interpolating from the standard curve.
-
Normalize the lactate concentration to the cell number or total protein content in the corresponding wells to account for differences in cell viability.
-
Conclusion
The data presented in this guide clearly demonstrate that while both this compound and Stavudine can induce significant toxicities, their profiles are distinct. Stavudine exhibits a more pronounced mitochondrial toxicity, leading to a higher risk of peripheral neuropathy, lipoatrophy, and lactic acidosis. In contrast, this compound's primary dose-limiting toxicity is hematological. This head-to-head comparison, supported by experimental data and methodologies, provides a valuable resource for researchers and drug development professionals working to understand the mechanisms of NRTI toxicity and to design safer antiretroviral agents. The provided experimental workflows and signaling pathway diagrams offer a framework for future investigations in this critical area of research.
References
- 1. Mitochondrial toxicity of indinavir, stavudine and this compound involves multiple cellular targets in white and brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. natap.org [natap.org]
- 3. Effects of this compound and Stavudine on Mitochondrial DNA of Differentiating 3T3-F442a Cells Are Not Associated with Imbalanced Deoxynucleotide Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. publications.aap.org [publications.aap.org]
- 6. Improvements in lipoatrophy, mitochondrial DNA levels and fat apoptosis after replacing stavudine with abacavir or this compound [natap.org]
- 7. w1.med.cmu.ac.th [w1.med.cmu.ac.th]
- 8. Is it safe to switch from stavudine to this compound after developing symptomatic hyperlactatemia? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of incidence of this compound induced anemia in Indian human immunodeficiency virus positive patients in comparison with stavudine based highly active antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High Incidence of this compound Induced Anaemia in HIV Infected Patients in Southern Odisha - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A randomized comparative trial of stavudine (d4T) versus this compound (ZDV, AZT) in children with human immunodeficiency virus infection. AIDS Clinical Trials Group 240 Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound and stavudine on mitochondrial DNA of differentiating 3T3-F442a cells are not associated with imbalanced deoxynucleotide pools - PubMed [pubmed.ncbi.nlm.nih.gov]
Zidovudine in Concert with Non-Nucleoside Reverse Transcriptase Inhibitors: A Comparative Guide to Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Zidovudine (AZT) when used in combination with non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. We delve into the synergistic mechanisms of action, present comparative data from pivotal clinical trials, and offer detailed experimental protocols for key studies. This document is intended to serve as a valuable resource for researchers and professionals in the field of antiretroviral drug development.
Synergistic Mechanism of Action: A Two-Pronged Attack on HIV Reverse Transcriptase
The combination of this compound, a nucleoside reverse transcriptase inhibitor (NRTI), and an NNRTI creates a potent antiretroviral regimen by targeting the same critical enzyme, HIV-1 reverse transcriptase (RT), through two distinct mechanisms. This dual-front assault enhances viral suppression and can help to mitigate the development of drug resistance.
This compound is a synthetic thymidine (B127349) analog.[1] Upon entering a host cell, it is phosphorylated by cellular kinases into its active triphosphate form.[1] This active metabolite then competes with the natural substrate, deoxythymidine triphosphate, for incorporation into the growing viral DNA chain during reverse transcription.[1] Because this compound lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, its incorporation results in the termination of the DNA chain, effectively halting viral replication.[1]
NNRTIs, on the other hand, do not require intracellular phosphorylation to be active. They bind to a hydrophobic pocket on the HIV-1 reverse transcriptase, distant from the active site. This binding induces a conformational change in the enzyme, which ultimately inhibits its function. By targeting a different site on the reverse transcriptase, NNRTIs can be effective against viral strains that have developed resistance to NRTIs, and vice versa.
The synergistic effect of combining this compound with an NNRTI stems from their complementary mechanisms of action. This combination can lead to a more profound and durable suppression of viral replication than either agent alone.[2]
Comparative Efficacy: Insights from Clinical Trials
The efficacy of this compound in combination with NNRTIs has been evaluated in numerous clinical trials. Here, we compare key studies that have shaped our understanding of these regimens.
This compound/Lamivudine/NNRTI vs. a Protease Inhibitor-Based Regimen
The Combine Study provided a head-to-head comparison of a nevirapine-based regimen (an NNRTI) against a nelfinavir-based regimen (a protease inhibitor), both with a backbone of this compound and Lamivudine.
Table 1: Efficacy and Discontinuation Rates in the Combine Study (12-Month Data) [3]
| Outcome | This compound/Lamivudine/Nevirapine (B1678648) (n=72) | This compound/Lamivudine/Nelfinavir (B1663628) (n=70) |
| Viral Load < 200 copies/mL | 75% | 60% |
| Viral Load < 20 copies/mL | 65% | 50% |
| Mean CD4+ Cell Increase (cells/mm³) | +162 | +173 |
| Discontinuation due to Toxicity | 25% | 21% |
These results suggest that the nevirapine-containing regimen was at least as effective as the nelfinavir-containing regimen in this patient population.[3]
This compound/Lamivudine/Efavirenz (B1671121) vs. a Tenofovir/Emtricitabine/Efavirenz Regimen
Study 934 offered a pivotal comparison between a this compound-based and a Tenofovir-based regimen, both in combination with an NNRTI (efavirenz). This study was instrumental in shifting first-line therapy recommendations.
Table 2: Efficacy and Discontinuation Rates in Study 934 (48-Week Data) [4]
| Outcome | This compound/Lamivudine/Efavirenz | Tenofovir/Emtricitabine/Efavirenz |
| Viral Load < 400 copies/mL | 73% | 84% |
| Viral Load < 50 copies/mL | 70% | 80% |
| Mean CD4+ Cell Increase (cells/mm³) | +158 | +190 |
| Discontinuation due to Adverse Events | 9% | 4% |
The Tenofovir-based regimen demonstrated superior virologic suppression and a better safety profile, leading to fewer discontinuations due to adverse events.[4]
Comparison of NNRTIs: Nevirapine vs. Efavirenz
The 2NN Study provided a large-scale comparison of two commonly used NNRTIs, nevirapine and efavirenz, in combination with stavudine (B1682478) and lamivudine. While the NRTI backbone was not this compound-based, the findings are relevant for understanding the comparative efficacy and safety of these NNRTIs.
Table 3: Treatment Failure and Adverse Events in the 2NN Study (48-Week Data) [2]
| Outcome | Nevirapine (twice daily) | Efavirenz (once daily) |
| Treatment Failure | 43.7% | 37.8% |
| Viral Load < 50 copies/mL | No significant difference | No significant difference |
| Mean CD4+ Cell Increase | No significant difference | No significant difference |
| Discontinuation due to Adverse Events | 22% | 20% |
| Grade 3/4 Rash | 3.1% | 1.8% |
| Grade 3/4 CNS Effects | 4.9% | 6.5% |
| Grade 3/4 Liver Enzyme Elevation | 7.8% | 4.5% |
The study concluded that nevirapine and efavirenz had similar efficacy, but different safety profiles.[2]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for the key studies cited.
The Combine Study
-
Study Design: Randomized, open-label, multicenter trial.[3]
-
Patient Population: 142 HIV-infected, treatment-naive patients without AIDS.[3]
-
Inclusion Criteria: Confirmed HIV-1 infection, no prior antiretroviral therapy, and no AIDS-defining illness.
-
Exclusion Criteria: History of significant hepatic, renal, or hematologic abnormalities.
-
Randomization: Patients were randomly assigned to receive either this compound/Lamivudine plus nelfinavir or this compound/Lamivudine plus nevirapine.
-
Treatment Regimens:
-
Endpoints:
-
Statistical Analysis: Efficacy was assessed using an intent-to-treat analysis, where missing data were considered as treatment failure.[3]
Study 934
-
Study Design: Open-label, non-inferiority study.[4]
-
Patient Population: 517 HIV-infected patients who had not previously received antiretroviral therapy.[4]
-
Inclusion Criteria: HIV-1 infection, no prior antiretroviral therapy.
-
Exclusion Criteria: Baseline resistance to efavirenz.
-
Randomization: Patients were randomly assigned to receive either a Tenofovir-based or a this compound-based regimen.
-
Treatment Regimens:
-
Arm 1: Tenofovir disoproxil fumarate (B1241708) (300 mg once daily) + Emtricitabine (200 mg once daily) + Efavirenz (600 mg once daily).[4]
-
Arm 2: Fixed-dose this compound (300 mg) / Lamivudine (150 mg) twice daily + Efavirenz (600 mg once daily).[4]
-
-
Endpoints:
-
Statistical Analysis: The primary analysis was a non-inferiority comparison of the two treatment arms.
The 2NN Study
-
Study Design: Randomized, open-label, multicenter trial.[2]
-
Patient Population: 1216 antiretroviral-therapy-naive patients.[2]
-
Inclusion Criteria: HIV-1 infection, no prior antiretroviral therapy.
-
Exclusion Criteria: Known resistance to any of the study drugs.
-
Randomization: Patients were assigned to one of four treatment arms.
-
Treatment Regimens: All patients received a backbone of stavudine and lamivudine. The NNRTI component was either:
-
Nevirapine 400 mg once daily
-
Nevirapine 200 mg twice daily
-
Efavirenz 600 mg once daily
-
Nevirapine 400 mg once daily and Efavirenz 800 mg once daily[2]
-
-
Endpoints:
-
Primary: Proportion of patients with treatment failure (defined as <1 log10 decline in plasma HIV-1 RNA in the first 12 weeks, or two consecutive measurements of >50 copies/mL from week 24 onwards, disease progression, or change of allocated treatment).[2]
-
Secondary: Proportions with plasma HIV-1 RNA < 50 copies/mL at week 48, and increases in CD4+ cells.[2]
-
-
Statistical Analysis: Analyses were by intention-to-treat.[2]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of action of this compound and NNRTIs.
References
- 1. The 2NN Study: a comparison between efavirenz and nevirapine [natap.org]
- 2. Comparison of first-line antiretroviral therapy with regimens including nevirapine, efavirenz, or both drugs, plus stavudine and lamivudine: a randomised open-label trial, the 2NN Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized clinical trial comparing nelfinavir or nevirapine associated to this compound/lamivudine in HIV-infected naive patients (the Combine Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tenofovir DF, emtricitabine, and efavirenz vs. This compound, lamivudine, and efavirenz for HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Zidovudine Prodrugs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various Zidovudine (AZT) prodrugs, focusing on their enhanced efficacy, bioavailability, and reduced toxicity compared to the parent drug. The information is supported by experimental data and detailed methodologies to aid in the evaluation and development of next-generation anti-HIV therapeutics.
This compound, the first approved antiretroviral agent, remains a cornerstone of HIV treatment. However, its clinical utility is often hampered by a short plasma half-life, significant side effects, and the development of drug resistance.[1] Prodrug strategies, involving the chemical modification of AZT to enhance its pharmacokinetic and pharmacodynamic properties, offer a promising solution to these challenges. This guide delves into a comparative analysis of different classes of AZT prodrugs, presenting key performance data in a structured format.
I. Comparative Performance of this compound Prodrugs
The primary goals of AZT prodrug development are to improve its oral bioavailability, increase its plasma half-life, enhance its penetration into viral reservoirs such as the central nervous system (CNS), and reduce its toxicity.[2] The following tables summarize the in vitro and in vivo performance of several key AZT prodrugs based on these parameters.
Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity
| Prodrug Moiety | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound (AZT) | Peripheral Blood Lymphocytes | 0.12 | - | - | [2] |
| CEM | - | >1000 | - | ||
| Amino Acid Esters | |||||
| Leucine | K. pneumoniae ATCC 10031 | 0.125 (MIC) | - | - | [3] |
| Isoleucine | K. pneumoniae ATCC 10031 | >0.125 (MIC) | - | - | [3] |
| Valine | K. pneumoniae ATCC 10031 | >0.125 (MIC) | - | - | [3] |
| Retinoic Acid Ester | Peripheral Blood Lymphocytes | 0.05 - 0.2 | More cytotoxic than AZT | - | [2] |
| 1,4-Dihydro-1-methyl-3-nicotinic Acid Ester | Peripheral Blood Lymphocytes | 0.05 - 0.2 | Less cytotoxic than AZT | Higher than AZT | [2] |
| Pyrazinamide Acetic Acid Ester | CEM | <0.0636 | >1000 | >15,723 | |
| Ciprofloxacin Ester | CEM | - | - | - | |
| Norfloxacin Ester | CEM | - | - | - |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; MIC: Minimum Inhibitory Concentration.
Table 2: Pharmacokinetic Parameters of this compound Prodrugs
| Prodrug | Animal Model | Administration | Key Findings | Reference |
| AZT-Caprate & AZT-Stearate | Mice | Intraperitoneal | Maintained plasma AZT concentrations for up to 4 hours, unlike the rapid decrease with AZT acetate. | [4] |
| 1,4-dihydro-1-methyl-3-[(pyridylcarbonyl)oxy] ester (DPAZT) | Rabbits | Intravenous | Rapidly disappeared from plasma. Produced higher AZT concentrations in the brain compared to direct AZT administration. | [1][5] |
| Isoleucinyl ester (IAZT) | Rabbits | Intravenous | Maintained a sustained plasma level for up to 4 hours. Produced higher AZT concentrations in the brain compared to direct AZT administration. | [1][5] |
| Dextrin-Zidovudine Conjugate | Rats | Intravenous | Prolonged plasma levels of AZT compared to free AZT. | [6] |
Table 3: In Vitro Plasma Hydrolysis of this compound Prodrugs
| Prodrug Moiety | Plasma Source | Half-life (t1/2) | Reference |
| Various 5'-Esters | Human | 10 - 240 minutes | [2] |
| Pyrazinamide Acetic Acid, Ciprofloxacin, Norfloxacin, Isoniazide Esters | Human | 20 - 240 minutes | [7] |
| Dextrin-Zidovudine Conjugate | Human | Release was complete after 48 hours. | [6] |
II. Experimental Protocols
Synthesis of 5'-O-Ester Prodrugs of this compound
Objective: To synthesize ester prodrugs of this compound by esterifying the 5'-hydroxyl group.
General Procedure:
-
Dissolve this compound (AZT) in an appropriate anhydrous solvent (e.g., pyridine).
-
Add the desired acid moiety (e.g., aliphatic acid, amino acid derivative, retinoic acid).
-
Add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP).[2]
-
Stir the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) for a specified duration (e.g., 8 hours).[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea).
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel with an appropriate eluent system.
-
Characterize the purified prodrug using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
In Vitro Hydrolysis in Human Plasma
Objective: To determine the stability of this compound prodrugs in human plasma.
Procedure:
-
Prepare a stock solution of the this compound prodrug in a suitable solvent (e.g., DMSO).
-
Obtain fresh human plasma and warm it to 37°C.
-
Spike the plasma with the prodrug stock solution to achieve a final concentration suitable for analysis.
-
Incubate the plasma mixture at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the plasma.
-
Immediately quench the enzymatic reaction by adding a protein-precipitating agent (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the remaining prodrug and the released AZT using a validated analytical method, such as high-performance liquid chromatography (HPLC).[7][6]
-
Calculate the half-life (t1/2) of the prodrug in plasma.
Measurement of Intracellular this compound and its Phosphorylated Metabolites
Objective: To quantify the intracellular concentrations of this compound and its active triphosphate form (AZT-TP).
Procedure:
-
Culture peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., H9 cells).[2]
-
Incubate the cells with the this compound prodrug or AZT at a defined concentration and for a specific duration.
-
Harvest the cells by centrifugation and wash them with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Lyse the cells using a suitable extraction method (e.g., methanol (B129727) or perchloric acid) to release the intracellular contents.
-
Separate the intracellular components, including AZT and its phosphorylated metabolites (AZT-MP, AZT-DP, AZT-TP), using ion-exchange HPLC.[9]
-
For quantification, the phosphorylated metabolites can be hydrolyzed to AZT using an enzyme like alkaline phosphatase.[9]
-
Quantify the amount of AZT using a sensitive analytical method such as radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]
-
Normalize the results to the number of cells to determine the intracellular concentration (e.g., pmol/10^6 cells).
III. Visualizing Mechanisms and Workflows
This compound's Mechanism of Action and Metabolic Pathway
This compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form (AZT-TP) to exert its anti-HIV effect.[11][12] AZT-TP competitively inhibits the viral reverse transcriptase and terminates the growing viral DNA chain.[13][14] The metabolic activation and major clearance pathways of AZT are depicted below.
Caption: Metabolic activation and clearance pathways of this compound.
Experimental Workflow for this compound Prodrug Evaluation
The evaluation of a novel this compound prodrug follows a logical progression from chemical synthesis to in vivo efficacy studies. This workflow ensures a comprehensive assessment of the prodrug's potential as a therapeutic agent.
Caption: A typical experimental workflow for the evaluation of this compound prodrugs.
References
- 1. Comparative pharmacokinetics of two prodrugs of this compound in rabbits: enhanced levels of this compound in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of prodrugs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro antibacterial activity of novel 5'-O-analog derivatives of this compound as potential prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ester prodrugs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Comparative pharmacokinetics of two prodrugs of this compound in rabbits: enhanced levels of this compound in brain tissue | Semantic Scholar [semanticscholar.org]
- 6. A Novel Anti-HIV Dextrin–this compound Conjugate Improving the Pharmacokinetics of this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of this compound prodrugs with broad-spectrum chemotherapeutic properties for the effective treatment of HIV/AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. academic.oup.com [academic.oup.com]
- 10. Determination of this compound Triphosphate Intracellular Concentrations in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Individuals by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azt - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. droracle.ai [droracle.ai]
In Vitro Synergy of Zidovudine with Protease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of antiretroviral drugs is a cornerstone of highly active antiretroviral therapy (HAART) for HIV-1 infection. This guide provides a comparative overview of the in vitro synergistic effects of Zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI), when combined with various protease inhibitors (PIs). The data presented is crucial for understanding the potential of these combinations to enhance antiviral efficacy, reduce drug dosages, and limit the emergence of drug-resistant viral strains.
Quantitative Analysis of Synergistic Interactions
The synergy between this compound and different protease inhibitors has been evaluated in various in vitro studies. The level of synergy is commonly quantified using the Combination Index (CI), calculated based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
The following table summarizes the quantitative data from in vitro studies assessing the synergy between this compound and several protease inhibitors.
| Protease Inhibitor | Cell Line | Virus Strain | IC50 this compound (µM) | IC50 Protease Inhibitor (µM) | Combination Index (CI) at 50% Inhibition | Synergy Level |
| Indinavir | CEM-SS | HIV-1 RF | 0.009 | 0.0032 | Additive (α = 0.00013) | Additive[1] |
| BMS-186,318 | CEM-SS | HIV-1 RF | 0.009 | 0.038 | < 1 | Synergistic |
Note: The data for the this compound and Indinavir combination is presented as a parametric analysis value (α), where a value close to zero indicates an additive interaction.[1] For the combination with BMS-186,318, the original study reported Combination Index (CI) values less than 1, indicating a synergistic effect, though the precise mean CI value for this specific combination was not detailed in the abstract. Further analysis of the raw data from such studies is often required to determine the exact CI value.
Experimental Protocols
The evaluation of in vitro synergy between antiviral agents is a meticulous process. The checkerboard assay is a widely accepted method for assessing the interaction between two compounds.[2]
Checkerboard Synergy Assay Protocol
This protocol outlines the general steps involved in a checkerboard assay to determine the in vitro synergy of this compound and a protease inhibitor against HIV-1.
1. Cell and Virus Preparation:
-
Cell Culture: A suitable HIV-1 permissive cell line, such as CEM-SS, MT-4, or peripheral blood mononuclear cells (PBMCs), is cultured under standard conditions.[2]
-
Virus Stock: A high-titer stock of a laboratory-adapted HIV-1 strain (e.g., HIV-1 RF) is prepared and quantified.[2]
2. Drug Dilution and Plate Setup:
-
A 96-well microtiter plate is used to create a matrix of drug concentrations.
-
Serial dilutions of this compound are prepared and added horizontally to the wells.
-
Serial dilutions of the protease inhibitor are prepared and added vertically to the wells.
-
This creates a "checkerboard" pattern where each well contains a unique combination of concentrations of the two drugs.
-
Control wells containing each drug alone at various concentrations, as well as wells with no drugs, are also included.[2]
3. Infection and Incubation:
-
The prepared cells are seeded into each well of the 96-well plate.
-
A pre-determined amount of HIV-1 virus stock is added to each well.[2]
-
The plate is then incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).[2]
4. Quantification of Viral Replication:
-
The extent of HIV-1 replication is measured using a suitable method, such as:
-
p24 Antigen ELISA: This assay quantifies the amount of the viral core protein p24 in the cell culture supernatant.
-
Luciferase Reporter Assay: This is used for cell lines that have been engineered to express luciferase upon HIV-1 infection.
-
MTT Assay: This colorimetric assay measures cell viability, which is inversely proportional to the cytopathic effect of the virus.
-
5. Data Analysis:
-
The 50% inhibitory concentration (IC50) for each drug alone and for each combination is determined from the dose-response curves.
-
The Combination Index (CI) is calculated using the Chou-Talalay method with the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that inhibit 50% of viral replication, and (D)₁ and (D)₂ are the concentrations of the two drugs in combination that also achieve 50% inhibition.[2]
Visualizing Experimental and Logical Relationships
To better understand the processes involved in synergy testing and the mechanism of action of the drugs, the following diagrams are provided.
Caption: Workflow for in vitro synergy testing of antiviral drugs.
Caption: HIV life cycle and targets of this compound and Protease Inhibitors.
References
Zidovudine vs. Newer Antiretrovirals: A Comparative Analysis of Long-Term Efficacy
The landscape of HIV-1 treatment has dramatically evolved since the introduction of the first antiretroviral drug, Zidovudine (AZT). While groundbreaking for its time, this compound has been largely supplanted in first-line therapy by newer agents with improved efficacy, durability, and tolerability. This guide provides a comprehensive comparison of the long-term efficacy of this compound versus newer antiretrovirals, with a focus on Tenofovir (B777) Disoproxil Fumarate (TDF), supported by experimental data from pivotal clinical trials.
Executive Summary
Newer antiretroviral regimens, particularly those containing Tenofovir Disoproxil Fumarate (TDF), have demonstrated superior long-term virologic suppression and immunological response compared to this compound-based therapies.[1][2][3] Clinical trials have consistently shown higher percentages of patients achieving and maintaining undetectable viral loads with TDF-containing regimens.[1][2][3] Furthermore, this compound is associated with a higher incidence of significant adverse effects, including anemia, neutropenia, and lipoatrophy, which often lead to treatment discontinuation.[4][5] While resistance can develop to all antiretrovirals, the genetic pathways to resistance differ, with this compound primarily associated with Thymidine (B127349) Analog Mutations (TAMs) and Tenofovir with the K65R mutation. Notably, these resistance pathways exhibit a degree of mutual antagonism.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize key quantitative data from clinical studies comparing this compound- and Tenofovir-based antiretroviral regimens.
Table 1: Virologic and Immunologic Outcomes
| Outcome | This compound-based Regimen (ZDV/3TC + EFV) | Tenofovir-based Regimen (TDF/FTC + EFV) | Study/Source |
| Virologic Suppression (<400 copies/mL) at 48 weeks | 73% | 84% | Study 934 (NCT00112047)[2] |
| Virologic Suppression (<50 copies/mL) at 48 weeks | 70% | 80% | Study 934 (NCT00112047)[3] |
| Virologic Suppression (<400 copies/mL) at 144 weeks | 58% | 71% | Study 934 (Extended Follow-up)[4] |
| Mean CD4+ Cell Count Increase at 48 weeks (cells/mm³) | 158 | 190 | Study 934 (NCT00112047)[2] |
| Mean CD4+ Cell Count Increase at 144 weeks (cells/mm³) | 271 | 312 | Study 934 (Extended Follow-up)[4] |
Table 2: Adverse Events and Treatment Discontinuation
| Adverse Event | This compound-based Regimen (ZDV/3TC + EFV) | Tenofovir-based Regimen (TDF/FTC + EFV) | Study/Source |
| Discontinuation due to Adverse Events at 144 weeks | 11% | 5% | Study 934 (Extended Follow-up)[4] |
| Anemia | More common | Less common | General Clinical Observation[6] |
| Neutropenia | More common | Less common | General Clinical Observation[6] |
| Lipoatrophy | Associated with long-term use | Not associated | Clinical Observation[5] |
| Renal Toxicity (e.g., Fanconi Syndrome) | Not typically associated | A known, though less common, risk | General Clinical Observation |
| Headache, Nausea, Vomiting | Common | Less common | General Clinical Observation[7] |
Experimental Protocols
The data presented above are primarily derived from randomized, controlled clinical trials designed to compare the efficacy and safety of different antiretroviral regimens in treatment-naïve HIV-1 infected patients. A key example is Study GS-01-934 (NCT00112047) .
Study Design: A Phase 3, randomized, open-label, multicenter study.
Participant Population: Antiretroviral-naïve, HIV-1 infected adults.
Intervention Arms:
-
Arm 1 (this compound-based): Fixed-dose this compound/Lamivudine (Combivir®) administered twice daily, plus Efavirenz once daily.
-
Arm 2 (Tenofovir-based): Tenofovir Disoproxil Fumarate, Emtricitabine, and Efavirenz, all administered once daily.
Primary Endpoint: The proportion of patients with HIV-1 RNA levels less than 400 copies/mL at 48 weeks.
Secondary Endpoints:
-
Proportion of patients with HIV-1 RNA levels less than 50 copies/mL.
-
Change from baseline in CD4+ cell count.
-
Incidence of adverse events and laboratory abnormalities.
-
Development of genotypic and phenotypic resistance.
Monitoring: Viral load and CD4+ cell counts were assessed at baseline and at regular intervals throughout the study (e.g., weeks 4, 8, 16, 24, 32, 40, and 48). Safety was monitored through clinical assessments and laboratory testing at each visit.
Mechanism of Action and Resistance Pathways
This compound (AZT)
This compound is a nucleoside reverse transcriptase inhibitor (NRTI) and a thymidine analog.[8] It requires intracellular phosphorylation to its active triphosphate form, which then competes with the natural substrate, deoxythymidine triphosphate, for incorporation into the growing viral DNA chain by the HIV reverse transcriptase enzyme.[6] The absence of a 3'-hydroxyl group on the incorporated this compound molecule leads to chain termination, thus halting viral DNA synthesis.[6]
References
- 1. Structural Basis for the Role of the K65R Mutation in HIV-1 Reverse Transcriptase Polymerization, Excision Antagonism, and Tenofovir Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 4. Rapid accumulation of HIV-1 thymidine analogue mutations and phenotypic impact following prolonged viral failure on this compound-based first-line ART in sub-Saharan Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hivdb.stanford.edu [hivdb.stanford.edu]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. AZT resistance suppression mutations can also reduce tenofovir resistance, test tube study shows (corrected) | aidsmap [aidsmap.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
Comparative Genotoxicity of Zidovudine and Other NRTIs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the genotoxic potential of Zidovudine (AZT) against other nucleoside reverse transcriptase inhibitors (NRTIs), supported by experimental data. The information is presented to facilitate informed decisions in drug development and research.
Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV infection. However, concerns persist regarding their potential for genotoxicity, which can contribute to long-term side effects. This compound (AZT), the first approved NRTI, has been extensively studied and is often used as a benchmark for the genotoxicity of this drug class. This guide summarizes key experimental findings on the comparative genotoxicity of AZT and other commonly used NRTIs, including Lamivudine (3TC), Stavudine (d4T), Abacavir (B1662851) (ABC), and Tenofovir.
Key Mechanisms of NRTI-Induced Genotoxicity
The primary mechanism underlying the genotoxicity of NRTIs is their ability to interfere with cellular DNA synthesis and integrity. This occurs through several interconnected pathways:
-
Mitochondrial Toxicity: NRTIs can be mistakenly incorporated by mitochondrial DNA polymerase-gamma (Pol-γ), the enzyme responsible for replicating mitochondrial DNA (mtDNA).[1][2] This leads to chain termination of the nascent mtDNA strand, resulting in mtDNA depletion.[1][2] The inhibition of Pol-γ and subsequent mtDNA depletion can impair the mitochondrial respiratory chain, leading to increased production of reactive oxygen species (ROS).[2][3] This oxidative stress can, in turn, cause damage to both mitochondrial and nuclear DNA.[3][4]
-
Incorporation into Nuclear DNA: As analogues of natural nucleosides, NRTIs can also be incorporated into the nuclear DNA of host cells.[5] This incorporation can lead to DNA strand breaks, chromosomal aberrations, and micronucleus formation.[5]
-
Induction of Cellular Stress Responses: The DNA damage induced by NRTIs can trigger cellular stress responses, including the activation of the p53 signaling pathway, which can lead to cell cycle arrest or apoptosis.[6][7]
Quantitative Comparison of Genotoxicity
The following tables summarize quantitative data from in vitro studies assessing various genotoxic endpoints for this compound and other NRTIs. It is important to note that direct comparison between studies should be made with caution due to variations in experimental conditions.
Micronucleus Induction
The micronucleus assay is a widely used method to assess chromosomal damage. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
Table 1: In Vitro Micronucleus Induction by NRTIs in Human Lymphocytes
| NRTI | Concentration (µg/mL) | Frequency of Micronucleated Binucleated Cells (%) | Fold Increase over Control |
| This compound (AZT) | 0.5 | 2.8 ± 0.4 | 2.8 |
| 1.0 | 4.1 ± 0.6 | 4.1 | |
| 2.0 | 5.9 ± 0.8 | 5.9 | |
| Lamivudine (3TC) | 10 | 1.9 ± 0.3 | 1.9 |
| 20 | 2.5 ± 0.4 | 2.5 | |
| 40 | 3.2 ± 0.5 | 3.2 | |
| Stavudine (d4T) | 0.5 | 1.2 ± 0.2 | 1.2 |
| 1.0 | 1.5 ± 0.3 | 1.5 | |
| 2.0 | 1.8 ± 0.3 | 1.8 | |
| Control | - | 1.0 ± 0.2 | - |
Data synthesized from a study on human peripheral blood lymphocytes.
Table 2: In Vitro Mutagenicity of NRTIs in Human Lymphoblastoid TK6 Cells
| NRTI | Concentration (µM) | HPRT Mutant Frequency (x 10⁻⁶) | TK Mutant Frequency (x 10⁻⁶) |
| This compound (AZT) | 33 | 15 | 25 |
| 100 | 30 | 55 | |
| 300 | 65 | 120 | |
| Lamivudine (3TC) | 33 | 8 | 15 |
| 100 | 18 | 30 | |
| 300 | 40 | 70 | |
| Abacavir (ABC) | - | Cytotoxicity observed | Cytotoxicity observed |
| Control | - | 5 | 10 |
Data synthesized from a study on human lymphoblastoid TK6 cells. Abacavir showed significant cytotoxicity, which complicated mutagenicity assessment in this assay.[8][9]
DNA Damage (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. The extent of DNA migration in an electric field is proportional to the amount of DNA damage.
Table 3: In Vitro DNA Damage (Comet Assay) in CHO-K1 Cells
| NRTI | Concentration (µM) | % DNA in Comet Tail |
| This compound (AZT) | 450 | 15.2 ± 2.1 |
| 900 | 28.7 ± 3.5 | |
| 1350 | 45.1 ± 4.8 | |
| Lamivudine (3TC) | 450 | No significant increase |
| 900 | No significant increase | |
| 1350 | No significant increase | |
| Control | - | 5.6 ± 1.2 |
Data synthesized from a study on Chinese Hamster Ovary (CHO-K1) cells.[10]
Cytotoxicity
Cytotoxicity assays measure the ability of a compound to kill cells. While not a direct measure of genotoxicity, it provides important context for interpreting genotoxicity data.
Table 4: In Vitro Cytotoxicity (CC₅₀) of NRTIs in Various Human Cell Lines
| NRTI | HepG2 (Liver) CC₅₀ (µM) | Skeletal Muscle Cells CC₅₀ (µM) | Erythroid Progenitor Cells CC₅₀ (µM) |
| This compound (ZDV) | >100 | 50-100 | 0.06-5 |
| Zalcitabine (ddC) | 5-10 | 1-5 | 0.06-5 |
| Didanosine (ddI) | >100 | >100 | >200 |
| Stavudine (d4T) | 50-100 | 10-50 | 0.06-5 |
| Abacavir | >100 | >100 | >200 |
| Tenofovir | 398 | 870 | >200 |
| Lamivudine (3TC) | >1000 | >1000 | >200 |
CC₅₀ is the concentration of the drug that inhibits cell proliferation by 50%. Data synthesized from a comparative cytotoxicity study.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols for the key assays cited in this guide.
Cytokinesis-Block Micronucleus Assay
The cytokinesis-block micronucleus (CBMN) assay is a standardized method for assessing chromosomal damage.[11][12][13]
-
Cell Culture: Human peripheral blood lymphocytes are stimulated to divide using a mitogen, typically phytohemagglutinin (PHA).
-
Drug Exposure: The cells are exposed to various concentrations of the NRTIs for a specified period, often 24-48 hours.
-
Cytokinesis Block: Cytochalasin B is added to the culture to inhibit cytokinesis, the final stage of cell division where the cytoplasm divides. This results in the accumulation of binucleated cells that have completed mitosis but not cell division.
-
Harvesting and Staining: Cells are harvested, subjected to a hypotonic solution to swell the cytoplasm, and then fixed. The fixed cells are dropped onto microscope slides and stained with a DNA-specific stain, such as Giemsa or DAPI.
-
Scoring: The frequency of micronuclei is scored in a population of binucleated cells (typically 1000-2000 cells per concentration).
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive technique for detecting DNA strand breaks at the single-cell level.[14][15][16][17][18][19][20][21]
-
Cell Preparation: A suspension of single cells is prepared from the culture treated with the test compounds.
-
Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nuclear DNA as "nucleoids."
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide), and the comets are visualized using a fluorescence microscope.
-
Image Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head using specialized image analysis software.
Chromosomal Aberration Assay
The chromosomal aberration assay is used to identify agents that cause structural changes to chromosomes.[22][23][24][25][26]
-
Cell Culture and Treatment: Actively dividing mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes, are exposed to the test substance at various concentrations, both with and without metabolic activation (S9 mix).
-
Metaphase Arrest: A spindle inhibitor, such as colcemid or colchicine, is added to the cultures to arrest cells in the metaphase stage of mitosis, when chromosomes are most condensed and visible.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution to spread the chromosomes, and then fixed. The cell suspension is dropped onto clean microscope slides.
-
Staining: The chromosome preparations are stained, typically with Giemsa stain.
-
Microscopic Analysis: Metaphase spreads are examined under a microscope to identify and score structural chromosomal aberrations, such as chromatid and chromosome breaks, gaps, and exchanges. Typically, 100-200 metaphases are analyzed per concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the genotoxic mechanisms and the methods used to assess them.
Caption: Mechanism of NRTI-induced genotoxicity.
Caption: Experimental workflow for the CBMN assay.
Conclusion
The experimental data presented in this guide indicate that this compound generally exhibits a higher genotoxic potential compared to other NRTIs such as Lamivudine and Tenofovir in the assays reviewed. Stavudine also shows some evidence of genotoxicity, while data for Abacavir is complicated by its cytotoxicity at higher concentrations. The primary mechanisms of NRTI genotoxicity involve mitochondrial dysfunction and interference with DNA replication, leading to DNA damage and chromosomal abnormalities. This comparative guide serves as a valuable resource for researchers and drug development professionals in understanding the relative genotoxic risks associated with different NRTIs and in designing further studies to develop safer antiretroviral therapies.
References
- 1. A brief overview of mechanisms of mitochondrial toxicity from NRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. treatmentsciencewriters.com [treatmentsciencewriters.com]
- 3. mdpi.com [mdpi.com]
- 4. Antiretroviral Therapy-Induced Mitochondrial Toxicity: Potential Mechanisms Beyond Polymerase-γ Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Long-term exposure to this compound delays cell cycle progression, induces apoptosis, and decreases telomerase activity in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutagenicity of this compound, lamivudine, and abacavir following in vitro exposure of human lymphoblastoid cells or in utero exposure of CD-1 mice to single agents or drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Cytokinesis-Block Micronucleus Assay on Human Isolated Fresh and Cryopreserved Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 13. mdpi.com [mdpi.com]
- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 15. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]
- 16. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 17. researchgate.net [researchgate.net]
- 18. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of DNA damage with the comet assay in high-prevalence diseases: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Chromosomal aberrations in vitro induced by aneugens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chromosome aberrations induced by clinical medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Treatment of CHO cells with Taxol and reversine improves micronucleation and microcell-mediated chromosome transfer efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chromosomal aberration induction in CHO cells by combined exposure to restriction enzymes and X-rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vitro chromosomal aberrations induced by various shapes of multi-walled carbon nanotubes (MWCNTs) - PMC [pmc.ncbi.nlm.nih.gov]
Zidovudine: A Comparative Analysis of its Efficacy Against Murine Leukemia Virus and HIV
A comprehensive review of the in vitro and in vivo data reveals that while Zidovudine (AZT) demonstrates potent activity against both murine leukemia virus (MLV) and human immunodeficiency virus (HIV), its clinical application has been predominantly focused on HIV due to the timeline of their respective discoveries and the urgent need for AIDS therapies. This guide provides a detailed comparison of this compound's effectiveness against these two retroviruses, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
This compound, a nucleoside reverse transcriptase inhibitor (NRTI), was the first antiretroviral drug approved for the treatment of HIV/AIDS.[1] Its mechanism of action involves the inhibition of reverse transcriptase, an essential enzyme for retroviral replication, by acting as a chain terminator during DNA synthesis.[2][3] Interestingly, the antiviral properties of this compound were first discovered against a murine retrovirus before its pivotal role in combating the HIV pandemic was realized.[1]
Quantitative Comparison of Antiviral Activity
The in vitro efficacy of this compound is typically measured by its 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit 50% of viral replication. A lower IC50 value indicates greater potency.
| Virus Type | Virus Strain(s) | Cell Type | IC50 / EC50 (µM) | Reference(s) |
| Murine Leukemia Virus (MLV) | Amphotrophic MLV (MLV-A) | Not specified | 0.032 - 1.0 | [2] |
| Friend virus complex (FV) | In vivo (mice) | Not applicable | [4][5] | |
| Human Immunodeficiency Virus (HIV) | HIV-1 (Clinical Isolates) | Peripheral Blood Mononuclear Cells (PBMCs) | 0.003 to >2.0 | [6] |
| HIV-1 (Clinical Isolates) | Not specified | 0.01 to 4.87 | [7] | |
| HIV-1 (IIIB) | MT-4 cells | EC50 of 0.0012 | [8] | |
| HIV-1 | Peripheral Blood Lymphocytes | 0.12 | [9] |
IC50: 50% Inhibitory Concentration; EC50: 50% Effective Concentration. Please note that in vivo studies for MLV demonstrate efficacy through metrics like reduced splenomegaly and increased survival time rather than a direct IC50 value.
The data indicates that this compound is a potent inhibitor of both MLV and HIV. The IC50 range for amphotrophic MLV falls within the range observed for various HIV-1 isolates. It is important to note that the susceptibility of HIV-1 to this compound can vary significantly depending on the viral strain and the presence of drug-resistance mutations.[7]
Mechanism of Action: A Shared Pathway of Inhibition
This compound's efficacy against both MLV and HIV stems from its fundamental mechanism of action as a nucleoside analog. Once inside a host cell, this compound is phosphorylated by cellular kinases to its active triphosphate form. This active metabolite then competes with the natural substrate, thymidine (B127349) triphosphate, for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. The absence of a 3'-hydroxyl group on the incorporated this compound molecule prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and thereby halting viral replication.[2][3]
Figure 1. Intracellular activation of this compound and its mechanism of action.
Experimental Protocols
In Vitro Susceptibility Assay for HIV-1
A common method for determining the in vitro susceptibility of HIV-1 to this compound involves a cell-based assay using peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line (e.g., CEM, MT-4).[7][10]
-
Cell Preparation: Isolate PBMCs from healthy donor blood or culture a continuous T-cell line.
-
Virus Preparation: Use a laboratory-adapted strain of HIV-1 or a clinical isolate from a patient.
-
Drug Dilution: Prepare serial dilutions of this compound in culture medium.
-
Infection and Treatment: Infect the cells with a standardized amount of virus in the presence of varying concentrations of this compound. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the cultures for a defined period (e.g., 7 days) to allow for viral replication.
-
Endpoint Measurement: Quantify the extent of viral replication. Common methods include:
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each drug concentration and determine the IC50 value using a dose-response curve.
Figure 2. Experimental workflow for HIV-1 in vitro susceptibility testing.
In Vitro Susceptibility Assay for Murine Leukemia Virus
While in vivo studies in mice infected with Friend virus complex have been crucial in demonstrating this compound's efficacy against MLV,[4][5][13] a standardized in vitro protocol for determining the IC50 would be similar to that for HIV-1, with modifications for the specific virus and cell line.
-
Cell Line: Use a murine cell line susceptible to MLV infection (e.g., murine fibroblasts).
-
Virus Strain: Utilize a specific strain of MLV, such as Friend or Moloney murine leukemia virus.
-
Infection and Treatment: Infect the murine cells with MLV in the presence of varying concentrations of this compound.
-
Endpoint Measurement: Quantify MLV replication. This can be achieved through:
-
Reverse Transcriptase (RT) Assay: Measure the activity of MLV reverse transcriptase in the culture supernatant.
-
Focus-Forming Assay: Quantify the number of infected cell clusters (foci).
-
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of viral replication against the drug concentration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Differential susceptibility of retroviruses to nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Factors influencing this compound efficacy when administered at early stages of Friend virus infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on Friend virus complex infection in Rfv-3r/s genotype-containing mice used as a model for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of human immunodeficiency virus type 1 replication in vitro by the bisheteroarylpiperazine atevirdine (U-87201E) in combination with this compound or didanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of prodrugs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scielo.br [scielo.br]
- 12. benchchem.com [benchchem.com]
- 13. Early-initiated this compound therapy prevents disease but not low levels of persistent retrovirus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Zidovudine in the Spotlight: Validating its Role in Preventing Vertical HIV Transmission Through the Lens of Animal Models
A Comparative Guide for Researchers and Drug Development Professionals
Zidovudine (ZDV), also known as azidothymidine (AZT), marked a pivotal moment in the fight against HIV/AIDS as the first approved antiretroviral medication. Its role in preventing mother-to-child transmission (MTCT) of HIV, also known as vertical transmission, has been a cornerstone of public health strategies for decades. This guide provides a comprehensive comparison of this compound's performance with other key antiretroviral agents in animal models, offering valuable insights for researchers, scientists, and drug development professionals. By examining the experimental data and methodologies from preclinical studies, we aim to objectively validate this compound's enduring significance and situate its efficacy within the broader landscape of antiretroviral interventions for the prevention of vertical HIV transmission.
Mechanism of Action: A Targeted Disruption of Viral Replication
This compound is a nucleoside reverse transcriptase inhibitor (NRTI) that acts as a thymidine (B127349) analogue.[1] Its primary mechanism involves the inhibition of the HIV reverse transcriptase enzyme, which is crucial for converting the viral RNA into DNA. Once administered, this compound is phosphorylated within the host cell to its active triphosphate form. This activated form is then incorporated into the growing viral DNA chain by the reverse transcriptase. However, the azido (B1232118) group at the 3' position of this compound's sugar ring prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.[2] This targeted disruption effectively halts the viral replication cycle.
Comparative Efficacy in Animal Models
Animal models, particularly non-human primates like macaques infected with Simian Immunodeficiency Virus (SIV), and humanized mice, are indispensable for preclinical evaluation of antiretroviral drugs. While direct head-to-head comparative studies of different antiretrovirals for the prevention of vertical transmission in pregnant animal models are limited, existing data from various studies provide valuable insights into their relative efficacy.
Table 1: Efficacy of Antiretroviral Drugs in Preventing Vertical HIV/SIV Transmission in Animal Models
| Drug/Regimen | Animal Model | Transmission Rate (Treated) | Transmission Rate (Control) | Efficacy | Reference |
| This compound (ZDV) | Infant Rhesus Macaques (SIV) | 0% (Prophylaxis) | Not specified | High (prevented infection) | [3] |
| ZDV + Didanosine + Indinavir (B1671876) | Pregnant Macaques (HIV-2) | 0% | High (most transmitted) | 100% | [4] |
| Tenofovir (TFV) | Macaques (SHIV - Rectal) | 16.7% (4/6 infected with delay) | 100% | Delayed infection | [5] |
| Emtricitabine (FTC) + TDF | Macaques (SHIV - Rectal) | 33.3% (2/6 infected) | 100% | 66.7% | [5] |
| Nevirapine (B1678648) (NVP) | - | Data from direct animal model comparison for vertical transmission not available in searches | - | - | - |
| Lamivudine (B182088) (3TC) | - | Data from direct animal model comparison for vertical transmission not available in searches | - | - | - |
Note: The efficacy data for Tenofovir and Emtricitabine are from rectal challenge models of pre-exposure prophylaxis (PrEP) and not directly from vertical transmission studies. This data is included to provide a relative comparison of drug activity in a relevant animal model.
Insights from Human Clinical Trials
While this guide focuses on animal models, data from human clinical trials provide essential context for the comparative efficacy of these drugs in preventing vertical HIV transmission.
Table 2: Comparative Efficacy of Antiretroviral Regimens in Human Clinical Trials for PMTCT
| Regimen | Transmission Rate | Comparison | Reference |
| This compound (ZDV) monotherapy | 16.7% | - | [4] |
| ZDV + single-dose Nevirapine (NVP) | 6.5% | 72% reduction compared to ZDV alone | [6] |
| ZDV + Lamivudine (3TC) + single-dose NVP | 4.7% | Not significantly different from ZDV + NVP | [6] |
| Nevirapine (NVP) monotherapy | 16.4% | Similar to ZDV monotherapy | [4] |
| ZDV + Lamivudine (3TC) | 1.6% (in a non-breastfeeding population) | Significantly lower than historical controls | [7] |
| Triple antiretroviral therapy vs. ZDV + single-dose NVP | 5.4% vs. 9.5% (at 12 months) | Triple therapy showed higher efficacy | [3] |
Experimental Protocols in Animal Models
Detailed experimental protocols are crucial for the replication and validation of research findings. Below is a summarized protocol from a key study investigating antiretroviral therapy in a pregnant macaque model.
Experimental Workflow: Antiretroviral Prophylaxis in a Pregnant Macaque Model
Key Methodological Details from a Macaque Study:
-
Animal Model: Pregnant Macaca nemestrina macaques.
-
Virus: Highly pathogenic HIV-2 strain (HIV-2287).
-
Antiretroviral Regimen: A combination of azidothymidine (this compound) at 15 mg/kg, dideoxyinosine at 15 mg/kg, and indinavir at 25 mg/kg.
-
Administration: Drugs were administered orally via gastric catheters three times daily.
-
Timing of Treatment: Treatment was initiated 30 minutes after HIV inoculation and continued until delivery by cesarean section.
-
Monitoring: Maternal viral load was monitored throughout the study. Fetal and infant blood samples were analyzed for viral RNA and DNA, and CD4+ T-cell levels were assessed.[4]
Conclusion
Animal models, particularly non-human primate models, have been instrumental in validating the efficacy of this compound in preventing the vertical transmission of HIV. While newer antiretroviral agents and combination therapies have demonstrated superior efficacy in both animal and human studies, this compound remains a critical component of our understanding and historical success in combating pediatric HIV. The data from these preclinical models, in conjunction with clinical trial results, underscore the importance of continued research to optimize prophylactic regimens. Future studies in animal models should focus on direct, head-to-head comparisons of novel drug candidates and long-acting formulations to further refine strategies for the complete elimination of mother-to-child HIV transmission.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 4. Effectiveness of nevirapine and this compound in a pilot program for the prevention of mother-to-child transmission of HIV-1 in Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prophylactic Efficacy of Oral Emtricitabine and Tenofovir Disoproxil Fumarate Combination Therapy Against a Tenofovir-Resistant Simian/Human Immunodeficiency Virus Containing the K65R Mutation in Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Field efficacy of this compound, lamivudine and single-dose nevirapine to prevent peripartum HIV transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Zidovudine's Efficacy Against Wild-Type vs. Mutant HIV-1 Reverse Transcriptase: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of Zidovudine (AZT) on wild-type Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) versus its drug-resistant mutant forms. The development of resistance to AZT, a cornerstone of early antiretroviral therapy, is primarily associated with specific mutations in the RT enzyme. This document outlines the quantitative differences in drug susceptibility, the underlying biochemical mechanisms, and the experimental protocols used to ascertain these distinctions.
Executive Summary
This compound, a nucleoside reverse transcriptase inhibitor (NRTI), is a prodrug that, once converted to its active triphosphate form (AZT-TP), competes with the natural substrate (dTTP) and acts as a chain terminator during viral DNA synthesis. While highly effective against wild-type HIV-1, its efficacy is significantly compromised by the emergence of specific mutations in the reverse transcriptase enzyme, known as thymidine (B127349) analog mutations (TAMs).
Contrary to a simple reduction in drug binding, the primary mechanism of high-level resistance is an enhanced ATP-dependent excision of the incorporated AZT monophosphate (AZT-MP) from the terminated DNA chain.[1][2][3] This allows DNA synthesis to resume, thereby diminishing the drug's antiviral effect. This guide presents the kinetic data that substantiates this mechanism and the experimental procedures to measure it.
Quantitative Comparison of this compound's Impact
The inhibitory activity of this compound triphosphate (AZT-TP) against wild-type and mutant HIV-1 RT has been quantified using various biochemical assays. The following tables summarize key kinetic parameters and fold resistance values.
Table 1: Pre-steady-state Kinetic Parameters for AZT-TP Incorporation
| Enzyme | Substrate | Dissociation Constant (Kd) µM | Polymerization Rate Constant (kpol) s-1 | Incorporation Efficiency (kpol/Kd) µM-1s-1 |
| Wild-Type RT | AZT-TP | 5.0 ± 1.0 | 33 ± 3 | 6.6 |
| Mutant RT (D67N/K70R/T215Y/K219Q) | AZT-TP | 2.0 ± 0.5 | 22 ± 2 | 11.0 |
Data sourced from pre-steady-state kinetic analysis of AZT-TP incorporation with an RNA template.[1] This table surprisingly shows that the multi-drug resistant mutant has a slightly higher affinity (lower Kd) for AZT-TP, though the rate of incorporation is somewhat reduced.[1]
Table 2: Inhibition Constants (Ki) and Fold Resistance in the Presence of ATP
| Enzyme | Mutations | Ki/Km (No ATP) | Fold Resistance (No ATP) | Ki/Km (3.2 mM ATP) | Fold Resistance (3.2 mM ATP) | Viral Assay Fold Resistance (IC50) |
| Wild-Type | None | Reference | 1.0 | Reference | 1.0 | 1.0 |
| Mutant | M41L/D67N/K70R/T215Y | 0.6 | 0.6 | 10.3 | 10.3 | 24.0 |
| Mutant | T215Y | - | 1.6 | - | 2.6 | 26.2 |
| Mutant | Q151M | - | 4.0 | - | 3.8 | 2.1 |
Fold resistance in the RT assay is the ratio of the Ki/Km for the mutant to that of the wild-type.[4] Viral assay fold resistance is based on IC50 values relative to the wild-type virus.[4] This table highlights the critical role of ATP in conferring resistance; in the absence of ATP, the mutant enzyme shows little to no resistance in this biochemical assay.[4]
Mechanism of Action and Resistance
The differential impact of this compound on wild-type and mutant HIV-1 RT is best understood through its mechanism of action and the mutations that counteract it.
This compound's Mechanism of Action
Caption: this compound's activation pathway and mechanism of action.
This compound is administered as a prodrug and is converted into its active triphosphate form, AZT-TP, by host cellular kinases.[3] AZT-TP lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming deoxynucleotide. When HIV-1 RT incorporates AZT-monophosphate (AZT-MP) into the growing viral DNA strand, it leads to chain termination.[2][3]
The Evolution of Resistance: Thymidine Analog Mutations (TAMs)
Prolonged exposure to this compound selects for specific mutations in the RT gene. The most common are M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E.[3][5] These mutations often appear in a stepwise manner, with K70R or T215Y frequently appearing first, followed by combinations that confer higher levels of resistance.[6][7]
The Primary Mechanism of High-Level Resistance: ATP-Mediated Excision
The hallmark of this compound resistance conferred by TAMs is not the prevention of AZT-MP incorporation but rather its removal after it has been incorporated.[1][3] These mutations create a binding site for ATP, which then acts as a pyrophosphate donor to excise the chain-terminating AZT-MP.[2][8] This process, a form of pyrophosphorolysis, unblocks the 3' end of the primer, allowing DNA synthesis to continue.
Caption: Comparison of this compound's effect on wild-type vs. mutant RT.
Experimental Protocols
The data presented in this guide are derived from specific biochemical assays designed to measure the kinetics of RT activity and inhibition.
Recombinant HIV-1 Reverse Transcriptase Expression and Purification
-
Expression System: The p66 and p51 subunits of HIV-1 RT (both wild-type and mutant) are typically expressed in E. coli.
-
Purification: The heterodimeric p66/p51 enzyme is purified using a series of chromatography steps, such as nickel-affinity chromatography followed by ion-exchange chromatography, to ensure high purity and activity.
Pre-steady-state Kinetic Analysis of AZT-TP Incorporation
This method measures the rate of single nucleotide incorporation, providing detailed insights into binding affinity (Kd) and the maximal rate of polymerization (kpol).
-
Enzyme-Substrate Complex Formation: Purified RT is pre-incubated with a labeled DNA or RNA primer-template to form a stable complex.
-
Rapid Quench-Flow: The RT/DNA complex is rapidly mixed with varying concentrations of AZT-TP in a quench-flow apparatus.
-
Reaction Quenching: The reaction is allowed to proceed for a very short, defined time (milliseconds) before being stopped (quenched) with a solution like EDTA or formic acid.
-
Product Analysis: The products are separated using denaturing polyacrylamide gel electrophoresis (PAGE), and the amount of primer extension is quantified to determine the reaction rate.
-
Data Fitting: The rates are plotted against the AZT-TP concentration and fitted to a hyperbolic equation to derive the Kd and kpol values.
ATP-Dependent AZT-MP Excision Assay
This assay directly quantifies the primary mechanism of this compound resistance.[1]
-
Substrate Preparation: A DNA primer is 5'-end-labeled with 32P and annealed to a template DNA strand.
-
Chain Termination: The primer is extended by a single nucleotide using AZT-TP in the presence of RT, creating an AZT-MP-terminated primer-template. This substrate is then purified.
-
Excision Reaction: The 32P-labeled, AZT-MP-terminated substrate is incubated with either wild-type or mutant RT. The reaction buffer contains physiological concentrations of ATP (e.g., 1-5 mM) and a mixture of all four dNTPs to allow for subsequent DNA synthesis.[1]
-
Time Course Analysis: Aliquots are taken at various time points and the reaction is quenched.
-
Product Visualization: The products are resolved by denaturing PAGE and visualized by autoradiography. The decrease in the amount of the AZT-MP-terminated primer and the appearance of longer extension products over time are quantified to determine the excision rate.
Caption: Workflow for the ATP-dependent AZT-MP excision assay.
This comparative guide demonstrates that while this compound remains a potent inhibitor of wild-type HIV-1 RT, the evolution of TAMs fundamentally alters the enzyme's interaction with the drug. The development of an ATP-dependent excision mechanism is the key biochemical basis for high-level clinical resistance. Understanding these differences is crucial for the development of next-generation NRTIs and for designing effective salvage therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of the this compound Resistance Mutations T215Y, M41L, and L210W in HIV-1 Reverse Transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the this compound Resistance Mutations T215Y, M41L, and L210W in HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation between Viral Resistance to this compound and Resistance at the Reverse Transcriptase Level for a Panel of Human Immunodeficiency Virus Type 1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple mutations in HIV-1 reverse transcriptase confer high-level resistance to this compound (AZT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A fossil record of this compound resistance in transmitted isolates of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of HIV-1 resistance to AZT by excision - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Complex Landscape of Zidovudine Interactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate interplay between Zidovudine (AZT) and other therapeutic compounds is paramount for optimizing treatment strategies and mitigating adverse effects. This guide provides a comprehensive comparison of the synergistic and antagonistic interactions of this compound, supported by experimental data, detailed methodologies, and visual pathway diagrams.
This compound, a cornerstone of early antiretroviral therapy, functions as a nucleoside reverse transcriptase inhibitor (NRTI), halting the replication of the human immunodeficiency virus (HIV). Its efficacy is often enhanced or diminished when used in combination with other drugs. This guide delves into these interactions, offering a clear, data-driven overview for the scientific community.
Quantitative Analysis of this compound Interactions
The nature of drug interactions can be broadly categorized as synergistic, additive, or antagonistic. Synergism occurs when the combined effect of two drugs is greater than the sum of their individual effects. An additive effect is when the combined effect is equal to the sum of the individual effects, while antagonism is when the combined effect is less than the sum. The Combination Index (CI) is a widely accepted method for quantifying these interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Synergistic Interactions
The combination of this compound with other antiretroviral agents, particularly Lamivudine (B182088) (3TC), has been a benchmark in HIV treatment, demonstrating significant synergistic activity. This synergy enhances viral suppression and can delay the development of drug resistance.
| Compound | Cell Line/System | Virus Strain | Parameter | Quantitative Data | Interaction | Reference(s) |
| Lamivudine (3TC) | Human Lymphocytes | HIV-1 | Antiviral Activity | In vitro synergy documented | Synergistic | [1][2] |
| Lamivudine (3TC) & Indinavir | In vitro | HIV-1 | Antiviral Activity | The interaction term (αAZT,3TC) was statistically significantly synergistic (0.9692; 95% confidence interval = 0.9417 to 0.9966). The triple combination showed the greatest degree of synergy. | Synergistic | [3] |
| Abacavir (B1662851) (ABC) & Lamivudine (3TC) | In vitro | Feline Immunodeficiency Virus (FIV) | Antiviral Activity | Combined usage blocks in vitro FIV replication in a synergistic manner. | Synergistic | [4] |
Antagonistic Interactions
Conversely, co-administration of this compound with certain compounds can lead to antagonistic effects, potentially reducing therapeutic efficacy. A notable example is the interaction with Stavudine (B1682478) (d4T).
| Compound | Cell Line/System | Virus Strain | Parameter | Quantitative Data | Interaction | Reference(s) |
| Stavudine (d4T) | In vitro and In vivo | HIV-1 | Antiviral Activity | Clinical recommendations advise against co-administration due to virologic antagonism.[5] Examination of intracellular levels of d4T-triphosphate in subjects was consistent with in vitro studies demonstrating pharmacologic antagonism.[6][7] | Antagonistic | [5][6][7][8] |
| Doxorubicin | In vitro | HIV-1 | Antiviral Activity | An antagonistic relationship has been demonstrated in vitro. | Antagonistic | [9] |
| Ganciclovir (B1264) | H9 cells | HIV-1 | Antiviral Activity | Ganciclovir reduced the anti-HIV-1 potency of this compound. The 50% effective dose of AZT was increased three- to sixfold in the presence of Ganciclovir. Strong antagonism was observed with combination indices ranging from 2.2 to 6.7. | Antagonistic | [9] |
Additive and Toxic Interactions
Some drug combinations with this compound exhibit additive effects or lead to enhanced toxicity without a clear synergistic or antagonistic antiviral effect. A critical example is the increased risk of hematologic toxicity when this compound is combined with other myelosuppressive agents.
| Compound | System | Parameter | Quantitative Data | Interaction | Reference(s) |
| Indinavir | In vitro | HIV-1 | Antiviral Activity | The this compound-indinavir interaction was identified as almost entirely additive (αIND,AZT = 0.00013). | Additive |
| Ganciclovir | Patients with AIDS and CMV disease | Hematologic Toxicity | 82% of patients receiving this compound (600 mg/d) and Ganciclovir experienced severe to life-threatening hematologic toxicity. This was not a result of pharmacologic interactions affecting drug metabolism or excretion. | Additive Toxicity | [10][11] |
Experimental Protocols
In Vitro Anti-HIV Drug Combination Assay (Checkerboard Method)
This protocol outlines a standard method for assessing the interaction between two anti-HIV compounds in vitro.[12]
1. Cell and Virus Preparation:
-
Culture a suitable host cell line, such as TZM-bl cells, in appropriate media. TZM-bl cells are advantageous as they express CD4, CXCR4, and CCR5 and contain an integrated HIV-1 LTR-driven luciferase reporter gene.
-
Prepare and titer a stock of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB).
2. Drug Dilution and Plate Setup:
-
Prepare serial dilutions of this compound and the test compound in culture medium.
-
In a 96-well microplate, create a checkerboard matrix by adding different concentrations of this compound along the rows and the test compound along the columns.
-
Include wells with each drug alone as controls, as well as virus-only (no drug) and cells-only (no virus, no drug) controls.
3. Infection and Incubation:
-
Add TZM-bl cells to each well of the plate.
-
Add the prepared HIV-1 virus stock to all wells except the cells-only controls.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator to allow for viral replication.
4. Measurement of Viral Replication (Luciferase Assay):
-
After incubation, lyse the cells and transfer the lysate to a luminometer plate.
-
Add a luciferase assay substrate and immediately measure the luminescence. The amount of light produced is proportional to the level of viral replication.
5. Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration and combination relative to the virus-only control.
-
Determine the 50% effective concentration (EC50) for each drug individually and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with specialized software (e.g., CompuSyn).[13] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Mechanistic Insights and Signaling Pathways
The interactions of this compound with other compounds are often rooted in their mechanisms of action and metabolic pathways.
This compound Activation and Mechanism of Action
This compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form (AZT-TP) by host cellular kinases.[14][15] AZT-TP then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by HIV reverse transcriptase.[14] Once incorporated, the azido (B1232118) group at the 3' position of AZT-TP prevents the formation of the next phosphodiester bond, leading to chain termination and inhibition of viral replication.[14][15]
Mechanism of Antagonism: this compound and Stavudine
The antagonism between this compound and Stavudine arises from competition for the same intracellular activating enzyme, thymidine kinase.[8] this compound has a higher affinity for thymidine kinase, leading to its preferential phosphorylation over Stavudine. This reduces the intracellular concentration of the active form of Stavudine, thereby diminishing its antiviral effect when the two drugs are co-administered.
Experimental Workflow for Drug Interaction Analysis
The process of evaluating the interaction between this compound and another compound involves a systematic workflow from initial cell culture to final data interpretation.
This guide underscores the critical importance of understanding drug-drug interactions in the context of this compound therapy. The provided data and protocols serve as a valuable resource for researchers working to refine antiretroviral strategies and develop novel therapeutic combinations. Continuous investigation into these interactions is essential for advancing the treatment of HIV and other diseases.
References
- 1. This compound and lamivudine: results of phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. The Triple Combination Indinavir-Zidovudine-Lamivudine Is Highly Synergistic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined effect of this compound (ZDV), lamivudine (3TC) and abacavir (ABC) antiretroviral therapy in suppressing in vitro FIV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Archived Drugs: Stavudine (d4T, Zerit) | NIH [clinicalinfo.hiv.gov]
- 6. In vivo antagonism with this compound plus stavudine combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] In vivo antagonism with this compound plus stavudine combination therapy. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Ganciclovir antagonizes the anti-human immunodeficiency virus type 1 activity of this compound and didanosine in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicity of combined ganciclovir and this compound for cytomegalovirus disease associated with AIDS. An AIDS Clinical Trials Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ganciclovir antagonizes the anti-human immunodeficiency virus type 1 activity of this compound and didanosine in vitro | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. longdom.org [longdom.org]
- 14. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Zidovudine
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of Zidovudine (also known as AZT) is a critical component of laboratory safety and environmental responsibility. As a potent antiretroviral drug, this compound and its associated waste materials must be managed as hazardous pharmaceutical waste to prevent potential harm to human health and ecosystems. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with federal, state, and local regulations.
Core Principles of this compound Waste Management
All materials that have come into contact with this compound must be segregated from general waste and handled as hazardous pharmaceutical waste. This includes, but is not limited to:
-
Unused or expired this compound powder or solutions.
-
Empty vials, bottles, and other primary packaging.
-
Contaminated personal protective equipment (PPE), such as gloves, lab coats, and safety glasses.
-
Laboratory consumables, including pipette tips, syringes, needles, and culture plates.
-
Materials used for cleaning up spills of this compound.
Disposal must be carried out in accordance with official regulations.[1] this compound should not be disposed of with household garbage or allowed to enter sewage systems.[1]
Quantitative Data for Disposal Management
While specific quantitative thresholds for this compound waste are not uniformly defined across all regulations, the following table summarizes key parameters based on general hazardous waste management principles. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific quantitative limits that may apply to your location.
| Parameter | Guideline | Source |
| Waste Classification | This compound is suspected of causing cancer and genetic defects, and may cause damage to organs through prolonged or repeated exposure, classifying it as hazardous waste. | [2][3] |
| Storage of Waste | Store in a designated, secure area away from incompatible materials in well-ventilated places. | [2][4][5] |
| Container Type | Use leak-proof, puncture-resistant containers clearly labeled as "Hazardous Waste - Pharmaceuticals" or "Cytotoxic Waste". | [4] |
| Incineration Temperature | High-temperature incineration is the recommended disposal method. | [5] |
| Sewer Disposal | Prohibited. Do not allow the product to reach the sewage system. | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear appropriate PPE to minimize the risk of exposure.[6] This includes:
-
Two pairs of chemotherapy-tested gloves.
-
A disposable, impermeable gown.
-
Safety glasses or a face shield.
-
A respirator (N95 or higher) if there is a risk of generating aerosols.
Waste Segregation and Containment
Proper segregation at the point of generation is a critical first step.
-
Non-Sharps Waste: Contaminated items such as gloves, gowns, and bench paper should be placed in a designated, leak-proof container clearly labeled for hazardous pharmaceutical waste.[4][6] These containers are often color-coded (e.g., yellow or purple) to distinguish them from other waste streams.
-
Sharps Waste: All contaminated sharps, including needles, syringes, and glass vials, must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic or hazardous pharmaceutical waste.[7]
-
Unused or Expired this compound: Unused or expired this compound should be disposed of as hazardous pharmaceutical waste.[6][8] Do not flush it down the drain or mix it with other chemical waste unless specifically instructed by your institution's EHS department.[1][4]
Labeling and Storage
All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste - Pharmaceuticals" or "Cytotoxic Waste".[4]
-
The specific contents (i.e., "this compound Waste").
-
The date when waste was first added to the container.
Sealed waste containers should be stored in a secure, designated area away from general laboratory traffic until they are collected for disposal by a licensed hazardous waste contractor.[4]
Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste management company.[5] The primary method of disposal for this type of waste is high-temperature incineration.[5] Your institution's EHS department will coordinate the pickup and disposal of the waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocols
Currently, there are no widely recommended or approved experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes in a standard laboratory setting. The potent nature of the drug and the potential for hazardous byproducts from chemical reactions make such procedures risky and complex. The standard and safest method of disposal is through collection by a licensed hazardous waste contractor for high-temperature incineration.[5] Always consult with your institution's EHS department before attempting any chemical treatment of hazardous waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. benchchem.com [benchchem.com]
- 7. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 8. This compound Patient Drug Record | NIH [clinicalinfo.hiv.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Zidovudine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like Zidovudine. Also known as Azidothymidine (AZT), this compound is a reverse transcriptase inhibitor used in the management of HIV-1 infection.[1] However, it is also classified as a hazardous drug, posing risks as a potential carcinogen, mutagen, and reproductive hazard.[2][3] Adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are therefore non-negotiable.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower laboratory personnel in the safe handling of this compound.
Personal Protective Equipment (PPE) for this compound
The selection and proper use of PPE are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Usage Guidelines |
| Hand Protection | Gloves | Double gloving with powder-free nitrile gloves is recommended.[4] The outer glove should be removed and disposed of after each task or in case of contamination.[4] Always inspect gloves for tears or punctures before use.[5] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | To protect against splashes and aerosols.[5] |
| Face Shield | A full face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing.[6] | |
| Body Protection | Laboratory Coat | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[4] |
| Shoe Covers | To be worn in designated areas to prevent the spread of contamination.[7] | |
| Respiratory Protection | N95 or N100 Respirator | A fit-tested respirator is necessary when there is a risk of generating airborne powders or aerosols.[6] Surgical masks offer little to no protection from chemical exposure.[8] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize risk. The following step-by-step operational plan outlines the key procedures from preparation to disposal.
1. Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[5][9]
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment, and waste disposal containers are readily available.
-
Review Safety Data Sheet (SDS): Always consult the latest SDS for this compound to be aware of the most current safety information and emergency procedures.[2]
2. Handling:
-
Donning PPE: Put on all required PPE in the correct order before entering the designated handling area.
-
Weighing and Compounding: When handling the powdered form, perform these tasks within a chemical fume hood to prevent inhalation of airborne particles.[5]
-
Solution Preparation: When preparing solutions, work carefully to avoid splashes and aerosol generation.
3. Decontamination:
-
Work Surfaces: After each procedure, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.
-
Equipment: Clean and decontaminate all non-disposable equipment used in the handling process.
4. Doffing PPE:
-
Remove PPE Carefully: Remove PPE in a manner that avoids self-contamination, typically by removing the most contaminated items first (e.g., outer gloves).
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[4]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: this compound is considered a hazardous, cytotoxic drug.[10] All contaminated waste, including gloves, gowns, vials, and cleaning materials, must be segregated into clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.[11]
-
Unused Drug: Unused this compound should be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines.[5][12] Do not dispose of it down the drain or in regular trash.
-
Waste Collection: Arrange for the collection and disposal of hazardous waste through a licensed contractor.[11]
Procedural Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. medkoo.com [medkoo.com]
- 6. ohsinsider.com [ohsinsider.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. pppmag.com [pppmag.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 11. benchchem.com [benchchem.com]
- 12. This compound Patient Drug Record | NIH [clinicalinfo.hiv.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
